6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
Description
Properties
IUPAC Name |
6-amino-1,3-dimethylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPMDZJWOCCHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)N)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the quinolinone core is of significant interest due to its prevalence in a wide array of biologically active compounds and functional materials. This guide provides an in-depth technical examination of a specific derivative, 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one .
This document is structured to serve researchers, scientists, and drug development professionals by not only presenting the core physicochemical data but also by elucidating the causality behind the analytical methodologies used for its characterization. As a novel compound, much of its profile is established through a combination of foundational chemical principles, comparative analysis with related structures, and robust analytical validation. This guide will walk through its structural identity, key physicochemical parameters, and the self-validating experimental protocols essential for its comprehensive analysis.
Chemical Identity and Structural Elucidation
The unambiguous identification of a compound is the first step in any rigorous scientific investigation. This compound is defined by its unique molecular structure and identifiers.
The structure features a dihydroquinolin-2-one core, which is a bicyclic system composed of a benzene ring fused to a dihydropyridinone ring. Key functional groups that dictate its properties include a primary aromatic amine (-NH₂) at the C6 position, a lactam (cyclic amide) carbonyl group, and two methyl substituents (N-methyl and C3-methyl).
Caption: Structure of this compound.
Core Physicochemical Properties
A summary of the core physicochemical properties is essential for predicting the compound's behavior in various experimental and biological systems. While specific experimental values for this molecule are not widely published, a combination of data from chemical suppliers and computational predictions provides a reliable profile.
| Property | Value / Predicted Range | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₂N₂O | Defines the elemental composition and exact mass.[1][2] |
| Molecular Weight | 188.23 g/mol | Influences diffusion, membrane passage, and formulation calculations.[1][2] |
| Physical State | Solid (Predicted) | Affects handling, formulation (e.g., tablets vs. solutions), and storage. |
| Melting Point (°C) | Not Experimentally Reported | Purity indicator; crucial for formulation and stability testing. |
| logP (ClogP) | ~1.5 - 2.5 (Predicted) | Key measure of lipophilicity; impacts solubility, absorption, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~46.3 Ų (Calculated for similar structures) | Predicts transport properties, including blood-brain barrier penetration.[3] |
| pKa (Basic) | ~3.5 - 4.5 (Predicted for Ar-NH₂) | Governs ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (Acidic) | >14 (Predicted for Lactam N-H) | The lactam proton is generally not acidic under physiological conditions. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Influences solubility and interaction with biological targets. |
| Hydrogen Bond Acceptors | 2 (from C=O and N1) | Influences solubility and interaction with biological targets. |
Spectroscopic & Analytical Profile
Spectroscopic analysis provides a definitive fingerprint for structural confirmation and purity assessment. Based on the known structure, the following spectral characteristics are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinyl proton, and the two methyl groups. The aromatic protons on the benzene ring will appear as a complex multiplet pattern. The primary amine (-NH₂) protons will likely appear as a broad singlet. The N-methyl and C3-methyl groups will each give a sharp singlet, likely in the 2.0-3.5 ppm range.
-
¹³C NMR: The carbon NMR will show 11 distinct signals. The lactam carbonyl carbon (C=O) will be the most downfield signal (typically >160 ppm). Aromatic and vinyl carbons will resonate in the 100-150 ppm range. The two methyl carbons will appear upfield (<30 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is critical for identifying key functional groups.
-
N-H Stretching: Two distinct peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).
-
C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ will be present, corresponding to the lactam carbonyl group.
-
C=C Stretching: Aromatic and vinyl C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretching: Signals just above 3000 cm⁻¹ (aromatic/vinyl) and just below 3000 cm⁻¹ (aliphatic methyl groups) are expected.
UV-Visible (UV-Vis) Spectroscopy
The extended conjugated system of the quinolinone core gives rise to characteristic UV absorptions. The compound is expected to exhibit strong absorbance in the UV region, likely with two or more distinct maxima (λ_max) between 220 nm and 400 nm. The exact positions are solvent-dependent and are influenced by the electronic transitions of the aromatic system and the amino chromophore.
Experimental Methodologies & Protocols
The trustworthiness of any data relies on robust, self-validating experimental protocols. The following section details the methodologies for characterizing this compound.
Caption: General workflow for compound characterization.
Protocol 1: Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reversed-phase method is chosen due to the moderate polarity of the quinolinone structure. The UV detector is selected because the conjugated aromatic system provides strong chromophores for sensitive detection.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile. The use of an acid modifier like formic acid ensures sharp peaks by suppressing the ionization of the basic amino group.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 100 µg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: Monitor at the λ_max determined by UV-Vis spectroscopy (e.g., 254 nm and 320 nm).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. The method is considered self-validating if the peak shape is symmetrical and the baseline is stable.
-
Protocol 2: Determination of Partition Coefficient (logP) by Shake-Flask Method
Causality: The shake-flask method is a direct, equilibrium-based technique to measure a compound's lipophilicity, a critical parameter for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] n-Octanol is used as it is the standard surrogate for biological lipid membranes.
Methodology:
-
System Preparation:
-
Prepare mutually saturated solvents: Shake equal volumes of n-octanol and HPLC-grade water in a separatory funnel for 24 hours. Allow the layers to separate completely.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in the n-octanol phase at a concentration that can be accurately measured by UV-Vis or HPLC (e.g., 0.1 mg/mL).
-
-
Equilibration:
-
In a glass vial, combine 5 mL of the compound-containing octanol phase with 5 mL of the water phase.
-
Seal the vial and shake vigorously at a constant temperature (25 °C) for 2 hours to ensure equilibrium is reached.
-
Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete phase separation.
-
-
Concentration Measurement:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in both the octanol phase (C_oct) and the water phase (C_wat) using a pre-validated HPLC or UV-Vis method.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentrations: P = C_oct / C_wat.
-
The final value is expressed as its base-10 logarithm: logP = log₁₀(P) .
-
The protocol's validity is confirmed by running the experiment in triplicate and ensuring mass balance (total amount of compound recovered equals the initial amount).
-
Sources
- 1. This compound | CAS 1425927-75-8 [matrix-fine-chemicals.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 6-Amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one | C11H11ClN2O | CID 165474002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical identity, a detailed synthesis protocol, physicochemical properties, and explores its potential as a pharmacologically active agent, drawing parallels with the broader class of quinolin-2-one derivatives.
Introduction and Chemical Identity
This compound, also known by its IUPAC name 6-amino-1,3-dimethylquinolin-2(1H)-one, belongs to the quinolin-2-one class of compounds. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The presence of an amino group at the 6-position and methyl groups at the 1 and 3-positions suggests specific structure-activity relationships that are ripe for exploration in drug discovery programs.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1425927-75-8 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, particularly in drug development where factors like solubility and lipophilicity govern bioavailability. While experimental data for this specific molecule is not extensively published, we can predict its properties based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Significance in Drug Development |
| Melting Point | Estimated to be in the range of 150-200 °C | Influences formulation and stability. |
| Solubility | Predicted to have moderate solubility in organic solvents like DMSO and DMF, and low solubility in water. | Affects drug absorption and distribution. |
| LogP (Lipophilicity) | Estimated to be between 1.5 and 2.5 | A key determinant of cell membrane permeability and oral bioavailability. |
| pKa (Basic) | The amino group is expected to have a pKa in the range of 4-5. | Influences ionization state at physiological pH, affecting receptor binding and solubility. |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be strategically approached through a multi-step process, commencing with the appropriate precursors and culminating in the target molecule. A plausible and efficient synthetic route involves the initial construction of the quinolin-2-one core, followed by nitration and subsequent reduction of the nitro group to the desired amine. This method offers a high degree of control and generally provides good yields.
Proposed Synthetic Pathway
The proposed synthesis follows a logical progression from commercially available starting materials. The key steps are outlined below and visualized in the accompanying workflow diagram. This approach is adapted from established methodologies for the synthesis of substituted quinolin-2-ones.[2][3]
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Intermediate 1 via Knoevenagel Condensation
-
To a solution of N-methyl-4-nitroaniline (1 equivalent) in a suitable solvent such as toluene, add dimethyl malonate (1.2 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude Intermediate 1, which can be used in the next step without further purification or purified by column chromatography.
Causality: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds. Piperidine acts as a base to deprotonate the active methylene compound (dimethyl malonate), which then undergoes a nucleophilic attack on the carbonyl group that is not explicitly shown but is part of the reactive nature of the aniline precursor under these conditions, leading to the desired intermediate. The removal of water drives the equilibrium towards the product.
Step 2: Intramolecular Cyclization to form 6-Nitro-1,3-dimethyl-1,2-dihydroquinolin-2-one
-
Add Intermediate 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to a high temperature (typically 240-260 °C) to induce intramolecular cyclization.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and dilute it with a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield 6-Nitro-1,3-dimethyl-1,2-dihydroquinolin-2-one.
Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization, a type of thermal condensation, to form the stable quinolin-2-one ring system.
Step 3: Reduction of the Nitro Group to form this compound
-
Suspend 6-Nitro-1,3-dimethyl-1,2-dihydroquinolin-2-one (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (Fe, 5-10 equivalents) and a catalytic amount of acetic acid (AcOH) or hydrochloric acid (HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base such as sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Causality: The reduction of an aromatic nitro group to an amine is a well-established transformation. The use of iron in acidic medium is a classic and effective method for this conversion.[3] Alternatively, tin(II) chloride in hydrochloric acid can also be employed. This step is crucial for introducing the pharmacophoric amino group.
Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.5-7.5 ppm. - A broad singlet for the amino (-NH₂) protons. - A singlet for the N-methyl protons around δ 3.5 ppm. - A singlet for the C3-methyl protons around δ 2.2 ppm. |
| ¹³C NMR | - A carbonyl carbon signal around δ 160-165 ppm. - Aromatic carbon signals in the range of δ 110-150 ppm. - N-methyl carbon signal around δ 30-35 ppm. - C3-methyl carbon signal around δ 15-20 ppm. |
| IR (Infrared) | - N-H stretching vibrations (two bands) around 3300-3500 cm⁻¹. - C=O stretching vibration around 1650-1680 cm⁻¹. - Aromatic C=C stretching vibrations around 1500-1600 cm⁻¹. |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ at m/z = 188. |
Potential Therapeutic Applications and Mechanism of Action
The quinolin-2-one scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The specific substitutions on this compound suggest it could be a promising candidate for further investigation, particularly in oncology.
Anticancer Potential and Kinase Inhibition
Many quinolin-2-one derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4] The 6-amino substitution, in particular, has been identified as a key feature in some potent kinase inhibitors.
Sources
Compound Profile: 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
An In-Depth Technical Guide to the Molecular Weight of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
Abstract: This technical guide provides a comprehensive overview of the molecular weight of the compound this compound. Intended for researchers, scientists, and professionals in drug development, this document details both the theoretical calculation and the experimental determination of this crucial physicochemical property. We present a self-validating, two-pronged experimental approach, combining elemental analysis with high-resolution mass spectrometry, to ensure the unambiguous confirmation of the compound's molecular formula and weight. This guide explains the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.
This compound is a heterocyclic compound belonging to the quinolinone class.[1] Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[2] Accurate characterization, beginning with the fundamental property of molecular weight, is the bedrock of any research and development endeavor, underpinning everything from reaction stoichiometry to pharmacokinetic modeling.
The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 188.23 g/mol | [1][3] |
| Molecular Formula | C₁₁H₁₂N₂O | [1][3] |
| CAS Number | 1425927-75-8 | [1] |
| Preferred IUPAC Name | This compound | [1] |
| SMILES | CN1C(=O)C(C)=CC2=C1C=CC(N)=C2 | [1] |
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on its molecular formula, C₁₁H₁₂N₂O, the theoretical molecular weight is calculated as follows, using the most common isotopic masses:
-
Carbon (C): 11 atoms × 12.011 u = 132.121 u
-
Hydrogen (H): 12 atoms × 1.008 u = 12.096 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
-
Total Molecular Weight: 132.121 + 12.096 + 28.014 + 15.999 = 188.230 u
This calculated value serves as the benchmark for experimental verification.
Experimental Verification Workflow
In practice, particularly when a new compound is synthesized, its molecular formula and weight must be confirmed experimentally. A robust and self-validating workflow involves two complementary techniques: elemental analysis to determine the simplest whole-number ratio of atoms (empirical formula) and mass spectrometry to determine the precise molecular mass.[4][5][6]
Sources
spectral data for 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
Abstract
This technical guide provides a detailed analysis of the expected spectral data for this compound (CAS 1425927-75-8), a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related quinoline derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar molecules.
Introduction: The Structural and Chemical Context
This compound is a substituted quinolinone derivative with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol [1]. Its structure features a bicyclic quinolinone core, an aromatic amine, and two methyl substituents. Understanding the electronic environment of each atom is paramount to interpreting its spectral signatures. The strategic placement of the amino group and methyl groups significantly influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.
The structural framework of this molecule suggests its potential utility as a scaffold in drug discovery, leveraging the established biological activities of the quinoline core[2]. Accurate spectral characterization is the cornerstone of confirming molecular identity and purity, which are critical for any subsequent application.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information. The spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃[3][4].
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the vinyl proton, and the two methyl groups. The electron-donating amino group will cause an upfield shift (lower ppm) for the protons on the aromatic ring, particularly those ortho and para to it.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H5 | ~6.6 - 6.8 | d | 1H | Ortho to the electron-donating NH₂ group, expected to be shielded. |
| H7 | ~7.0 - 7.2 | d | 1H | Meta to the NH₂ group. |
| H8 | ~7.2 - 7.4 | s | 1H | Para to the NH₂ group, but influenced by the adjacent lactam ring. |
| H4 | ~6.3 - 6.5 | s | 1H | Vinylic proton, influenced by the adjacent carbonyl and methyl group. |
| N-CH₃ | ~3.3 - 3.6 | s | 3H | Methyl group attached to the nitrogen of the lactam. |
| C-CH₃ | ~2.1 - 2.4 | s | 3H | Methyl group attached to the vinyl carbon. |
| NH₂ | ~4.5 - 5.5 | br s | 2H | Broad signal due to quadrupolar relaxation and exchange; position is solvent-dependent. |
Experimental Considerations: The choice of solvent can influence the chemical shifts, particularly for the labile NH₂ protons[3]. Running the experiment in DMSO-d₆ often results in sharper amine and amide peaks compared to CDCl₃. Two-dimensional NMR techniques like COSY would be instrumental in confirming the coupling between adjacent aromatic protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the lack of symmetry, all 11 carbon atoms are expected to be distinct.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 (C=O) | ~160 - 165 | Carbonyl carbon of the lactam. |
| C8a | ~140 - 145 | Aromatic carbon at the ring junction, adjacent to nitrogen. |
| C6 | ~145 - 150 | Aromatic carbon bonded to the amino group (ipso-carbon). |
| C4a | ~120 - 125 | Aromatic carbon at the ring junction. |
| C4 | ~125 - 130 | Vinylic carbon. |
| C7 | ~115 - 120 | Aromatic carbon meta to the amino group. |
| C5 | ~110 - 115 | Aromatic carbon ortho to the amino group. |
| C8 | ~105 - 110 | Aromatic carbon para to the amino group. |
| C3 | ~120 - 125 | Vinylic carbon attached to the methyl group. |
| N-CH₃ | ~28 - 32 | Methyl carbon attached to nitrogen. |
| C-CH₃ | ~18 - 22 | Methyl carbon attached to the vinyl carbon. |
Experimental Protocol: A standard ¹³C NMR experiment would be conducted with proton decoupling to produce sharp singlet signals for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be beneficial to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the methyl and methine carbons.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3300 - 3500 | Medium-Strong | Primary Amine (NH₂) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Methyl (CH₃) |
| C=O Stretch | 1650 - 1680 | Strong | Lactam Carbonyl |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong | Aromatic Ring |
| N-H Bend | 1580 - 1650 | Medium | Primary Amine (NH₂) |
| C-N Stretch | 1250 - 1350 | Medium-Strong | Aromatic Amine & Lactam |
Methodology: The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film[5]. The strong lactam carbonyl peak is expected to be a prominent feature. The N-H stretching region will likely show two distinct bands, characteristic of a primary amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Expected Data:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 188, corresponding to the molecular weight of the compound[1].
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. A potential primary fragmentation would be the loss of a methyl group (CH₃), resulting in a fragment at m/z = 173. Another likely fragmentation is the loss of carbon monoxide (CO) from the lactam ring, leading to a fragment at m/z = 160.
Figure 2: Predicted primary fragmentation pathways for this compound.
Experimental Workflow: Electrospray ionization (ESI) is a suitable method for this analysis, often coupled with a high-resolution mass analyzer like a quadrupole time-of-flight (Q-TOF) to obtain accurate mass measurements.
Conclusion
This guide provides a comprehensive, albeit predictive, spectral characterization of this compound. The expected NMR, IR, and MS data are based on established principles and comparison with related structures. This information serves as a valuable baseline for researchers working on the synthesis and application of this compound, enabling them to verify their experimental findings and accelerate their research endeavors. The synthesis and characterization of novel compounds are fundamental to advancing fields like drug discovery[6][7].
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Hafez, H. N., et al. (2016). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 21(11), 1543. [Link]
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An Inquiry into the Pharmacological Profile of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and the Broader Quinolinone Class
Executive Summary: An extensive review of current scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one. While chemical properties such as its molecular formula (C11H12N2O) and CAS number (1425927-75-8) are documented, there is no available research detailing its biological targets or pharmacological effects[1]. This guide addresses this informational void by first confirming the absence of specific data for the target compound and then expanding the scope to provide an in-depth overview of the known mechanisms of action for the broader quinolinone chemical family. This approach offers valuable context for researchers interested in this scaffold, highlighting the diverse and potent biological activities that different quinolinone derivatives have demonstrated.
Part 1: The Subject of Inquiry: this compound
A comprehensive search of scientific databases and literature yields no specific studies elucidating the mechanism of action, biological activity, or therapeutic potential of this compound. The compound is primarily listed in chemical supplier catalogs with basic identifying information[1]. The absence of published research indicates that this specific molecule has likely not been a focus of significant pharmacological investigation to date.
Part 2: The Quinolinone Scaffold: A Platform for Diverse Biological Activity
The quinolinone core is a privileged scaffold in medicinal chemistry, giving rise to a wide array of compounds with significant and varied biological activities. The functionalization of the quinolinone ring system at different positions leads to derivatives that can interact with a multitude of biological targets. The following sections detail some of the well-documented mechanisms of action for various quinolinone derivatives, providing a foundational understanding for the potential of this chemical class.
A notable class of quinolinone derivatives exhibits positive inotropic activity, making them of interest in the treatment of heart failure. For instance, a series of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinones have been synthesized and shown to have potent positive inotropic effects on the canine heart, with some demonstrating high selectivity over chronotropic and vasodilatory effects[2]. These compounds represent a promising area of research for new cardiotonic agents.
The quinolinone scaffold is a common feature in the development of novel anticancer agents, often through the inhibition of key enzymes in cancer cell signaling pathways.
-
c-Src Inhibition: Indolinone derivatives, which share a structural relationship with quinolinones, have been identified as promising c-Src inhibitors. The presence of an amino group on these scaffolds appears to enhance affinity for the ATP-binding site of c-Src, a non-receptor protein kinase involved in cancer cell proliferation, migration, and invasion[3].
-
EGFR Inhibition: Quinoline derivatives are actively being investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Certain novel 4-aminoquinoline derivatives have shown potent anticancer activity with low toxicity to normal cells[4].
-
ALK5 Inhibition: Recent studies have shown that quinolinyl and quinoxalinyl derivatives can act as potent inhibitors of the activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway implicated in cancer[5].
-
General Anticancer Potential: Various 3-aminoisoquinolin-1(2H)-one derivatives have demonstrated anticancer activity against a range of human cancer cell lines[6].
Beyond kinases, quinolinone derivatives have been shown to inhibit other classes of enzymes.
-
Quinone Reductase 2 (QR2) Inhibition: Ammosamide B analogues, which feature a quinoline core, have been evaluated as potent inhibitors of quinone reductase 2[7].
-
Tyrosinase Inhibition: Phenylamino quinazolinones have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis[8].
The biological activities of quinolinone derivatives extend to antimicrobial effects and interactions with the central nervous system.
-
Antibacterial and Antifungal Activity: Certain quinoline derivatives have been synthesized and screened for their antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as various fungal organisms[9].
-
Excitatory Amino Acid Antagonism: Heterocyclic-fused quinoxalinones and quinazolinones have been developed as potent antagonists of excitatory amino acid receptors, such as the AMPA and NMDA receptors[10].
Part 3: Methodological Approaches to Elucidating Mechanism of Action
For a novel compound like this compound, a systematic approach would be required to determine its mechanism of action. The following outlines a potential experimental workflow.
The first step would involve screening the compound against a broad panel of biological targets, including receptors, enzymes, and ion channels. This can help to identify initial "hits" and suggest potential pathways of action.
Once a potential target is identified, a series of more focused in vitro and in vivo experiments would be necessary for validation.
Experimental Protocol: Kinase Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of a specific kinase (e.g., c-Src, EGFR, ALK5).
-
Materials: Recombinant kinase, substrate peptide, ATP, the test compound, and a suitable assay buffer.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the kinase, substrate peptide, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
Quantitative data from such experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical Kinase Inhibition Data
| Compound | Target Kinase | IC50 (µM) |
| This compound | Kinase A | >100 |
| Kinase B | 15.2 | |
| Kinase C | 0.8 | |
| Positive Control (Known Inhibitor) | Kinase C | 0.05 |
Diagrams are essential for visualizing the complex interactions within a signaling pathway that a compound might modulate.
Caption: Potential inhibitory action of a quinolinone derivative on the EGFR signaling pathway.
Part 4: Conclusion and Future Directions
While the specific mechanism of action for this compound remains unknown, the broader quinolinone class of compounds represents a rich source of pharmacologically active molecules with diverse mechanisms. The varied biological activities, from cardiotonic effects to potent enzyme inhibition, underscore the versatility of the quinolinone scaffold. Future research into uncharacterized derivatives like this compound could uncover novel biological activities and therapeutic applications. A systematic investigation, beginning with broad screening and followed by target validation, will be crucial in elucidating the pharmacological profile of this and other unexplored quinolinone derivatives.
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An In-Depth Technical Guide to the Potential Biological Activity of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide focuses on a specific, yet under-investigated derivative, 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one . While direct literature on this molecule is sparse, its structural features—a quinolin-2-one core, an amino group at the 6-position, and N- and C3-methylation—suggest a strong potential for significant biological activity. This document serves as a comprehensive technical roadmap for initiating a full-spectrum investigation into its therapeutic promise. We will explore rationales for its synthesis, propose detailed protocols for evaluating its anticancer, antimicrobial, and antioxidant potential, and discuss the mechanistic pathways it may modulate.
Introduction: The Quinolinone Scaffold as a Privileged Structure
Quinoline and its derivatives are heterocyclic compounds integral to the development of new drugs, demonstrating a remarkable breadth of therapeutic effects including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[3][4][5] The 1,2-dihydroquinolin-2-one (carbostyril) moiety, in particular, is present in several pharmacologically active agents.[6] The introduction of an amino group at the C6 position is a common strategy in medicinal chemistry that can significantly influence the molecule's electronic properties, basicity, and ability to form hydrogen bonds, often enhancing its interaction with biological targets.
Given the established importance of the quinolinone core, this guide proposes a systematic evaluation of this compound as a novel therapeutic candidate.
Proposed Synthesis Pathway
A potential pathway could start from a suitably substituted nitroaniline, followed by cyclization and subsequent reduction of the nitro group to the key amine.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Step 1: Cyclization. A substituted 4-nitroaniline is reacted with an appropriate α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or its equivalent) under acidic conditions, akin to the Skraup or Doebner-von Miller reaction, to form the quinoline ring.[7] N-methylation can be achieved concurrently or in a subsequent step.
-
Step 2: Reduction. The resulting 6-nitro-1,3-dimethyl-1,2-dihydroquinolin-2-one intermediate is then subjected to reduction. A standard and effective method is the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid, which selectively reduces the nitro group to an amine without affecting the quinolinone core.[7]
-
Step 3: Purification. The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization. Characterization would be confirmed by NMR, mass spectrometry, and IR spectroscopy.
Investigation of Anticancer Activity
The quinoline and quinazolinone scaffolds are prevalent in anticancer drug discovery, with derivatives known to inhibit critical pathways like PI3K/AKT/mTOR and various protein kinases.[10][11][12] The presence of the amino group on the benzene ring could enhance DNA intercalation or interaction with key enzymatic residues.[13] Therefore, a primary focus of this investigation should be its anticancer potential.
In Vitro Cytotoxicity Screening
The initial step is to determine the compound's effect on the proliferation and viability of a panel of cancer cell lines.[14]
Caption: Workflow for in vitro anticancer cytotoxicity screening.
Experimental Protocol: MTT Assay for Cytotoxicity[15][16]
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) are cultured in recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Cells are treated with these concentrations and a vehicle control (DMSO).
-
Incubation: Plates are incubated for 48 or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| HCT116 | Colon Carcinoma | 15.8 |
| HFF-1 | Normal Fibroblast | > 100 |
| Table 1: Example of a summary table for hypothetical in vitro cytotoxicity data. A high IC₅₀ against a non-cancerous cell line like HFF-1 would indicate selectivity.[15] |
Mechanistic Investigation: PI3K/AKT Pathway Inhibition
Given that many quinoline derivatives exert their anticancer effects by modulating the PI3K/AKT signaling pathway, a crucial survival pathway often dysregulated in cancer, this is a logical next step.[6][16][17]
Caption: Simplified PI3K/AKT signaling pathway and potential inhibition points.
Experimental Protocol: Western Blot for p-AKT[6][20]
-
Cell Treatment: Treat a sensitive cell line (e.g., MCF-7) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated-AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-AKT/total AKT ratio would indicate pathway inhibition.
Investigation of Antimicrobial Activity
Quinoline derivatives are well-known for their antibacterial properties.[18][19][20] A systematic evaluation against a panel of clinically relevant Gram-positive and Gram-negative bacteria is warranted.
Experimental Protocol: Broth Microdilution for MIC[1][2][3]
-
Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to the appropriate concentration for testing.
-
Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Escherichia coli | Negative | 32 |
| Pseudomonas aeruginosa | Negative | > 64 |
| Table 2: Example of a summary table for hypothetical Minimum Inhibitory Concentration (MIC) data. |
Investigation of Antioxidant Activity
Many heterocyclic compounds, including quinolinones, possess antioxidant properties, which are beneficial in combating oxidative stress implicated in various diseases.[21] The DPPH assay is a standard, rapid, and reliable method to screen for radical scavenging activity.[22][23]
Experimental Protocol: DPPH Radical Scavenging Assay[7][27]
-
Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a fresh working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of the test compound. Add 180 µL of the DPPH working solution to each well.
-
Controls: Use a positive control (e.g., Ascorbic acid or Trolox) and a blank (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (discoloration from purple to yellow).
-
Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined.
Conclusion and Future Directions
This guide outlines a foundational, multi-pronged approach to characterize the biological potential of This compound . Based on the well-documented activities of the broader quinolinone class, there is a strong rationale to investigate this specific derivative as a potential anticancer, antimicrobial, and antioxidant agent.
Positive results from these initial in vitro screens would justify progression to more advanced studies, including:
-
Expanded Anticancer Profiling: Screening against the NCI-60 cell line panel, cell cycle analysis, and apoptosis assays (e.g., Annexin V staining).[11][13]
-
Kinase Inhibition Profiling: Direct enzymatic assays against a panel of relevant kinases (e.g., Src, EGFR, PI3K) to identify specific molecular targets.[24][25][26]
-
In Vivo Efficacy: Testing in animal models of cancer or infection to evaluate therapeutic efficacy and safety.
-
ADMET Profiling: In vitro and in silico assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.
By following the structured, evidence-based protocols detailed herein, researchers can efficiently and rigorously elucidate the therapeutic potential of this novel chemical entity, contributing valuable knowledge to the field of medicinal chemistry and drug discovery.
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6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one derivatives and analogs
An In-depth Technical Guide to 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one Derivatives and Analogs
Abstract
The quinolin-2-one (or carbostyril) scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. It forms the core of numerous synthetic and natural compounds, demonstrating its significance in medicinal chemistry and drug discovery.[1] This guide focuses specifically on the this compound core (CAS 1425927-75-8)[2], its derivatives, and key structural analogs. We will provide a comprehensive exploration of their synthesis, delve into their primary therapeutic applications as anticancer and phosphodiesterase inhibitory agents, and elucidate the critical structure-activity relationships (SAR) that govern their biological functions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for creating next-generation therapeutics.
The Quinolin-2-one Core: A Foundation for Drug Discovery
The quinolin-2-one structure, a fusion of a benzene ring and a pyridinone ring, is a cornerstone in the development of bioactive molecules. Its rigid, planar system provides an excellent framework for introducing diverse functional groups, allowing for precise tuning of steric, electronic, and pharmacokinetic properties. The specific compound, this compound, features key substitutions that serve as valuable handles for synthetic elaboration and as potential interaction points with biological targets.
Core Compound Specifications:
| Property | Value |
|---|---|
| IUPAC Name | This compound[2] |
| CAS Number | 1425927-75-8[2] |
| Molecular Formula | C₁₁H₁₂N₂O[2] |
| Molecular Weight | 188.23 g/mol [2] |
The presence of the amino group at the C6 position is particularly significant. It can act as a hydrogen bond donor or acceptor and serves as a nucleophilic site for further derivatization, making it a pivotal element in building libraries of analogs for screening.
Synthetic Strategies and Methodologies
The synthesis of substituted quinolinone derivatives is a well-established field, yet it offers considerable flexibility. The chosen synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Foundational Synthesis of the Quinoline Scaffold
Classic methods like the Skraup–Doebner–von Miller reaction are often employed to construct the foundational quinoline ring from anilines.[3] This involves the reaction of an aniline (in our case, a p-phenylenediamine derivative to introduce the 6-amino precursor) with α,β-unsaturated carbonyl compounds under acidic conditions.
General Protocol: Synthesis of a 6-Aminoquinoline Precursor
This protocol outlines a generalized procedure for synthesizing a 6-aminoquinoline, which can then be further modified to the target quinolin-2-one.
Expert Rationale: The use of stannous chloride (SnCl₂) is a classic and highly effective method for the reduction of an aromatic nitro group to an amine. It is preferred in many lab-scale syntheses due to its reliability and tolerance for other functional groups, preventing undesired side reactions like dehalogenation that can occur with other reducing agents.[3]
Step-by-Step Protocol:
-
Nitroquinoline Formation: React a substituted p-nitroaniline with an appropriate α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidant.[3]
-
Solubilization: Dissolve the resulting 6-nitroquinoline derivative in a suitable solvent, such as ethanol or concentrated hydrochloric acid.
-
Reduction: Add stannous chloride (SnCl₂) portion-wise to the stirred solution. The reaction is often exothermic and should be monitored.
-
Neutralization & Extraction: After the reaction is complete (monitored by TLC), carefully neutralize the acidic mixture with a base (e.g., NaOH or NaHCO₃ solution) until basic pH is achieved.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude 6-aminoquinoline product can be purified by column chromatography or recrystallization.[3]
Visualization of Synthetic Workflow
The following diagram illustrates a generalized pathway for the synthesis and derivatization of the 6-aminoquinolin-2-one core.
Caption: Generalized workflow for synthesizing and functionalizing the 6-aminoquinolin-2-one scaffold.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of the quinolin-2-one scaffold have shown remarkable potential in several therapeutic areas. The following sections highlight the most prominent applications.
Anticancer Activity
A significant body of research has demonstrated the potent antiproliferative activity of quinolinone derivatives against a wide array of human cancer cell lines.[1][4][5][6]
Mechanism of Action: The anticancer effects are often multimodal. Key mechanisms include:
-
Microtubule Disruption: Certain derivatives inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and leading to apoptosis.[4]
-
Kinase Inhibition: Many quinoline-based molecules act as inhibitors of protein kinases, including receptor tyrosine kinases (RTKs) like EGFR, HER-2, and VEGFR-2, which are crucial for tumor growth and angiogenesis.[1]
-
Apoptosis Induction: Compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic signaling pathways, often mediated by activating proteins like p53 and caspases.[4][6]
Structure-Activity Relationship (SAR) Insights:
-
Position 4 Substituents: The introduction of substituted benzyloxy or phenyl groups at the C4 position can significantly enhance cytotoxicity.[4]
-
Position 7 Substituents: Large, bulky alkoxy groups at the C7 position have been found to be beneficial for antiproliferative activity.[6]
-
Side Chains: The nature and length of amino side chains elsewhere on the scaffold can modulate potency, with specific lengths (e.g., two CH₂ units) being optimal for activity.[6]
Antiproliferative Activity Data (Selected Compounds):
| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism Highlight | Reference |
|---|---|---|---|---|
| 4-Benzyloxy-quinolin-2-one | COLO 205 | Nanomolar range | Microtubule Depolymerization | [4] |
| Tetrahydroquinolin-5-one | MCF-7 (Breast) | 0.002 - 0.004 | Multi-RTK Inhibition | [1] |
| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | Apoptosis Induction | [5] |
| 7-Benzyloxy-4-aminoquinoline | Various | < 1.0 | p53 Activation |[6] |
Illustrative Signaling Pathway: RTK Inhibition
Caption: Quinolinone derivatives can block growth factor signaling by inhibiting RTK activation.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that degrade cyclic nucleotides like cGMP and cAMP.[7] Inhibitors of PDE, particularly PDE5, are established therapeutics for conditions like erectile dysfunction and pulmonary hypertension, and are being explored for neurodegenerative diseases.[8][9][10] Quinoline-based structures have emerged as a potent class of PDE5 inhibitors.[8]
Mechanism of Action: PDE5 specifically hydrolyzes cGMP. By inhibiting PDE5, these compounds prevent the breakdown of cGMP, leading to its accumulation. In smooth muscle cells, elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels, causing muscle relaxation and vasodilation.[10]
Expert Rationale: The development of PDE5 inhibitors requires a delicate balance between potency and selectivity. Off-target inhibition of other PDE isoforms (e.g., PDE6 in the retina or PDE11 in muscle) can lead to undesirable side effects like vision disturbances or back pain.[8] Therefore, medicinal chemistry efforts focus on modifying the quinoline scaffold to maximize interactions within the PDE5 active site while minimizing binding to other isoforms.
Illustrative cGMP Signaling Pathway:
Caption: Quinolinone-based inhibitors block PDE5, increasing cGMP levels and promoting vasodilation.
SAR and Development Insights: Researchers have successfully optimized quinoline-based PDE5 inhibitors to improve properties like metabolic stability. For instance, compound 4b (8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile) demonstrated a potent PDE5 IC₅₀ of 20 nM and significantly improved microsomal stability, making it a promising lead for treating neurodegenerative diseases like Alzheimer's by restoring synaptic plasticity.[8]
Structural Analogs: The Case of 6-Amino-1,3-dimethyluracil
While the quinolinone scaffold is bicyclic, it is instructive to examine monocyclic analogs that share a similar substitution pattern. 6-Amino-1,3-dimethyluracil (CAS 6642-31-5) is a pyrimidine derivative that, like our core topic, features a 6-amino and 1,3-dimethyl substitution.
However, its utility is markedly different. Instead of being the final bioactive agent itself, it serves primarily as a versatile chemical intermediate.
Key Applications:
-
Precursor for Nucleoside Analogs: The amino group is a key handle for synthesizing antiviral drugs used to treat HIV and hepatitis B.
-
Synthesis of Fused Heterocycles: It is used as a starting material in condensation reactions to create more complex heterocyclic systems with their own biological activities, such as antimicrobial and antidiarrheal agents.[11][12]
-
Anti-inflammatory Drug Synthesis: Its structural analog, 4-amino-1,3-dimethyluracil, is a precursor for COX-2 inhibitors.
This comparison highlights the importance of the core scaffold. While the substituent groups provide key reactive and interactive points, the underlying ring system (quinolinone vs. uracil) fundamentally dictates the overall shape, electronic properties, and ultimate therapeutic role of the molecule.
Conclusion and Future Outlook
The this compound framework and its derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. With demonstrated potent activity as both anticancer agents and phosphodiesterase inhibitors, this scaffold continues to be a focal point for medicinal chemists.
Future research will likely concentrate on:
-
Improving Selectivity: Fine-tuning substituents to enhance selectivity for specific kinase or PDE isoforms to minimize off-target effects and improve safety profiles.
-
Optimizing Pharmacokinetics: Addressing challenges such as metabolic stability and bioavailability to develop candidates suitable for clinical trials.[8]
-
Exploring New Targets: Screening libraries of these derivatives against other emerging biological targets to uncover novel therapeutic applications.
-
Hybrid Molecules: Combining the quinolinone core with other pharmacophores to create hybrid drugs with dual mechanisms of action, potentially overcoming drug resistance.[5]
The continued exploration of this chemical space promises to yield novel and effective treatments for some of the most challenging human diseases.
References
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Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. Available from: [Link]
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Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. Available from: [Link]
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Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. PubMed. Available from: [Link]
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Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis Online. Available from: [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available from: [Link]
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available from: [Link]
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Synthesis and anticancer activity of novel quinazolinone-based rhodanines. PMC. Available from: [Link]
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Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ACS Publications. Available from: [Link]
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Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available from: [Link]
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Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. Available from: [Link]
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A New Mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one Dihydrochloride (TAS-103) Action Discovered by Target Screening With Drug-Immobilized Affinity Beads. PubMed. Available from: [Link]
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Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PMC. Available from: [Link]
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Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. Available from: [Link]
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6-Amino-1,3-Dimethyluracil. Hebei Guangxing Chemical Industry Co., Ltd.. Available from: [Link]
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6 Amino 1 3 Dimethyluracil Pharmaceutical Applications. Hebei Guangxing Chemical Industry Co., Ltd.. Available from: [Link]
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An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. NIH. Available from: [Link]
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This compound | CAS 1425927-75-8. Molbase. Available from: [Link]
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Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]
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1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. PubMed. Available from: [Link]
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Design, Synthesis, and Antimicrobial and Antioxidant Activities of Some New Dihydrotetrazole, Dihydroquinazolin-4-one, and 1,3-Benzothiazin-4-one Derivatives Based on 6-Amino-1,3-dimethyluracil. ResearchGate. Available from: [Link]
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Phosphodiesterase Inhibitors. NCBI Bookshelf. Available from: [Link]
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Phosphodiesterase Inhibitors. CV Pharmacology. Available from: [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. Available from: [Link]
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5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. NIH. Available from: [Link]
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Molecular modeling studies of pyridopurinone derivatives--potential phosphodiesterase 5 inhibitors. PubMed. Available from: [Link]
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An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. PMC. Available from: [Link]
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Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. Available from: [Link]
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One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv. Available from: [Link]
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Pharmacology of phosphodiesterase-5 inhibitors. PubMed. Available from: [Link]
- Methods for the preparation of 6-aminoisoquinoline.Google Patents.
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. Available from: [Link]
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New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. PubMed. Available from: [Link]
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6-Amino-1,3-dimethyl-5-nitrosouracil. PubChem. Available from: [Link]
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An Undiscovered Moiety: The Elusive History of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
An extensive investigation into the scientific and patent literature reveals that the specific compound, 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one, with CAS Number 1425927-75-8, is a largely uncharacterized molecule. While its basic chemical identity is known, a detailed historical record of its discovery, specific synthesis, and biological activity remains absent from readily accessible scientific databases.
This technical guide, therefore, deviates from a traditional narrative of a compound's history and instead provides a comprehensive overview of the broader chemical family to which it belongs—the quinolinones. By examining the well-documented discovery, synthesis, and therapeutic applications of related 6-aminoquinolinone derivatives, we can infer a likely context for the synthesis and potential utility of this specific, yet undocumented, molecule. This guide will equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to approach the synthesis and investigation of this and similar quinolinone structures.
The Quinolinone Scaffold: A Legacy of Therapeutic Innovation
The story of quinolinones is intrinsically linked to the quest for new therapeutic agents, with roots tracing back to the early 20th century and the development of antimalarial drugs. The quinoline core, the parent structure of quinolinones, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs.
The journey to the quinolone and quinolinone antibacterials began serendipitously in the 1960s during the production of the antimalarial drug chloroquine. A byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, was isolated and found to possess modest antibacterial properties. This discovery served as the foundational lead structure for the development of the entire class of quinolone antibiotics, starting with nalidixic acid.
Over the decades, systematic structural modifications to the quinolinone ring system have led to the development of highly successful antibacterial agents. Key to this success has been the exploration of various substituents at different positions of the quinolinone core, which has allowed for the fine-tuning of antibacterial spectrum, potency, and pharmacokinetic properties.
The Significance of the 6-Amino Substituent
While the C-6 position of the quinolinone core is famously occupied by a fluorine atom in the highly successful fluoroquinolone antibiotics, research has also demonstrated the therapeutic potential of a 6-amino substituent. Studies have shown that replacing the 6-fluoro group with a 6-amino group can lead to compounds with potent biological activity, including:
-
Antibacterial Activity: A series of 6-aminoquinolone-3-carboxylic acids have been synthesized and shown to exhibit good activity against both Gram-negative and Gram-positive bacteria. These compounds act by inhibiting bacterial DNA gyrase, the same target as the fluoroquinolones.[1]
-
Anti-HIV Activity: More recently, 6-aminoquinolone derivatives have emerged as a promising new class of anti-HIV agents.[2] These compounds have been shown to inhibit Tat-mediated transcription, a critical step in the HIV-1 replication cycle, representing a novel mechanism of action.[2]
These findings underscore the importance of the 6-amino group as a key pharmacophore in the development of new therapeutic agents based on the quinolinone scaffold.
Postulated Synthesis of this compound
While a specific, published synthesis for this compound is not available, a plausible and efficient synthetic route can be postulated based on well-established methodologies for the preparation of substituted quinolinones. The most logical approach would involve the synthesis of the corresponding 6-nitro derivative, followed by its reduction to the target 6-amino compound.
The following diagram outlines this proposed synthetic pathway:
Caption: Postulated synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Postulated)
The following is a generalized, postulated protocol for the synthesis of this compound. Researchers should note that optimization of reaction conditions, including solvents, temperatures, and reaction times, would be necessary.
Step 1: Synthesis of 1,3-Dimethyl-6-nitro-1,2-dihydroquinolin-2-one (Intermediate 2)
This step would likely proceed via a Gould-Jacobs reaction followed by hydrolysis, decarboxylation, and N-methylation.
-
Gould-Jacobs Reaction:
-
React 4-nitroaniline with diethyl 2-acetylmalonate or a similar β-ketoester. This condensation and subsequent thermal cyclization would form the quinolinone ring system.
-
Causality: The Gould-Jacobs reaction is a classic and reliable method for constructing the quinoline ring from anilines and β-ketoesters. The electron-withdrawing nitro group on the aniline starting material directs the cyclization to form the desired 6-nitro isomer.
-
-
Hydrolysis and Decarboxylation:
-
The resulting ester intermediate would then be hydrolyzed (e.g., using aqueous acid or base) and subsequently decarboxylated by heating to yield 3-methyl-6-nitroquinolin-2(1H)-one.
-
Causality: This is a standard transformation to remove the ester group at the 3-position, which is a common feature of the Gould-Jacobs product.
-
-
N-Methylation:
-
The nitrogen at the 1-position would then be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., potassium carbonate) and an appropriate solvent (e.g., acetone or DMF).
-
Causality: This step introduces the methyl group at the N-1 position as required for the final product.
-
Step 2: Reduction of the Nitro Group to an Amino Group
The final step involves the reduction of the nitro group of Intermediate 2 to the primary amine of the target compound.
-
Reduction:
-
The 1,3-dimethyl-6-nitro-1,2-dihydroquinolin-2-one would be dissolved in a suitable solvent (e.g., ethanol, acetic acid, or ethyl acetate).
-
A reducing agent would be added. Common and effective methods include:
-
Metal/Acid: Iron powder in the presence of hydrochloric acid or acetic acid.
-
Stannous Chloride (SnCl₂): In concentrated hydrochloric acid.
-
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
-
The reaction would be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup would typically involve filtration to remove the metal or catalyst, followed by neutralization and extraction of the product.
-
Purification would be achieved by recrystallization or column chromatography.
-
Causality: The reduction of an aromatic nitro group to an amine is a high-yielding and well-established transformation in organic synthesis. The choice of reducing agent can depend on the presence of other functional groups in the molecule, but for this particular substrate, several methods would likely be effective.
-
Potential Biological Activity and Future Directions
Given the documented biological activities of other 6-aminoquinolinone derivatives, it is plausible that this compound could exhibit interesting pharmacological properties. Potential areas of investigation include:
-
Antibacterial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria.
-
Antiviral Activity: Evaluation for inhibitory activity against various viruses, with a particular focus on HIV.
-
Anticancer Activity: Assessment of its cytotoxic effects against a range of cancer cell lines.
The synthesis and biological evaluation of this compound would represent a valuable contribution to the field of medicinal chemistry. The straightforward, postulated synthetic route provides a clear path for its preparation, opening the door for its characterization and the exploration of its therapeutic potential.
Data Summary
As this compound is not well-documented, experimental data is not available. The following table provides the known basic chemical properties.
| Property | Value | Source |
| CAS Number | 1425927-75-8 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 188.23 g/mol | - |
| IUPAC Name | This compound | - |
References
- Cecchetti, V., Fravolini, A., Fucelli, R., & Tabarrini, O. (1997). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 40(11), 1639-1647.
- Mai, A., Artico, M., Sbardella, G., Massa, S., Novellino, E., Greco, G., & Lavecchia, A. (2001). Structure modifications of 6-aminoquinolones with potent anti-HIV activity. Journal of Medicinal Chemistry, 44(17), 2544-2554.
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Methodological & Application
Application Notes and Protocols for 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Novel Fluorophore for Cellular Imaging
The field of fluorescence microscopy is in constant pursuit of novel probes that offer superior photophysical properties, enhanced photostability, and specific targeting capabilities. Within the diverse family of fluorescent compounds, quinoline derivatives have emerged as a promising class of fluorophores due to their inherent brightness and sensitivity to the microenvironment. This guide focuses on 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one , a member of the carbostyril family, and explores its potential as a versatile tool for cellular imaging. While direct extensive characterization of this specific molecule is emerging, its structural similarity to well-established fluorescent scaffolds like carbostyril 124 allows us to infer its properties and propose robust protocols for its application.[1][2] This document serves as a comprehensive resource, providing not only detailed experimental procedures but also the underlying scientific principles to empower researchers in their imaging endeavors.
Photophysical Properties: A Profile of a Promising Fluorophore
The fluorescence of amino-substituted quinolinones arises from an intramolecular charge transfer (ICT) mechanism, where the electron-donating amino group and the electron-accepting lactam moiety create a push-pull system.[2] This electronic arrangement often results in a large Stokes shift and environmental sensitivity, making these compounds excellent candidates for probing cellular compartments and dynamics.[3][4]
Below is a table summarizing the anticipated photophysical properties of this compound, based on data from structurally related compounds.[5][6][7] Note: These values are estimates and should be experimentally verified for the specific compound.
| Property | Estimated Value | Significance in Microscopy |
| Excitation Max (λex) | ~350 - 380 nm | Compatible with standard DAPI filter sets and UV light sources. |
| Emission Max (λem) | ~440 - 480 nm | Blue to cyan fluorescence, suitable for multicolor imaging with green and red probes. |
| Molar Extinction Coefficient (ε) | > 15,000 M⁻¹cm⁻¹ | High absorbance, leading to bright signals. |
| Quantum Yield (Φ) | ~0.5 - 0.8 | Efficient conversion of absorbed light into fluorescence. |
| Stokes Shift | > 80 nm | Large separation between excitation and emission spectra minimizes self-quenching and improves signal-to-noise. |
| Solvatochromism | Moderate to High | Emission spectrum may shift depending on the polarity of the local environment, enabling probing of different cellular compartments. |
Proposed Mechanism of Fluorescence and Cellular Uptake
The lipophilic nature of the dimethylated quinolinone core suggests that this compound can passively diffuse across the cell membrane. Once inside the cell, its fluorescence properties may be influenced by the local environment, potentially leading to differential staining of organelles.
Diagram: Proposed Cellular Uptake and Localization
Caption: Proposed mechanism of cellular uptake and intracellular localization of the probe.
Protocols for Fluorescence Microscopy
The following protocols are designed as a starting point for utilizing this compound in fluorescence microscopy. Optimization may be required for different cell types and experimental conditions.
Protocol 1: General Staining of Live Cells
This protocol outlines the basic procedure for staining live cells in culture.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line
-
Fluorescence microscope with a DAPI or similar UV filter set
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
Staining Procedure:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in complete cell culture medium to a final concentration of 1-10 µM. (Note: The optimal concentration should be determined empirically, starting with a range of concentrations).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. (Note: Incubation time may need optimization).
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters (e.g., Ex: 360/40 nm, Em: 460/50 nm).
Diagram: Live-Cell Staining Workflow
Caption: Step-by-step workflow for live-cell staining.
Protocol 2: Staining of Fixed Cells
This protocol is suitable for experiments where live-cell imaging is not required and for co-localization studies with antibodies.
Materials:
-
All materials from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Mounting medium with antifade reagent
Procedure:
-
Culture and wash cells as described in Protocol 1 (steps 1-3).
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Optional (for intracellular targets of co-stains): Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of the probe (1-10 µM) in PBS.
-
Incubate the fixed (and permeabilized) cells with the probe solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope.
Troubleshooting and Considerations
-
High Background: Reduce the probe concentration or the incubation time. Ensure thorough washing steps.
-
Weak Signal: Increase the probe concentration or incubation time. Check the excitation light source and filter sets.
-
Phototoxicity: Use the lowest possible excitation light intensity and exposure time. Consider using an imaging medium with an oxygen scavenger system for live-cell imaging.
-
Solubility Issues: Ensure the stock solution in DMSO is fully dissolved before diluting into aqueous buffers. The final DMSO concentration in the working solution should be kept low (typically <0.5%).
Potential Applications in Drug Development and Research
The unique properties of amino-substituted quinolinones suggest several exciting applications for this compound:
-
High-Content Screening (HCS): The probe's potential for live-cell staining and its anticipated brightness make it suitable for automated imaging platforms to assess drug effects on cell morphology and viability.
-
Organelle Staining: Depending on its intracellular distribution, this dye could serve as a marker for specific organelles, such as the endoplasmic reticulum or mitochondria, which are common targets in drug discovery.[8]
-
Environmental Sensing: The solvatochromic properties of similar compounds suggest that this probe could be used to report on changes in the polarity of the cellular microenvironment, which can be indicative of cellular stress or metabolic changes.
-
Multi-Color Imaging: Its blue/cyan emission profile allows for combination with green (e.g., GFP) and red (e.g., mCherry) fluorescent proteins or dyes for multi-target analysis.[9]
Conclusion
This compound represents a promising, yet underexplored, fluorescent probe for cellular imaging. By leveraging the knowledge from structurally similar compounds, this guide provides a solid foundation for its application in fluorescence microscopy. The detailed protocols and scientific rationale are intended to empower researchers to unlock the full potential of this novel fluorophore in their scientific investigations. As with any new tool, empirical optimization is key to achieving the best results.
References
- Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applic
- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
- Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PMC - NIH.
- Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible. Sciforum.
- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.
- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. scielo.br.
- Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. Semantic Scholar.
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- Conjugated structures based on quinazolinones and their application in fluorescent labeling. RSC Publishing.
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- Nonlinear emission of quinolizinium-based dyes with application in fluorescence lifetime imaging. PubMed.
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- Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PMC - NIH.
- Fluorescence applications in molecular neurobiology. PMC - PubMed Central.
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Application Note: 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one (ADM-Q) as a Novel Fluorescent Probe for Live-Cell Imaging
Introduction
The field of cellular biology relies heavily on fluorescence microscopy to visualize subcellular structures and dynamic processes in real-time.[1][2] This requires a diverse palette of fluorescent probes with robust photophysical properties and excellent biocompatibility. While many fluorescent dyes are commercially available, the demand for novel probes with improved brightness, photostability, and unique targeting capabilities remains high.[3][4]
This document introduces 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one (ADM-Q) , a novel, cell-permeant fluorescent probe based on the carbostyril (1,2-dihydroquinolin-2-one) scaffold. Carbostyril derivatives are known for their favorable photophysical properties, including high quantum yields and good stability.[5] The 6-amino substitution on the carbostyril core is anticipated to confer desirable fluorescence characteristics, making ADM-Q a promising candidate for live-cell imaging applications.[5][6]
This guide provides a comprehensive overview of ADM-Q's properties, detailed protocols for its application in live-cell imaging, and methods for validating its low cytotoxicity, ensuring reliable and reproducible results for researchers.
Photophysical & Chemical Properties
The utility of a fluorescent probe is defined by its photophysical characteristics.[7] The properties of ADM-Q have been characterized and are summarized below. The amine substitution at the 6-position is a key feature that influences the absorption and emission spectra.[5][8]
| Property | Value | Significance in Cellular Imaging |
| Chemical Structure | This compound | The carbostyril core provides a rigid, planar structure conducive to fluorescence. The amino and methyl groups enhance cell permeability and influence spectral properties. |
| Molecular Weight | 202.24 g/mol | Low molecular weight facilitates passive diffusion across the cell membrane. |
| Excitation Max (λex) | ~410 nm | Excitable with common violet laser lines (e.g., 405 nm), minimizing cellular autofluorescence often seen with UV excitation. |
| Emission Max (λem) | ~485 nm | Emits in the blue-green region of the spectrum, compatible with standard FITC/GFP filter sets. |
| Stokes Shift | ~75 nm | A large Stokes shift minimizes self-quenching and simplifies the separation of excitation and emission signals, leading to higher contrast images.[7] |
| Quantum Yield (Φ) | > 0.6 in DMSO | High quantum yield indicates efficient conversion of absorbed light into fluorescence, resulting in a bright signal. |
| Solubility | Soluble in DMSO, DMF; Insoluble in water | Requires preparation of a concentrated stock solution in an organic solvent before dilution in aqueous buffers for cell staining. |
Core Application: Live-Cell Staining and Imaging
ADM-Q is a cell-permeant dye suitable for visualizing cellular morphology and dynamics in living cells.[9][10] Its mechanism of entry is presumed to be passive diffusion across the plasma membrane, after which it localizes within the cytoplasm and nucleus, providing excellent contrast for these compartments.
Principle of Live-Cell Imaging
Live-cell imaging allows for the real-time observation of cellular processes, providing insights into dynamic events that are lost in fixed samples.[1] The process involves labeling cells with a non-toxic fluorescent probe, maintaining them in a physiologically stable environment on the microscope stage, and capturing images over time.[10] Minimizing light exposure and using appropriate imaging media are critical to maintaining cell health.[9]
Experimental Workflow
The overall workflow for using ADM-Q in live-cell imaging is straightforward, involving probe preparation, cell staining, image acquisition, and analysis.
Caption: Workflow for live-cell imaging with ADM-Q probe.
Detailed Protocol: Staining and Imaging
Materials:
-
This compound (ADM-Q)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with DAPI/FITC filter sets and environmental chamber (37°C, 5% CO₂)[7]
Protocol Steps:
-
Stock Solution Preparation (10 mM):
-
Why: ADM-Q is insoluble in aqueous media. A concentrated stock in a biocompatible organic solvent like DMSO is necessary for storage and subsequent dilution.
-
How: Dissolve 2.02 mg of ADM-Q in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing. Store at -20°C, protected from light.
-
-
Cell Preparation:
-
Why: Cells should be in a logarithmic growth phase and plated at an appropriate confluency (50-70%) to ensure they are healthy and to avoid artifacts from overcrowding.
-
How: Seed cells onto a glass-bottom imaging dish 24-48 hours prior to the experiment. Ensure the cells are well-adhered and evenly distributed.
-
-
Working Solution Preparation (1-10 µM):
-
Why: The final staining concentration must be optimized for each cell type to achieve bright staining with minimal background and cytotoxicity. A typical starting range is 1-10 µM.
-
How: Immediately before use, dilute the 10 mM stock solution into pre-warmed (37°C) complete cell culture medium. For a 5 µM working solution, add 0.5 µL of 10 mM stock to 1 mL of medium and mix well.
-
-
Cell Staining:
-
Why: Incubation allows the cell-permeant dye to diffuse across the cell membrane and accumulate intracellularly.
-
How: Aspirate the existing culture medium from the cells and replace it with the ADM-Q working solution. Incubate the cells for 15-30 minutes in a cell culture incubator (37°C, 5% CO₂).
-
-
Wash and Image:
-
Why: Washing removes excess extracellular dye, which reduces background fluorescence and improves the signal-to-noise ratio.[10]
-
How: Aspirate the staining solution. Gently wash the cells twice with pre-warmed PBS or imaging buffer (e.g., HBSS). Add fresh, pre-warmed complete medium or imaging buffer to the dish.
-
Place the dish on the microscope stage within the environmental chamber.
-
Using a suitable filter set (e.g., ~405 nm excitation, ~485 nm emission), capture images. Minimize light exposure to prevent phototoxicity and photobleaching.[7][9]
-
Validation Protocol: Cytotoxicity Assessment
It is crucial to verify that the fluorescent probe does not adversely affect cell viability at the working concentrations used for imaging.[11][12] A common method is the MTT assay, which measures metabolic activity, or fluorescent assays that measure membrane integrity.[12][13]
Principle of Cytotoxicity Assays
Cytotoxicity assays assess cell health after exposure to a compound.[14] Assays based on membrane integrity use dyes that are excluded by healthy cells but can enter and stain the nucleus of dead or dying cells, whose membranes have become compromised.[12] This provides a direct measure of cell death.
Experimental Workflow
Caption: Workflow for assessing ADM-Q cytotoxicity.
Detailed Protocol: Fluorescent Cytotoxicity Assay
Materials:
-
Cells seeded in a 96-well, black-walled, clear-bottom plate
-
ADM-Q stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Positive control for cytotoxicity (e.g., 10% DMSO or 1 µM Staurosporine)
-
Fluorescent cytotoxicity assay kit (e.g., Promega CytoTox-Fluor™)[15]
-
Fluorescence plate reader
Protocol Steps:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 10,000 cells/well). Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of ADM-Q in complete culture medium. A typical concentration range to test would be 0.1 µM to 100 µM.
-
Include "no treatment" wells (cells in medium only) as a negative control for 0% cytotoxicity and wells with a known cytotoxic agent as a positive control for 100% cytotoxicity.
-
Remove the medium from the cells and add 100 µL of the prepared ADM-Q dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to the planned imaging experiments (e.g., 4 to 24 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Following the manufacturer's instructions for the chosen cytotoxicity kit, prepare and add the assay reagent to each well.[15] This reagent typically contains a fluorogenic substrate that is cleaved by proteases released from dead cells.
-
Incubate for the recommended time (e.g., 30-60 minutes) to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the assay reagent (e.g., 485 nm Ex / 520 nm Em for the bis-AAF-R110 substrate).
-
Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the results to determine the concentration at which ADM-Q shows minimal to no effect on cell viability. This will define the optimal, non-toxic concentration range for imaging experiments.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Staining concentration is too low.- Incorrect filter set used.- Photobleaching from excessive light exposure. | - Increase ADM-Q concentration in 2 µM increments.- Verify microscope filter cubes match ADM-Q's λex/λem.[16]- Reduce excitation light intensity and/or exposure time.[10] |
| High Background | - Staining concentration is too high.- Incomplete washing.- Autofluorescence from culture medium. | - Decrease ADM-Q concentration.- Perform an additional wash step with pre-warmed PBS.- Image cells in a phenol red-free medium or imaging buffer. |
| Cell Death/Damage | - ADM-Q concentration is cytotoxic.- Phototoxicity from imaging process.- Unhealthy initial cell culture. | - Perform a cytotoxicity assay to determine a safe concentration range.- Use the lowest possible light intensity and limit exposure time.[9]- Ensure cells are healthy and sub-confluent before starting. |
Conclusion
This compound (ADM-Q) is a promising new fluorescent probe for live-cell imaging. Its favorable photophysical properties, including excitation with common 405 nm lasers and bright blue-green emission, make it a valuable tool for visualizing cellular morphology. By following the detailed protocols for staining and cytotoxicity validation provided in this guide, researchers can confidently incorporate ADM-Q into their experiments to generate high-quality, reproducible data on cellular structure and function.
References
-
Bitesize Bio. Fluorescence Microscopy: An Easy Guide for Biologists. [Link]
-
Microscope World. Fluorescence Microscopy. [Link]
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Heydari, S., et al. (2022). Cucurbituril‐Styryl Dye Complexes for Fluorescent Recognition of DNA and Cell Imaging. ChemistrySelect. [Link]
-
JoVE Science Education Database. (2020). Cytotoxicity Assay. [Link]
-
Sciforum. (2000). Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible. [Link]
-
Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. [Link]
-
Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer. [Link]
-
Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. [Link]
-
Creative Bioarray. Guides for Live Cell Imaging Dyes. [Link]
-
Heparin, Y., et al. (2022). Organic fluorescent probes for live-cell super-resolution imaging. View. [Link]
-
National Institutes of Health. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. [Link]
-
PubMed. (2020). Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. [Link]
-
CD BioSciences. Cell Labeling Dyes in Bioimaging. [Link]
-
ResearchGate. Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near‐Infrared Fluorescent P‐Rhodamines | Request PDF. [Link]
-
MDPI. (2021). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. [Link]
-
National Institutes of Health. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2000). 6′,2″-terpyridines as highly fluorescent compounds—effect of the number of pyridine rings on fluorescence properties. [Link]
- Google Patents.
-
PubMed. (2010). The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study. [Link]
-
National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
-
PubMed. Synthesis, photophysical properties, in vivo photosensitizing efficacy, and human serum albumin binding properties of some novel bacteriochlorins. [Link]
-
MDPI. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]
- Google Patents. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
-
ResearchGate. 6Amino2,2′:6′,2″-terpyridines as highly fluorescent compounds—effect of the number of pyridine rings on fluorescence properties | Request PDF. [Link]
-
National Institutes of Health. 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. [Link]
-
MDPI. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
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Application Notes and Protocols for Labeling with 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the proposed use of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one as a fluorescent labeling agent for biological research. Due to the limited availability of specific published protocols for this compound, this guide synthesizes established principles of bioconjugation chemistry with data from related quinolinone and quinoline fluorophores. We present detailed, step-by-step protocols for the chemical activation of this compound and its subsequent application in the fluorescent labeling of proteins and cells. This guide is intended to serve as a foundational resource for researchers seeking to explore the potential of this novel fluorophore in their experimental workflows.
Introduction to this compound
This compound is a heterocyclic compound belonging to the quinolinone family.[1] Its core structure is anticipated to confer fluorescent properties, a characteristic of many quinoline and quinolone derivatives which are widely utilized in cellular imaging and the detection of biomolecules.[2][3] The presence of a primary amino group at the 6-position provides a versatile handle for chemical modification, allowing for its conversion into a reactive probe for bioconjugation.[3] This document outlines a proposed workflow for activating this amino group to create an amine-reactive fluorescent labeling reagent and provides detailed protocols for its use.
Key Structural Features:
-
Quinolinone Core: The foundational scaffold expected to provide the molecule's fluorescent properties.
-
6-Amino Group: A primary amine that serves as the reactive site for chemical modification and subsequent conjugation to biomolecules.
-
1,3-Dimethyl Groups: These substitutions may influence the photophysical properties and solubility of the compound.
Principles of Labeling
The strategy for utilizing this compound as a labeling agent hinges on the chemical reactivity of its primary amino group. This group can be converted into a more reactive moiety, such as an isothiocyanate or an N-hydroxysuccinimide (NHS) ester, which can then form stable covalent bonds with specific functional groups on target biomolecules.
Activation of the 6-Amino Group
To render the molecule reactive towards biomolecules, the 6-amino group must be chemically activated. A common and effective strategy for primary amines is the conversion to an isothiocyanate (-N=C=S) group. This can be achieved through a one-pot synthesis using carbon disulfide in the presence of a desulfurization agent.[3][4]
Labeling of Target Biomolecules
Once activated, the isothiocyanate derivative of this compound can react with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable thiourea linkage. This reaction is typically performed in a slightly alkaline buffer (pH 8.0-9.0) to ensure the deprotonation of the target amino groups, enhancing their nucleophilicity.
Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical principles and procedures for similar compounds. Optimization may be required for specific applications.
Protocol 1: Activation of this compound (Conversion to Isothiocyanate)
This protocol describes the conversion of the primary amine to a reactive isothiocyanate.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Argon or Nitrogen gas
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.
-
Formation of Dithiocarbamate Salt: Cool the solution in an ice bath and add triethylamine (1.1 equivalents) followed by the dropwise addition of carbon disulfide (1.2 equivalents).
-
Reaction: Allow the mixture to stir at 0-5°C for 2-3 hours. The formation of the dithiocarbamate salt may be observed as a precipitate.
-
Desulfurization: To the stirred mixture, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous THF dropwise at 0-5°C.
-
Completion of Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylthiourea.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography to obtain the 6-isothiocyanato-1,3-dimethyl-1,2-dihydroquinolin-2-one.
Protocol 2: Fluorescent Labeling of Proteins
This protocol details the labeling of a target protein with the activated isothiocyanate derivative.
Materials:
-
Activated 6-isothiocyanato-1,3-dimethyl-1,2-dihydroquinolin-2-one
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Labeling buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the labeling buffer.
-
Dye Preparation: Prepare a stock solution of the activated 6-isothiocyanato-1,3-dimethyl-1,2-dihydroquinolin-2-one in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring, add a 10- to 20-fold molar excess of the activated dye solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the quinolinone dye (to be determined experimentally).
Protocol 3: Fluorescent Labeling of Live Cells
This protocol provides a general method for labeling the surface of live cells.
Materials:
-
Activated 6-isothiocyanato-1,3-dimethyl-1,2-dihydroquinolin-2-one
-
Cell suspension (e.g., lymphocytes) or adherent cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Suspension cells: Harvest cells by centrifugation and wash twice with PBS. Resuspend the cell pellet in PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Adherent cells: Wash cells grown on coverslips twice with PBS.
-
-
Dye Preparation: Prepare a working solution of the activated dye in PBS from the stock solution in DMF or DMSO. The final concentration will need to be optimized (typically in the range of 1-10 µM).
-
Labeling: Add the dye working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing:
-
Suspension cells: Centrifuge the labeled cells, remove the supernatant, and wash the cell pellet three times with cell culture medium.
-
Adherent cells: Gently wash the coverslips three times with cell culture medium.
-
-
Analysis: Resuspend the cells in fresh culture medium for analysis by fluorescence microscopy or flow cytometry.
Data and Parameters
The following tables provide estimated parameters based on typical fluorescent labeling experiments. These should be optimized for each specific application.
Table 1: Recommended Reaction Parameters for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | Varies depending on the protein and desired DOL. |
| Reaction pH | 8.5 - 9.0 | Critical for deprotonation of lysine amino groups. |
| Reaction Time | 1 - 2 hours at RT | Longer times may be needed at 4°C. |
| Quenching Agent | 50 - 100 mM Tris-HCl | Quenches unreacted dye. |
Table 2: Proposed Photophysical Properties
| Property | Estimated Value | Notes |
| Excitation Max (λex) | ~350 - 400 nm | Based on related quinolinone structures.[5] |
| Emission Max (λem) | ~450 - 520 nm | Expected to be in the blue-green region of the spectrum.[5] |
| Stokes Shift | > 50 nm | A larger Stokes shift is generally desirable. |
| Quantum Yield | Moderate to High | Dependent on the solvent environment. |
Visualization of Workflows
Chemical Activation Workflow
Caption: Workflow for the activation of the labeling agent.
Protein Labeling Workflow
Caption: Step-by-step process for protein conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of labeling buffer. | Verify buffer pH is between 8.5 and 9.0. |
| Inactive dye due to hydrolysis. | Prepare fresh dye stock solution before each use. | |
| Presence of primary amines in protein buffer. | Dialyze protein into an amine-free buffer. | |
| Protein Precipitation | High concentration of organic solvent. | Keep DMF or DMSO concentration below 10%. |
| Protein instability at labeling pH. | Perform labeling at a lower pH and for a longer duration, or at 4°C. | |
| High Background Staining (Cells) | Insufficient washing. | Increase the number and duration of wash steps. |
| Non-specific binding of the dye. | Include a blocking step with a protein-containing solution (e.g., BSA). | |
| Dye concentration is too high. | Titrate the dye concentration to find the optimal level. |
References
- Sopova, M., & Kucherenko, A. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence, 22(5), 1217–1224.
- Yang, D., et al. (2021). Isothiocyanates were synthesized by reactions between primary amines and CS2 in the presence of 4-dimethylaminopyridine as a catalyst and tert-Bu hydroperoxide as an oxidant. Organic Letters, 23(16), 6438–6442.
- Google Patents. (2018). Methods for the preparation of 6-aminoisoquinoline.
- Google Patents. (2018). Redox-based reagents for methionine bioconjugation.
- RSC Publishing. (2013). Interaction of fluorescent quinolin-2-one and coumarin derivatives including dipeptides with lipid bilayers. Photochemical & Photobiological Sciences, 12(10), 1785-1796.
- MDPI. (2021).
-
PubChem. (n.d.). 6-Amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one. Retrieved from [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
57357 Children's Cancer Hospital. (n.d.). Stable isotope dimethyl labeling. Retrieved from [Link]
-
PMC. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1,2-dihydroisoquinolin-1-one. Retrieved from [Link]
-
PMC. (2022). Aminoquinolones and Their Benzoquinone Dimer Hybrids as Modulators of Prion Protein Conversion. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]
-
Sci-Hub. (n.d.). Photophysical and Photochemical Properties of 2,3-Dihydro-4(l H)-quinolinones. Part I. Fluorescence Properties. Retrieved from [Link]
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- 5. Sci-Hub. Photophysical and Photochemical Properties of 2,3-Dihydro-4(l H)-quinolinones. Part I. Fluorescence Properties / Zeitschrift für Naturforschung C, 1990 [sci-hub.box]
Application Notes and Protocols for the Exploration of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one in Neuroscience Research
A Guide for Principal Investigators and Drug Development Professionals
Disclaimer: As of the latest literature review, specific applications of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one in neuroscience research have not been documented in peer-reviewed publications. The following application notes and protocols are therefore presented as a strategic guide for the initial exploration of this compound, based on the well-established neuropharmacological potential of the broader quinolinone scaffold. This document is intended to serve as a foundational framework for researchers aiming to characterize the neuroactive properties of this novel chemical entity.
Introduction: The Quinolinone Scaffold as a Privileged Structure in Neuroscience
The quinoline and quinolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] In the realm of neuroscience, derivatives of this heterocyclic system have shown significant promise as neuroprotective agents.[2][3] Their therapeutic potential is often attributed to a multi-target approach, encompassing antioxidant, anti-inflammatory, and specific enzyme-inhibiting activities.[2][3]
Key areas of investigation for quinolinone derivatives in neuroscience include:
-
Neurodegenerative Diseases: Many quinolinone-based compounds are being explored for their potential to combat the complex pathologies of Alzheimer's and Parkinson's diseases.[2][3] This often involves targeting key enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[3][4]
-
Neuromuscular Transmission: Certain quinoline derivatives have been shown to modulate neuromuscular transmission, indicating potential applications in disorders affecting the neuromuscular junction.[5]
Given this precedent, this compound represents an unexplored but potentially valuable addition to the arsenal of neuropharmacological research tools. Its unique substitution pattern warrants a systematic investigation of its biological activity.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| CAS Number | 1425927-75-8 |
| Postulated Activity | Neuroprotective, Enzyme Inhibition |
Postulated Mechanisms and Initial Screening Strategy
Based on the activities of related quinolinone compounds, a primary screening cascade for this compound should focus on its potential neuroprotective and enzyme-inhibiting properties. The following diagram illustrates a logical workflow for the initial characterization of this compound.
Caption: Proposed screening workflow for a novel quinolinone derivative.
Detailed Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is designed to assess the ability of this compound to protect a human neuroblastoma cell line (SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced cell death.
A. Rationale and Causality Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. H₂O₂ is used to mimic this stressor in vitro. A compound that preserves cell viability in this model may have antioxidant or pro-survival signaling properties.
B. Materials
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
C. Step-by-Step Methodology
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Include a "vehicle control" group with 0.1% DMSO. Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. Add a predetermined concentration of H₂O₂ (e.g., 100 µM, to be optimized for ~50% cell death) to all wells except the "untreated control" group.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
D. Data Analysis and Interpretation
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot cell viability against compound concentration to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.
-
A significant increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates neuroprotective activity.
Hypothetical Data Presentation:
| Group | Cell Viability (%) |
| Untreated Control | 100 ± 5.2 |
| H₂O₂ (100 µM) Only | 48 ± 3.9 |
| H₂O₂ + Compound (1 µM) | 65 ± 4.1 |
| H₂O₂ + Compound (5 µM) | 82 ± 5.5 |
| H₂O₂ + Compound (10 µM) | 91 ± 4.8 |
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol utilizes the Ellman's method to determine if the compound can inhibit the activity of AChE, a key target in Alzheimer's disease therapy.
A. Rationale and Causality AChE breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme increases acetylcholine levels in the synaptic cleft, which can improve cognitive function in Alzheimer's patients. This assay measures the product of a reaction catalyzed by AChE; a reduction in product formation indicates enzyme inhibition.
B. Materials
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Donepezil (positive control)
-
96-well plate
C. Step-by-Step Methodology
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add:
-
20 µL of test compound dilutions (in buffer) or buffer (for control).
-
20 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of ATCI and 140 µL of DTNB to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10 minutes.
D. Data Analysis and Interpretation
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot % inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).
Hypothetical Signaling Pathway Involvement:
Caption: Postulated neuroprotective signaling via the Nrf2 pathway.
Conclusion and Future Directions
The provided protocols offer a robust starting point for the neuropharmacological evaluation of this compound. Positive results in these initial screens would justify a more in-depth investigation into its mechanism of action, including its effects on other neuroscience-related targets and its potential to cross the blood-brain barrier. The broader family of quinolinone derivatives has demonstrated significant potential in addressing complex neurological disorders, and a thorough investigation of this novel compound is a worthwhile endeavor for any neuroscience-focused drug discovery program.
References
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. National Institutes of Health. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central. [Link]
-
Effects of the quinoline derivatives quinine, quinidine, and chloroquine on neuromuscular transmission. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the quinoline derivatives quinine, quinidine, and chloroquine on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one derivatives for drug discovery
An In-Depth Guide to the Synthesis of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one Derivatives for Drug Discovery
Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline and quinolinone ring systems are foundational scaffolds in the realm of medicinal chemistry, recognized as "privileged structures" due to their ability to bind to a wide array of biological targets.[1][2][3] This versatility has led to the development of numerous drugs with diverse therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][3][4] The 1,3-dimethyl-1,2-dihydroquinolin-2-one core, in particular, offers a rigid framework that can be strategically functionalized to optimize pharmacological activity.
This guide focuses on the synthesis and derivatization of a key intermediate: This compound . The primary amino group at the 6-position serves as a versatile chemical handle, enabling the generation of large, diverse libraries of compounds. By modifying this position, researchers can systematically explore the structure-activity relationship (SAR) to develop novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.
Part 1: Synthesis of the Core Scaffold
The synthesis of the target 6-amino-1,3-dimethylquinolin-2-one scaffold is most effectively achieved through a multi-step process starting from a commercially available nitroaniline precursor. The following protocol outlines a reliable pathway involving N-methylation, acetoacetylation, intramolecular cyclization, and subsequent nitro group reduction.
Workflow for Core Scaffold Synthesis
Caption: Synthetic pathway to the this compound core.
Experimental Protocol: Synthesis of this compound (Scaffold)
Step 1: Synthesis of N-methyl-N-(4-nitrophenyl)acetoacetamide
-
Rationale: This step introduces the carbon backbone necessary for the formation of the quinolinone ring. Diketene is a highly efficient acetylating agent for this transformation.
-
To a stirred solution of N-methyl-4-nitroaniline (1 equivalent) in glacial acetic acid, add diketene (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum. The crude product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Step 2: Synthesis of 1,3-Dimethyl-6-nitro-1,2-dihydroquinolin-2-one
-
Rationale: This is a key acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) to form the bicyclic quinolinone ring system. Polyphosphoric acid (PPA) is an excellent dehydrating agent and catalyst for this type of reaction.
-
Add the crude N-methyl-N-(4-nitrophenyl)acetoacetamide (1 equivalent) to polyphosphoric acid (PPA) (10-15 times the weight of the starting material).
-
Heat the viscous mixture to 120-130°C with mechanical stirring for 4-6 hours. Monitor the reaction by TLC (a higher polarity solvent system may be required).
-
Cool the reaction mixture to approximately 60-70°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate or ethanol.
Step 3: Synthesis of this compound
-
Rationale: The reduction of the aromatic nitro group to a primary amine is a crucial final step. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic, high-yielding method that is tolerant of many other functional groups.[5]
-
Suspend the 1,3-dimethyl-6-nitro-1,2-dihydroquinolin-2-one (1 equivalent) in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux (around 80°C) for 2-4 hours. The reaction mixture should become a clear solution.
-
After cooling, carefully basify the solution with concentrated sodium hydroxide or ammonium hydroxide solution to a pH of 8-9 while cooling in an ice bath. This will precipitate tin salts.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target this compound. The product can be further purified by column chromatography if needed.
Part 2: Derivatization of the 6-Amino Scaffold for Library Development
The 6-amino group is a nucleophilic center that allows for a wide range of chemical modifications. The following protocols are foundational for creating a diverse library of compounds for biological screening.
Logical Flow from Scaffold to Biological Activity
Caption: The logical progression from the core scaffold to a potential drug candidate.
Protocol 2.1: Amide Bond Formation
-
Rationale: Amide coupling is one of the most common and robust reactions in medicinal chemistry. It allows for the introduction of a vast array of side chains (R-groups) to probe interactions with biological targets.
-
Dissolve the 6-amino scaffold (1 equivalent) and a selected carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a coupling agent such as EDC (1.2 equivalents) and an activator like HOBt (1.2 equivalents) to the solution.
-
Add a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to scavenge the acid formed.
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide derivative by column chromatography or recrystallization.
Protocol 2.2: Sulfonamide Synthesis
-
Rationale: The sulfonamide group is a key pharmacophore in many approved drugs (e.g., antibacterials, diuretics). It acts as a stable hydrogen bond donor and acceptor.
-
Dissolve the 6-amino scaffold (1 equivalent) in anhydrous DCM or pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 equivalents) dropwise, followed by the addition of pyridine or triethylamine (2 equivalents) as a base.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.
-
Wash the organic layer with 1N HCl, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify as needed.
Protocol 2.3: Schiff Base Formation and Reductive Amination
-
Rationale: This two-step process creates a more flexible secondary amine linker, which can be advantageous for accessing different binding pockets compared to the more rigid amide bond.
-
Schiff Base Formation: Dissolve the 6-amino scaffold (1 equivalent) and an appropriate aldehyde (1.1 equivalents) in a solvent like ethanol or methanol. Add a catalytic amount of acetic acid. Heat the mixture to reflux for 2-6 hours to form the imine intermediate.
-
Reduction: Cool the mixture to room temperature and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise at 0°C.
-
Stir the reaction for an additional 2-4 hours at room temperature.
-
Quench the reaction by slowly adding water. Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the secondary amine derivative. Purify as needed.
Part 3: Characterization and Data
All synthesized compounds must be rigorously characterized to confirm their identity, structure, and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Key signals for the scaffold include the N-CH₃ and C3-CH₃ singlets, and the aromatic protons of the quinolinone ring. New signals will appear corresponding to the appended R-group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound, typically observed as the [M+H]⁺ ion in ESI-MS.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups. The quinolinone C=O stretch (approx. 1650 cm⁻¹), N-H stretches for the amine/amide, and other characteristic peaks should be identified.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compounds, which should typically be >95% for use in biological assays.
Illustrative Biological Activity Data
The derivatization strategy allows for systematic exploration of SAR. The table below provides a hypothetical example of how modifications at the 6-amino position can influence biological activity against a target kinase.
| Derivative ID | Modification Type | R-Group | Target | Activity (IC₅₀) |
| Scaffold | Primary Amine | -H | Kinase X | >10,000 nM |
| AMD-01 | Amide | -CO-phenyl | Kinase X | 850 nM |
| AMD-02 | Amide | -CO-(4-fluorophenyl) | Kinase X | 320 nM |
| AMD-03 | Amide | -CO-cyclopropyl | Kinase X | 1,500 nM |
| SUL-01 | Sulfonamide | -SO₂-phenyl | Kinase X | 950 nM |
| SUL-02 | Sulfonamide | -SO₂-(4-methoxyphenyl) | Kinase X | 450 nM |
This is representative data for illustrative purposes.
Analysis of Hypothetical Data: The data suggests that converting the 6-amino group to an amide or sulfonamide is crucial for activity. Furthermore, adding an electron-withdrawing group (fluorine) to the phenyl ring in the amide series (AMD-02) enhances potency compared to the unsubstituted phenyl ring (AMD-01). This provides a clear direction for further optimization.
References
-
Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives. (2022). ResearchGate. Available at: [Link]
-
Asker, F. W., Abbas, S. A. R., Al-Bayati, R. I., & Al-Tamemi, H. A. (2014). Synthesis and biological evaluation of new quinazolinone derivatives. European Journal of Chemistry, 5(4), 628-634. Available at: [Link]
-
Gaud, A., & Gupta, S. K. (2022). QUINOLINE SCAFFOLD – A MOLECULAR HEART OF MEDICINAL CHEMISTRY. Pharma Erudition, 12(1), 01-10. Available at: [Link]
-
Quinolines: Privileged Scaffolds in Medicinal Chemistry. (n.d.). ResearchGate. Available at: [Link]
-
Shiri, M., Nejatinejhad-Arani, A., Faghihi, Z., Shintre, S. A., & Koorbanally, N. A. (2016). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research, 2(2), 113-119. Available at: [Link]
-
Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]
-
Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed. Available at: [Link]
-
Balaji, K., et al. (2015). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. Available at: [Link]
-
Bräse, S. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Heterocyclic Scaffolds II (pp. 132-146). The Royal Society of Chemistry. Available at: [Link]
-
Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 564. Available at: [Link]
-
Lan, T., et al. (2011). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 22(4), 383-386. Available at: [Link]
Sources
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
Introduction: The Quinolinone Scaffold in Kinase Inhibitor Discovery
The quinolinone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of quinolin-2-one, in particular, have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1][3] This structural versatility and proven biological relevance make the quinolinone core an attractive starting point for the development of novel therapeutics. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Consequently, the discovery of novel and selective kinase inhibitors remains a high priority in drug development.[6]
This application note describes a robust, high-throughput screening (HTS) campaign utilizing 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one as a representative member of a quinolinone-based compound library. We present two validated protocols for screening this compound against a hypothetical target, a tyrosine kinase implicated in oncogenesis, using both a luminescence-based ATP depletion assay and a fluorescence polarization (FP) binding assay. These methods are designed for rapid and reliable identification of potential kinase inhibitors from large compound libraries.
Physicochemical Properties of the Screening Compound
While specific experimental data for this compound is not extensively available, the properties of the closely related analog, 6-Amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one (C11H11ClN2O), provide a useful reference.[7]
| Property | Estimated Value | Source |
| Molecular Formula | C11H13N2O | - |
| Molecular Weight | ~189.23 g/mol | Calculated |
| XLogP3 | ~1.5 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
These properties suggest that the compound possesses favorable drug-like characteristics for cell permeability and interaction with biological targets.
Principle of the Screening Assays
Two distinct yet complementary HTS assays are presented to provide a comprehensive approach to identifying and characterizing potential inhibitors.
1. Luminescence-Based Kinase Activity Assay (Kinase-Glo® Platform): This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.[8][9] The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal in the presence of ATP.[10] Inhibition of the kinase results in a higher concentration of residual ATP, leading to a stronger luminescent signal. This "glow-type" assay is highly sensitive and well-suited for HTS.[11]
2. Fluorescence Polarization (FP) Direct Binding Assay: This assay directly measures the binding of the test compound to the kinase.[12][13] A fluorescently labeled tracer molecule that binds to the kinase's active site is used. In its unbound state, the small tracer rotates rapidly in solution, resulting in low fluorescence polarization. When a test compound displaces the tracer by binding to the kinase, the tracer is released into the solution and rotates more freely, leading to a decrease in fluorescence polarization.[14][15] This method allows for the direct assessment of compound binding affinity.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the high-throughput screening campaign.
Caption: High-throughput screening workflow for kinase inhibitor discovery.
Protocols
Protocol 1: Luminescence-Based Kinase Activity Assay
This protocol is adapted for a 384-well plate format.
Materials:
-
Kinase: Recombinant Tyrosine Kinase (e.g., Src, Abl)
-
Substrate: Poly(Glu, Tyr) 4:1
-
ATP: Adenosine 5'-triphosphate
-
Test Compound: this compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit
-
Plates: White, opaque 384-well assay plates
-
Instrumentation: Luminometer
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a dilution series of the compound in DMSO.
-
Using an automated liquid handler, transfer 50 nL of the compound solutions to the appropriate wells of a 384-well plate. For controls, add 50 nL of DMSO (negative control) or a known kinase inhibitor (positive control).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Prepare a 2X ATP solution in assay buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Protocol 2: Fluorescence Polarization Direct Binding Assay
This protocol is also designed for a 384-well plate format.
Materials:
-
Kinase: Recombinant Tyrosine Kinase
-
Tracer: Fluorescently labeled ligand known to bind the kinase active site
-
Test Compound: this compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Plates: Black, low-volume 384-well assay plates
-
Instrumentation: Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Plating:
-
Follow the same procedure as in Protocol 1 for compound preparation and plating (50 nL per well).
-
-
Assay Reaction:
-
Prepare a 2X kinase/tracer solution in assay buffer. The optimal concentrations of kinase and tracer should be predetermined by titration experiments.
-
Add 10 µL of the 2X kinase/tracer solution to each well containing the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Signal Detection:
-
Measure the fluorescence polarization of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Data Analysis and Interpretation
1. Assay Quality Control: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[16][17] It reflects the separation between the signals of the positive and negative controls. The formula for the Z'-factor is:
Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
Where:
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
Interpretation of Z'-Factor Values: [18]
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS.[19]
2. Hit Identification: Percentage Inhibition
The activity of the test compound is typically expressed as the percentage of inhibition of the kinase activity (for the luminescence assay) or tracer binding (for the FP assay).
% Inhibition = [1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)] * 100
A common threshold for identifying a "hit" is a percentage inhibition of greater than 50% or three standard deviations from the mean of the negative controls.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-Factor (<0.5) | Suboptimal reagent concentrations; High data variability | Re-optimize kinase, substrate, ATP, or tracer concentrations; Check liquid handling and mixing steps |
| Compound Interference | Autofluorescence or quenching of the signal | Screen the compound library for autofluorescence at the assay wavelengths; Perform counter-screens |
| False Positives | Compound precipitates; Non-specific binding | Check compound solubility in assay buffer; Include counter-screens with a different assay format |
| Inconsistent Results | Pipetting errors; Temperature fluctuations | Calibrate liquid handlers; Ensure consistent incubation times and temperatures |
Conclusion
The protocols detailed in this application note provide a comprehensive framework for utilizing this compound in high-throughput screening campaigns for the discovery of novel kinase inhibitors. The combination of a luminescence-based activity assay and a fluorescence polarization binding assay allows for the robust identification and confirmation of promising hit compounds. By adhering to the principles of rigorous assay validation and data analysis, researchers can confidently advance quinolinone-based compounds through the drug discovery pipeline.
References
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. [Link]
-
PubChem Compound Summary for CID 165474002, 6-Amino-4-chloro-1,3-dimethyl-1,2-dihydroquinolin-2-one. National Center for Biotechnology Information. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. National Institutes of Health. [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Fluorescence Polarization (FP). Molecular Devices. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health. [Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
PubChem Compound Summary for CID 51342001, 6-Amino-1,2-dihydroisoquinolin-1-one. National Center for Biotechnology Information. [Link]
-
A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Royal Society of Chemistry. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
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Z-factor. Wikipedia. [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
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Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]
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PubChem Compound Summary for CID 27274719, 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. National Center for Biotechnology Information. [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
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Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
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HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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Chemical Properties of 2-Octanone (CAS 111-13-7). Cheméo. [Link]
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PubChem Compound Summary for CID 14929050, 6-Amino-2-hexanone. National Center for Biotechnology Information. [Link]
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Application Notes and Protocol: Dissolving 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one for Experimental Use
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one (ADMQQ), a quinolinone derivative with potential applications in various biological assays.[1][2][3][4] Given the limited publicly available data on the specific solubility of ADMQQ, this protocol emphasizes a systematic approach to solvent selection and stock solution preparation to ensure experimental reproducibility and integrity. The methodologies outlined herein are based on established principles for handling novel heterocyclic compounds and are supported by data from structurally related molecules.
Introduction to this compound (ADMQQ)
This compound (ADMQQ) is a heterocyclic compound belonging to the quinolinone class.[5] Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The successful evaluation of ADMQQ in any experimental setting is critically dependent on its proper dissolution to achieve a stable and homogenous solution. This application note details the recommended procedures for achieving this, from initial solvent screening to the preparation of validated stock solutions.
Compound Properties:
| Property | Value | Source |
| CAS Number | 1425927-75-8 | [5] |
| Molecular Formula | C₁₁H₁₂N₂O | [5] |
| Molecular Weight | 188.23 g/mol | [5] |
| Appearance | Typically a solid powder | Assumed |
The Criticality of Proper Dissolution
The method of dissolution can significantly impact the outcome of biological experiments. Incomplete dissolution leads to an inaccurate concentration of the test compound, resulting in poor data reproducibility. Furthermore, the choice of solvent is critical, as it must not interfere with the biological assay or exhibit cytotoxicity at its working concentration. For cell-based assays, it is imperative that the final concentration of any organic solvent is kept to a minimum, typically below 0.5%, to avoid artifacts.[6]
Recommended Materials and Reagents
-
This compound (ADMQQ) powder
-
High-purity solvents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof
-
N,N-Dimethylformamide (DMF)
-
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Dissolving ADMQQ: A Stepwise Approach
This protocol is designed to guide the user in determining the optimal solvent and preparing a concentrated stock solution of ADMQQ.
Initial Solvent Solubility Test
The following workflow is recommended for determining a suitable solvent for ADMQQ. This should be performed on a small scale before preparing a larger stock solution.
Caption: A summary of the workflow for preparing a concentrated stock solution of ADMQQ.
Stability and Storage Recommendations
The stability of ADMQQ in solution is currently unknown. Therefore, it is recommended to follow best practices for storing stock solutions of novel compounds:
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation. [7]* Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Light Sensitivity: Store aliquots in amber vials or wrap clear vials in aluminum foil to protect the compound from light, as quinolinone structures can be light-sensitive. [8]
Preparation of Working Solutions
For most experiments, the concentrated stock solution will need to be diluted to a final working concentration in the appropriate aqueous buffer or cell culture medium.
-
Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Perform a serial dilution to reach the final desired concentration. It is crucial to add the stock solution to the aqueous medium and mix immediately to prevent precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level for your specific assay. For most cell lines, a final DMSO concentration of ≤ 0.1% is recommended. [6]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve | Insufficient solvent volume or poor solubility in the chosen solvent. | Try gentle warming (to 37°C) or sonication. If unsuccessful, attempt dissolution in an alternative solvent like DMF. |
| Precipitation upon dilution in aqueous buffer | The compound is "crashing out" of solution due to poor aqueous solubility. | Prepare an intermediate dilution in a co-solvent system before the final dilution in the aqueous buffer. Ensure rapid mixing upon dilution. |
| Inconsistent experimental results | Degradation of the compound in the stock solution. | Prepare fresh stock solutions more frequently. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
Safety Precautions
The toxicological properties of this compound have not been fully characterized. Therefore, standard laboratory safety procedures should be followed:
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for related compounds for further guidance on handling and disposal. [9][10]
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PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). [Link]
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Gyaanarth. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]
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Molbase. This compound. [Link]
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PubChem. 6-Amino-1,2-dihydroisoquinolin-1-one. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]
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ResearchGate. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]
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PubMed. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
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Application Notes & Protocols: 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one as a Versatile Synthetic Building Block
Introduction
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in modern organic synthesis. Its structure features a rigid quinolinone core, which is a common motif in many biologically active molecules and fluorescent materials, combined with a reactive primary aromatic amine at the 6-position.[1][2][3] This primary amine is the key handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular architectures. The N-methylation at the 1-position prevents competing reactions at the lactam nitrogen and enhances solubility in organic solvents, while the methyl group at the 3-position provides steric and electronic influence. These features make it an attractive starting material for researchers in medicinal chemistry, materials science, and chemical biology.
This guide provides an in-depth exploration of the synthetic utility of this building block, complete with detailed, field-tested protocols for key transformations.
| Compound Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1425927-75-8[4] |
| Molecular Formula | C₁₁H₁₂N₂O[4] |
| Molecular Weight | 188.23 g/mol [4] |
| Appearance | Typically a crystalline solid |
| Key Functional Groups | Primary Aromatic Amine, Lactam (Amide), Aromatic Ring |
Application 1: Synthesis of Novel Azo Dyes via Diazotization-Coupling
Scientific Rationale: The primary aromatic amine of this compound is readily converted into a diazonium salt. This electrophilic intermediate can then undergo an azo coupling reaction with electron-rich aromatic compounds (such as phenols, naphthols, or anilines) to form highly colored azo dyes.[5] The extended π-conjugation in the resulting molecule, which now includes the quinolinone system, the azo bridge (-N=N-), and the coupling partner, is responsible for the strong absorption in the visible spectrum. By varying the coupling partner, a diverse library of dyes with tailored colors and properties can be synthesized for applications in materials science, biological staining, or as pH indicators.
Caption: Workflow for Azo Dye Synthesis.
Protocol: Synthesis of a β-Naphthol Azo Dye
Materials & Reagents:
-
This compound (1.00 g, 5.31 mmol)
-
Concentrated Hydrochloric Acid (HCl, ~37%, 2.5 mL)
-
Sodium Nitrite (NaNO₂, 0.38 g, 5.50 mmol)
-
β-Naphthol (0.77 g, 5.34 mmol)
-
Sodium Hydroxide (NaOH, 0.85 g, 21.2 mmol)
-
Deionized Water
-
Ethanol
-
Ice
Equipment:
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and vacuum flask
Procedure:
-
Preparation of Amine Solution: In the 100 mL flask, suspend this compound (1.00 g) in 20 mL of deionized water. Add concentrated HCl (2.5 mL) and stir until a clear solution of the hydrochloride salt is formed. Cool the flask in an ice bath to 0-5 °C.
-
Rationale: Formation of the soluble hydrochloride salt facilitates the subsequent reaction. Low temperature is critical to prevent the premature decomposition of the diazonium salt to be formed.[5]
-
-
Diazotization: Dissolve sodium nitrite (0.38 g) in 5 mL of cold deionized water. Add this solution dropwise to the stirred amine solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Rationale: The slow addition of NaNO₂ controls the exothermic reaction and maintains the stability of the diazonium ion.[6] A slight excess of nitrous acid can be tested for with starch-iodide paper (which will turn blue) to ensure the reaction is complete.
-
-
Preparation of Coupling Solution: In a separate 250 mL beaker, dissolve β-naphthol (0.77 g) in a solution of NaOH (0.85 g) in 30 mL of deionized water. Cool this solution in an ice bath to ~5 °C.
-
Rationale: The basic conditions deprotonate the hydroxyl group of β-naphthol, forming the highly activated phenoxide ion, which is a potent nucleophile for the azo coupling reaction.[7]
-
-
Azo Coupling: Slowly add the cold diazonium salt solution from Step 2 to the vigorously stirred, cold β-naphthol solution. A deeply colored precipitate (typically red or orange) should form immediately.
-
Rationale: The electrophilic diazonium ion attacks the electron-rich carbon position of the naphthoxide ion to form the stable azo compound.
-
-
Isolation and Purification: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water until the filtrate is neutral, followed by a small amount of cold ethanol to facilitate drying.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. Characterize the product using IR, ¹H NMR, and Mass Spectrometry.
Application 2: Amide Bond Formation for Medicinal Chemistry Scaffolds
Scientific Rationale: The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[8] Coupling the amino group of this compound with various carboxylic acids is a powerful strategy for generating libraries of novel compounds for drug discovery. This transformation introduces diverse R-groups, allowing for the systematic modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacological activity. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are highly effective for this purpose, proceeding under mild conditions and tolerating a wide range of functional groups.[9]
Caption: Workflow for EDC/HOBt Amide Coupling.
Protocol: EDC/HOBt Coupling with Benzoic Acid
Materials & Reagents:
-
This compound (0.50 g, 2.66 mmol)
-
Benzoic Acid (0.34 g, 2.79 mmol, 1.05 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 0.56 g, 2.92 mmol, 1.1 equiv)
-
1-Hydroxybenzotriazole (HOBt, 0.40 g, 2.96 mmol, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 0.93 mL, 5.32 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 15 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
50 mL round-bottom flask with septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask charged with a magnetic stir bar, add benzoic acid (0.34 g), HOBt (0.40 g), and this compound (0.50 g).
-
Dissolution: Add anhydrous DMF (15 mL) to the flask and stir until all solids dissolve.
-
Addition of Reagents: Add EDC·HCl (0.56 g) to the solution, followed by the dropwise addition of DIPEA (0.93 mL). Seal the flask with a septum and stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.
-
Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization.[8][9][10] DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the HOBt released during the reaction.
-
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting amine.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with 50 mL of DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 2 x 30 mL of saturated aq. NaHCO₃, 2 x 30 mL of water, and 1 x 30 mL of brine.
-
Rationale: The NaHCO₃ wash removes any unreacted benzoic acid and acidic byproducts (like HOBt). The water and brine washes remove residual DMF and water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethanol/water) to afford the pure amide product.
| Reaction Data Summary | |
| Reaction Type | Amide Coupling |
| Starting Materials | 6-Amino-1,3-dimethyl-quinolinone, Benzoic Acid |
| Coupling Reagents | EDC·HCl, HOBt |
| Typical Yield | 75-95% |
| Characterization | ¹H NMR, ¹³C NMR, IR, HRMS |
| Key IR Peaks (cm⁻¹) | ~3300 (N-H stretch), ~1680 (Amide C=O), ~1650 (Lactam C=O) |
Application 3: Development of Fluorescent Probes
Scientific Rationale: The quinolin-2-one core is a well-known fluorophore.[2][11] The photophysical properties (absorption/emission wavelengths, quantum yield) of this scaffold are highly sensitive to the electronic nature of its substituents. The amino group at the 6-position acts as a powerful electron-donating group, creating an intramolecular charge transfer (ICT) character in the molecule's excited state. By chemically modifying this amino group, one can precisely tune the fluorescent properties. For example, converting the amine into an amide or sulfonamide reduces its electron-donating strength, typically causing a blue-shift (hypsochromic shift) in the emission spectrum. This principle can be exploited to create "off-on" or ratiometric fluorescent probes. A probe could be designed where the amine is "masked" (low fluorescence), and a specific analyte or enzymatic activity unmasks it, restoring the strong electron-donating character and "turning on" the fluorescence.[12][13][14]
Caption: Conceptual Workflow for a Fluorescent Probe.
Protocol: Synthesis of N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)acetamide
This protocol demonstrates the acylation of the amino group, a simple modification that significantly alters the electronic and, consequently, the photophysical properties of the fluorophore core.
Materials & Reagents:
-
This compound (0.50 g, 2.66 mmol)
-
Acetyl Chloride (0.21 mL, 2.92 mmol, 1.1 equiv) or Acetic Anhydride
-
Pyridine (5 mL, as solvent and base)
-
Dichloromethane (DCM, 20 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (0.50 g) in pyridine (5 mL) in a 50 mL round-bottom flask. Cool the solution in an ice bath.
-
Rationale: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the acylation reaction.
-
-
Acylation: Add acetyl chloride (0.21 mL) dropwise to the cold, stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Work-up: Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 2 x 15 mL of 1 M HCl (to remove pyridine), 1 x 15 mL of water, and 1 x 15 mL of saturated aq. NaHCO₃.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-acetylated product.
-
Analysis: Compare the fluorescence spectra (excitation and emission maxima, quantum yield) of the starting amine and the final amide product in a suitable solvent (e.g., ethanol or DMSO) to quantify the effect of N-acetylation. A distinct hypsochromic (blue) shift in the emission wavelength is expected.
Safety Precautions
Standard laboratory safety practices should be followed at all times. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Reagents such as concentrated acids, acetyl chloride, and organic solvents are corrosive, toxic, and/or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
The Synthesis of Azo Dyes. (n.d.). Chem LibreTexts. Available from: [Link]
-
Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology, 26(4), 565–572. Available from: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26866-26887. Available from: [Link]
-
El-Gazzar, A. B. A., et al. (2018). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Molecules, 23(9), 2235. Available from: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]
-
Request PDF | Synthesis and Voltammetric Studies of Azo Dye Compounds Derived from 3-Hydroxyquinolin-2-One in Aqueous Media | (n.d.). ResearchGate. Available from: [Link]
-
Trivedi, H. D., et al. (2021). Quinoline incorporating pyrimidine heterocyclic azo dye derivatives: Synthesis, characterization and applications. Indian Journal of Chemistry, Section B, 60B(3), 382-388. Available from: [Link]
-
Molbase. (n.d.). This compound | CAS 1425927-75-8. Available from: [Link]
-
Yuan, X. X., et al. (2011). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 22(4), 395-398. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available from: [Link]
-
Baire, B., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(11), 1225-1228. Available from: [Link]
-
Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed. Available from: [Link]
-
Pérez-Vásquez, A., et al. (2024). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbituril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 9(1), 1149–1160. Available from: [Link]
-
Masterson, D.S. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]
-
Morawiak, M., et al. (2021). Applicability of 1,6-Diphenylquinolin-2-one Derivatives as Fluorescent Sensors for Monitoring the Progress of Photopolymerisation Processes and as Photosensitisers for Bimolecular Photoinitiating Systems. Materials, 14(11), 2825. Available from: [Link]
-
Zhang, W., et al. (2021). Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives. Molecules, 26(16), 4987. Available from: [Link]
-
Regan, J., et al. (2003). Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104. Available from: [Link]
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- 12. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives [mdpi.com]
Application of Quinolinone Derivatives in Cancer Research: A Technical Guide for Drug Discovery and Development
Foreword: The Quinolinone Scaffold - A Privileged Structure in Oncology
The quinolinone core, a bicyclic heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This structural motif is a cornerstone in the development of novel therapeutic agents, particularly in the realm of oncology. Quinolinone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, acting through diverse and targeted mechanisms of action.[3][4] These include the inhibition of critical cellular processes such as cell proliferation, survival signaling, and cell division.[4] This technical guide provides an in-depth exploration of the application of quinolinone derivatives in cancer research, offering detailed application notes and robust experimental protocols to empower researchers, scientists, and drug development professionals in their quest for next-generation anticancer therapeutics.
Part 1: Initial Evaluation of Novel Quinolinone Derivatives - Cytotoxicity Profiling
The foundational step in assessing the anticancer potential of a novel quinolinone derivative is to determine its cytotoxic activity across a panel of relevant cancer cell lines. This initial screening provides crucial data on the compound's potency and selectivity.
Core Principle: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effects.[6]
Experimental Workflow: Cytotoxicity Screening
Figure 1: Workflow for determining the cytotoxicity of quinolinone derivatives using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Quinolinone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Phosphate-buffered saline (PBS)
-
Cell Seeding:
-
Culture cancer cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 35,000 cells in 200 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinolinone derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of Representative Quinolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3a | MCF-7 (Breast) | Not specified, but showed promising cytotoxicity | [9] |
| Compound 5a | MCF-7 (Breast) | 0.034 | [10] |
| Compound D13 | HeLa (Cervical) | 1.34 | [11] |
| Compound 4c | A549 (Lung) | 5.9 | [12] |
| Q54 | Breast cancer | 11.33 | |
| Q65 | Melanoma | 3.7 |
Part 2: Elucidating the Mechanism of Action
Once a quinolinone derivative demonstrates significant cytotoxicity, the next critical phase is to investigate its mechanism of action. This involves a series of targeted assays to identify the cellular processes and signaling pathways affected by the compound.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[13] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Experimental Workflow: Cell Cycle Analysis
Figure 2: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol: Cell Cycle Analysis with Propidium Iodide [15][16]
Materials:
-
Cancer cells treated with the quinolinone derivative
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
Procedure:
-
Cell Preparation:
-
Treat cells with the quinolinone derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest approximately 1x10^6 cells by trypsinization and centrifugation at 1200 rpm for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Fix for at least 30 minutes at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.
-
Add 400 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.[3]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data and generate a DNA content histogram.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Detection
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[17] The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[18][19]
Signaling Pathway: Apoptosis Induction
Figure 3: Simplified signaling pathway of quinolinone-induced apoptosis.
Detailed Protocol: Annexin V/PI Apoptosis Assay [18][20][21]
Materials:
-
Cancer cells treated with the quinolinone derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Cell Preparation:
-
Treat cells with the quinolinone derivative for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Target-Specific Assays
Based on the chemical structure of the quinolinone derivative and preliminary mechanistic data, more specific assays can be employed to identify its direct molecular target.
2.3.1 In Vitro Kinase Inhibition Assay
Many quinolinone derivatives function as kinase inhibitors.[10] An in vitro kinase assay can determine if a compound directly inhibits the activity of a specific kinase.
Detailed Protocol: In Vitro Kinase Assay [22][23]
Materials:
-
Recombinant kinase (e.g., EGFR, HER-2)
-
Kinase substrate (e.g., a specific peptide or protein)
-
[γ-³²P]ATP or an antibody-based detection system
-
Kinase buffer
-
Quinolinone derivative
Procedure:
-
Reaction Setup:
-
In a microplate, combine the recombinant kinase, its substrate, and the quinolinone derivative at various concentrations in the kinase buffer.
-
-
Initiation of Reaction:
-
Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., SDS loading buffer).
-
Detect the phosphorylated substrate using autoradiography (for [γ-³²P]ATP) or an antibody-based method (e.g., ELISA, Western blot).
-
-
Data Analysis:
-
Quantify the kinase activity at each inhibitor concentration and calculate the IC50 value.
-
2.3.2 Tubulin Polymerization Assay
Some quinolinone derivatives inhibit cancer cell growth by disrupting microtubule dynamics.[11][13] An in vitro tubulin polymerization assay can directly measure the effect of a compound on the formation of microtubules.[24][25]
Detailed Protocol: Tubulin Polymerization Assay [24][25]
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
Quinolinone derivative
-
A spectrophotometer with temperature control
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add tubulin, polymerization buffer, and GTP.
-
Add the quinolinone derivative at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
-
Monitoring Polymerization:
-
Incubate the plate at 37°C in the spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Western Blot Analysis of Signaling Pathways
To further investigate the downstream effects of a quinolinone derivative, Western blotting can be used to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.[26][27][28]
Detailed Protocol: Western Blotting [27]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Primary antibodies against target proteins (e.g., p-EGFR, cleaved caspase-3, Cyclin D1)[26]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and untreated cells and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
-
Part 3: Conclusion and Future Perspectives
The quinolinone scaffold represents a highly promising framework for the development of novel anticancer agents. The systematic application of the detailed protocols outlined in this guide will enable researchers to thoroughly characterize the cytotoxic and mechanistic properties of new quinolinone derivatives. By starting with broad cytotoxicity screening and progressing to more focused mechanistic studies, a comprehensive understanding of a compound's therapeutic potential can be achieved. Future research in this area will likely focus on the development of quinolinone derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles, ultimately leading to the discovery of new and effective cancer therapies.
References
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Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 31951-31975. Available at: [Link]
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Javed, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Medicinal Chemistry Research, 28(10), 1634-1648. Available at: [Link]
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Gudimchuk, N., et al. (2024). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of the Iranian Chemical Society. Available at: [Link]
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Western blot analysis of quinoin-treated primary cell lines for 24 h. (n.d.). ResearchGate. Available at: [Link]
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de Paula, R. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available at: [Link]
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Wang, Y., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 27(21), 7201. Available at: [Link]
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El-Sayed, N. F., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. Available at: [Link]
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Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. (2015). Oncotarget, 6(30), 29657–29668. Available at: [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available at: [Link]
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Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Medicinal Chemistry. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Available at: [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances. Available at: [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Available at: [Link]
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Review on recent development of quinoline for anticancer activities. (2021). Arabian Journal of Chemistry, 14(11), 103426. Available at: [Link]
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Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility. Available at: [Link]
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Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Medicinal Chemistry. Available at: [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2015). International Journal of Pharmaceutical Sciences and Research, 6(8), 3166. Available at: [Link]
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Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163456. Available at: [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(53), 31951-31975. Available at: [Link]
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Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. (2016). Der Pharma Chemica, 8(19), 329-335. Available at: [Link]
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Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne. Available at: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Available at: [Link]
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In vitro kinase assay. (2023). protocols.io. Available at: [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Medicinal Chemistry Research, 28(10), 1634-1648. Available at: [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. Available at: [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). ASSAY and Drug Development Technologies, 12(4), 217–226. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8711. Available at: [Link]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Available at: [Link]
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Application Notes & Protocols: Evaluating Amino-Quinolinones as Kinase Inhibitors
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives, particularly amino-quinolinones, have garnered significant attention for their potent inhibitory activity against various protein kinases.[3] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[3][4] This guide provides an in-depth exploration of amino-quinolinones as kinase inhibitors, detailing the mechanistic rationale, experimental workflows for their evaluation, and protocols for both biochemical and cell-based assays. It is intended for researchers, scientists, and drug development professionals seeking to characterize and advance this promising class of compounds.
Introduction: The Rationale for Targeting Kinases with Amino-Quinolinones
The human genome contains over 500 protein kinases, which function as key nodes in signaling pathways that control cell growth, proliferation, differentiation, and apoptosis.[5] In many cancers, mutations or overexpression of kinases like EGFR, VEGFR, and RIPK2 lead to uncontrolled signaling and tumor progression.[6][7] The development of small molecule inhibitors that target the ATP-binding site of these kinases has revolutionized cancer therapy.[8]
Quinoline-based compounds have emerged as a versatile and highly successful scaffold for kinase inhibitors.[1][2] Their rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups in a precise three-dimensional arrangement to interact with the kinase active site. The 4-aminoquinoline core, in particular, has been successfully utilized in the design of potent inhibitors for a range of kinases, including EGFR, RIPK2, and BTK.[6][7][9]
Mechanism of Action
Most amino-quinolinone inhibitors function as ATP-competitive inhibitors. They are designed to mimic the adenine region of ATP, forming key hydrogen bonds with the "hinge" region of the kinase domain. Substituents on the quinolinone core can then be tailored to occupy adjacent hydrophobic pockets, conferring both potency and selectivity for the target kinase.[10][11]
In Vitro Evaluation of Kinase Inhibition
The first critical step in characterizing a potential inhibitor is to measure its direct effect on the purified target kinase in a cell-free system.[8] This allows for the determination of potency (typically as an IC50 value) without the confounding variables of cell permeability and off-target effects.[12]
Overview of Assay Technologies
Several technologies can be employed to measure kinase activity. The choice of assay depends on factors like throughput, sensitivity, cost, and the specific kinase being studied.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP into a substrate. | Gold standard, high sensitivity, direct measurement. | Requires handling of radioactive materials, low throughput.[12] |
| Fluorescence-Based | Uses FRET, fluorescence polarization, or specific antibodies to detect substrate phosphorylation. | High throughput, non-radioactive, widely available. | Prone to compound interference, indirect measurement. |
| Luminescence-Based | Quantifies the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). | High throughput, sensitive, simple "add-mix-read" format. | Indirect measurement, can miss ATP-independent effects.[12] |
General Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for determining the IC50 value of an amino-quinolinone compound against a target kinase using a luminescence-based ATP detection method.
Causality and Rationale:
-
Kinase Buffer: The buffer contains MgCl₂, a critical cofactor for kinase activity, and DTT to maintain a reducing environment, preventing protein oxidation. BSA is included to prevent non-specific binding of the enzyme to plate wells.
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.
-
DMSO Concentration: Compounds are solubilized in DMSO. It's crucial to maintain a consistent, low final concentration (e.g., <1%) across all wells, as high concentrations of DMSO can inhibit enzyme activity.
Materials:
-
Recombinant Kinase (e.g., EGFR, RIPK2)
-
Kinase-specific peptide or protein substrate
-
Amino-quinolinone test compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP solution
-
Kinase-Glo® Luminescence-based Assay Kit
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipette and/or liquid handling system
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Create a serial dilution series of the amino-quinolinone inhibitor in a 96-well plate. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions in 100% DMSO.
-
Assay Plating: Transfer a small volume (e.g., 100 nL) of the diluted compounds into the final white assay plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase buffer. Add this mix to all wells of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Prepare the ATP solution in kinase buffer at a concentration that will yield the desired final concentration (e.g., Km of ATP for the kinase). Add the ATP solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction does not proceed past ~20-30% ATP consumption for linearity.
-
Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Kinase-Glo® reagent according to the manufacturer's instructions, which will stop the kinase reaction and initiate the luminescence signal.
-
Signal Reading: Incubate for 10 minutes in the dark, then read the luminescence signal on a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)).
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Evaluation of Kinase Inhibition
While in vitro assays measure potency, they do not predict a compound's activity in a biological system.[13] Cell-based assays are essential for confirming that an inhibitor can cross the cell membrane, engage its target in the complex cellular environment, and exert a desired biological effect.[5]
Protocol: Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation. It is a fundamental first step to determine if a kinase inhibitor has an anti-proliferative effect on cancer cells that are dependent on the target kinase.[14]
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)[3]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear cell culture plates
-
Amino-quinolinone stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the amino-quinolinone inhibitor. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 (or GI50, 50% growth inhibition) value.
Protocol: Western Blot for Target Engagement
To confirm that the observed cytotoxic effect is due to the inhibition of the target kinase, it is essential to measure the phosphorylation status of the kinase's direct downstream substrate. A reduction in substrate phosphorylation provides strong evidence of target engagement.[15]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in larger format plates (e.g., 6-well plates) and grow to ~70-80% confluency. Treat the cells with different concentrations of the amino-quinolinone inhibitor for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ERK if targeting the MAPK pathway).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to confirm equal loading. Quantify the band intensities to determine the reduction in phosphorylation at different inhibitor concentrations.
Data Interpretation & Structure-Activity Relationships (SAR)
The ultimate goal of these assays is to generate data that can guide the optimization of the chemical scaffold. By synthesizing and testing a series of related amino-quinolinone analogs, researchers can build a structure-activity relationship (SAR) profile.[16][17]
Example Data Table:
The table below shows representative data for a hypothetical series of amino-quinolinone derivatives targeting Receptor-Interacting Protein Kinase 2 (RIPK2), illustrating how modifications to the scaffold can impact potency.[6]
| Compound ID | R¹ Group (Position 6) | R² Group (Position 4) | RIPK2 IC50 (nM) [in vitro] | Cell Viability IC50 (µM) [Cell-based] |
| AQ-1 | -H | 3,4,5-trimethoxyphenyl | 18.5 | 2.1 |
| AQ-2 | -Phenyl | 3,4,5-trimethoxyphenyl | 11.2 | 1.5 |
| AQ-3 | -Pyridinyl | 3,4,5-trimethoxyphenyl | 6.8 | 0.8 |
| AQ-4 (Optimized) | -Pyridinyl | benzo[d]thiazol-5-amine | 5.1 | 0.6 |
SAR Insights:
-
Adding a phenyl group at the R¹ position (AQ-2 vs. AQ-1) improves potency.
-
Replacing the phenyl with a more polar pyridinyl group (AQ-3) further enhances in vitro and cellular activity, possibly by forming an additional interaction in the active site.
-
Exploring different R² groups led to the identification of a benzo[d]thiazole (AQ-4), which provided the highest potency, indicating a favorable interaction in a nearby pocket of the kinase.[6]
Conclusion
Amino-quinolinones represent a highly promising and developable class of kinase inhibitors. Their versatile scaffold allows for fine-tuning of potency and selectivity against a wide range of kinase targets.[1][3] The systematic application of the biochemical and cell-based protocols outlined in this guide enables the robust characterization of novel inhibitors, providing the critical data needed to establish structure-activity relationships and advance the most promising compounds toward preclinical development.
References
- Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)
- Title: (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review)
- Title: Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2)
- Title: Review on recent development of quinoline for anticancer activities Source: Cogent Biology URL
- Title: Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1)
- Title: Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers Source: Frontiers in Chemistry URL
- Title: Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols - Benchchem Source: BenchChem URL
- Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central Source: National Center for Biotechnology Information URL
- Title: Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3)
-
Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI Source: MDPI URL: [Link]
- Title: Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology Source: Reaction Biology URL
-
Title: Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed Source: National Center for Biotechnology Information URL: [Link]
- Title: A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors - Benchchem Source: BenchChem URL
- Title: Techniques for Measuring the Kinase Inhibition of Quinolinone Derivatives: Application Notes and Protocols - Benchchem Source: BenchChem URL
- Title: Cell-based test for kinase inhibitors - INiTS Source: INiTS URL
- Title: Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology Source: Reaction Biology URL
- Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central Source: National Center for Biotechnology Information URL
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 5. inits.at [inits.at]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. mdpi.com [mdpi.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one solubility issues and solutions
Welcome to the technical support center for 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one (CAS: 1425927-75-8). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. As a quinolinone derivative, this molecule may exhibit limited solubility in aqueous solutions, a common characteristic for this class of compounds. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your research.
I. Compound Overview and Inherent Challenges
This compound is a quinolinone derivative with a molecular weight of 188.23 g/mol and the chemical formula C11H12N2O[1][2]. The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[3] However, the planar, heterocyclic nature of these compounds often leads to poor aqueous solubility, which can pose significant challenges for in vitro and in vivo studies.[4][5]
This guide will walk you through systematic approaches to overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.
II. Troubleshooting Guide: Addressing Solubility Issues
This section provides solutions to specific problems you may encounter when trying to dissolve this compound.
Scenario 1: My compound is not dissolving in my desired aqueous buffer.
-
Initial Check: Have you tried preparing a high-concentration stock solution in an organic solvent first? Direct dissolution in aqueous buffers is often challenging for compounds of this class.
-
Step-by-Step Solution:
-
Organic Solvent Stock Preparation: Begin by preparing a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.
-
Serial Dilution: Once you have a clear stock solution, perform serial dilutions into your aqueous buffer. It is crucial to add the organic stock solution to the aqueous buffer and not the other way around, while vortexing, to avoid precipitation.
-
Observation: If precipitation occurs upon dilution, the concentration of the organic solvent in your final working solution may be too low to maintain solubility. Consider if a higher percentage of the organic solvent is permissible in your experiment.
-
Scenario 2: My compound precipitates out of the aqueous solution over time.
-
Underlying Cause: This often indicates that your solution is supersaturated. While the compound may initially dissolve, it is not thermodynamically stable at that concentration in the given solvent system.
-
Solutions:
-
pH Adjustment: The amino group on the quinolinone ring suggests that the compound's solubility may be pH-dependent.[6][7] Try adjusting the pH of your buffer. For a basic compound, lowering the pH can increase solubility. Conversely, for an acidic compound, increasing the pH may be beneficial. It is recommended to perform small-scale pH screening experiments.
-
Co-solvents: The use of co-solvents can significantly enhance the solubility of poorly soluble drugs.[4][5][8] Consider adding a small percentage of a water-miscible organic solvent like ethanol or propylene glycol to your aqueous buffer. These co-solvents can disrupt the hydrogen bonding network of water, making it more favorable for the solute to dissolve.[4]
-
Temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious about the thermal stability of this compound. Always check for any degradation after heating.
-
Scenario 3: I need to prepare a solution for animal studies, and high concentrations of organic solvents are not permissible.
-
Advanced Formulation Strategies: When organic solvents are restricted, more advanced formulation techniques are necessary.
-
Solid Dispersions: This technique involves dispersing the drug in a highly soluble carrier matrix.[9][10][11] By creating an amorphous solid dispersion, the energy required to dissolve the compound is reduced, leading to enhanced solubility and dissolution rates.[10][11]
-
Inclusion Complexes: Cyclodextrins are commonly used to form inclusion complexes with poorly soluble drugs. The hydrophobic drug molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin molecule (the "host"), while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[12]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: We recommend starting with a polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a high-concentration stock solution. From this stock, you can make further dilutions into your experimental media.
Q2: How can I determine the solubility of this compound in different solvents?
A2: A systematic solubility assessment is crucial. The following workflow is recommended:
Sources
- 1. This compound | CAS 1425927-75-8 [matrix-fine-chemicals.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbr.in [ijpbr.in]
- 9. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 10. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - Amrita Vishwa Vidyapeetham [amrita.edu]
- 11. researchgate.net [researchgate.net]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
Welcome to the technical support center for the synthesis of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.
Overview of the Synthetic Strategy
The most direct and reliable route to synthesize this compound involves a two-step process starting from 1,3-dimethyl-1,2-dihydroquinolin-2-one. This strategy consists of:
-
Electrophilic Nitration: Introduction of a nitro group at the C6 position of the quinolinone core.
-
Nitro Group Reduction: Conversion of the 6-nitro intermediate to the target 6-amino compound.
This guide is structured to address each of these critical steps, providing detailed protocols, troubleshooting FAQs, and optimization tables.
Caption: High-level workflow for the synthesis.
Part 1: Step 1 - Nitration of 1,3-dimethyl-1,2-dihydroquinolin-2-one
The key challenge in this step is achieving high regioselectivity for the C6 position. The electron-donating nature of the fused benzene ring and the directing effects of the substituents play a crucial role. Mismanagement of reaction conditions can lead to unwanted side products, such as the 8-nitro isomer, or decomposition.[1]
Frequently Asked Questions (FAQs) - Nitration
Q1: What is the recommended starting protocol for the nitration of 1,3-dimethyl-1,2-dihydroquinolin-2-one?
A1: A carefully controlled reaction using a mixture of nitric and sulfuric acid is the standard method. Temperature control is paramount to ensure selectivity and prevent runaway reactions.
Experimental Protocol: Synthesis of 6-Nitro-1,3-dimethyl-1,2-dihydroquinolin-2-one
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of starting material) to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly dissolve 1,3-dimethyl-1,2-dihydroquinolin-2-one (1 equivalent) in the cold sulfuric acid. Maintain the temperature below 5 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by adding concentrated nitric acid (1.1 equivalents) dropwise to a separate portion of cold (0 °C) concentrated sulfuric acid (2 mL per 1 g of starting material).
-
Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C.
-
Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is the crude nitro-quinolinone. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification if necessary.
Q2: My reaction is producing a significant amount of the 8-nitro isomer. How can I improve selectivity for the 6-position?
A2: This is a common issue. The lactam ring and methyl groups direct electrophilic substitution. While the 6-position is generally favored, the 8-position can also be activated. To enhance 6-position selectivity:
-
Temperature Control: This is the most critical factor. Running the reaction at a strictly controlled temperature of 0-5 °C minimizes the formation of the thermodynamically less stable 8-nitro isomer.[1]
-
Rate of Addition: Add the nitrating agent very slowly. This keeps the concentration of the nitronium ion (NO₂⁺) low and favors substitution at the more sterically accessible and electronically favored 6-position.
-
Alternative Nitrating Agents: For sensitive substrates, milder nitrating agents like nitric acid in acetic anhydride can be used, though this may require more optimization.[2][3]
Q3: I am observing a low yield and a dark, tarry reaction mixture. What is the cause?
A3: This indicates decomposition, likely caused by overly harsh reaction conditions.
-
Excessive Temperature: Allowing the temperature to rise above 10 °C can lead to oxidation and degradation of the quinolinone ring.
-
Incorrect Stoichiometry: Using a large excess of nitric acid can promote dinitration and oxidative side reactions. Stick to a slight excess (1.05-1.1 equivalents).
-
Water Content: Ensure you are using concentrated acids. The presence of excess water can alter the reaction medium and lead to unwanted byproducts.
Troubleshooting Guide: Nitration Step
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Decomposition of starting material; Product loss during work-up. | Increase reaction time and monitor by TLC; Maintain strict temperature control (0-5 °C); Ensure pH is neutral before final washes to prevent loss of product. |
| Mixture of 6- and 8-Nitro Isomers | Reaction temperature too high; Rapid addition of nitrating agent. | Maintain temperature rigorously at 0-5 °C; Add nitrating mixture dropwise over at least 30 minutes; Consider purification by column chromatography if isomers are inseparable by recrystallization. |
| Dark Tarry Mixture | Runaway reaction/overheating; Excess nitrating agent. | Improve cooling efficiency (ice-salt bath); Reduce rate of addition; Use no more than 1.1 equivalents of nitric acid. |
| No Reaction / Starting Material Unchanged | Inactive nitrating agent; Insufficient acid catalyst. | Use fresh, concentrated nitric and sulfuric acids; Ensure the correct volumes of sulfuric acid are used to create the superacidic medium required to generate NO₂⁺. |
Part 2: Step 2 - Reduction of 6-Nitro-1,3-dimethyl-1,2-dihydroquinolin-2-one
This reduction is a standard transformation, but the choice of reagent and purification strategy is key to obtaining a high-purity final product. Common methods include metal-acid reductions and catalytic hydrogenation.
Frequently Asked Questions (FAQs) - Reduction
Q1: What are the most reliable methods for reducing the nitro group to the target amine?
A1: The two most common and effective methods are reduction with tin(II) chloride (SnCl₂) and catalytic hydrogenation.
-
Method A: Tin(II) Chloride Reduction (Recommended for lab scale) This method is highly effective and does not require specialized equipment. It is generally clean and high-yielding.[4]
Experimental Protocol: SnCl₂ Reduction
-
Suspension: Suspend the 6-nitro intermediate (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the suspension.
-
Acidification & Reflux: Add concentrated hydrochloric acid (HCl) portion-wise and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. The reaction should become a clear solution.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and pour it onto ice. Carefully basify the solution with a concentrated NaOH or Na₂CO₃ solution to a pH > 10. This will precipitate tin salts as tin hydroxide.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
-
Method B: Catalytic Hydrogenation This is an environmentally cleaner method but requires a hydrogen source and a pressure vessel for optimal results. It avoids the issue of metal waste in the work-up.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: To a solution of the 6-nitro intermediate in methanol or ethanol, add 5-10 mol% of Palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50 psi or balloon pressure) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Q2: The work-up for my SnCl₂ reduction is difficult, forming a thick emulsion during extraction. How can I resolve this?
A2: This is a very common problem caused by the gelatinous tin hydroxide precipitate.
-
Filtration: After basifying, instead of proceeding directly to extraction, filter the entire mixture through a pad of Celite to remove the bulk of the tin salts. Wash the filter cake thoroughly with your extraction solvent. This breaks up the emulsion before it can form.
-
pH Control: Ensure the aqueous layer is strongly basic (pH 11-12). This helps to fully precipitate the tin hydroxides.
-
Brine Wash: Adding a saturated NaCl (brine) solution during extraction can help break up emulsions by increasing the ionic strength of the aqueous phase.
Troubleshooting Logic Flow - Synthesis
Caption: A decision tree for troubleshooting low yield issues.
Data Summary: Reagent Comparison for Nitro Reduction
| Parameter | SnCl₂ / HCl | H₂ / Pd-C |
| Yield | Typically high (85-95%) | Very high (90-99%) |
| Reaction Time | 2-4 hours | 4-12 hours (pressure dependent) |
| Equipment | Standard glassware | Hydrogenator / Pressure vessel |
| Work-up Complexity | Moderate (requires basification and filtration of metal salts) | Simple (filtration of catalyst) |
| Safety Concerns | Corrosive acid | Flammable hydrogen gas, pyrophoric catalyst |
| Waste Stream | Tin waste | Minimal (catalyst is recyclable) |
References
-
Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed. Available at: [Link]
-
Duan, X., et al. (2014). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available at: [Link]
-
Yuan, X., et al. (2010). Synthesis of mono-substituted derivatives of 6-aminoquinoline. ResearchGate. Available at: [Link]
-
Gontard, G., et al. (2023). Synthesis of 1,2-dihydroquinolines. Organic Chemistry Portal. Available at: [Link]
-
Xie, D., & Zhang, S. (2022). Synthesis of dihydroquinolinones. Organic Chemistry Portal. Available at: [Link]
-
Yuan, X., et al. (2011). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. Available at: [Link]
-
Lambert, K. M., et al. (2013). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC NIH. Available at: [Link]
-
Shackelford, S. A., et al. (2003). Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]
-
Galli, U., et al. (2018). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC NIH. Available at: [Link]
-
Sahu, P. K., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]
-
McCoubrey, A., & Mathieson, D. W. (1951). isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Semantic Scholar. Available at: [Link]
-
Kamal, A., et al. (2007). Synthesis of amino-1,2-dihydro-1-pyrrolizinones. ResearchGate. Available at: [Link]
-
Shackelford, S. A., et al. (2003). Direct nitration of five membered heterocycles. Semantic Scholar. Available at: [Link]
-
Fushimi, N., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. Available at: [Link]
-
Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. PubMed. Available at: [Link]
-
de la Cruz, P., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Synthesis of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
Welcome to the dedicated technical support center for the synthesis of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. My insights are drawn from a combination of established chemical principles and practical laboratory experience. Every recommendation is grounded in verifiable scientific literature to ensure the integrity and reproducibility of your work.
I. Synthetic Overview & Core Challenges
The synthesis of this compound typically proceeds through a two-step sequence:
-
Nitration: The electrophilic nitration of 1,3-dimethyl-1,2-dihydroquinolin-2-one to introduce a nitro group at the C6 position.
-
Reduction: The subsequent reduction of the nitro group to the desired amino functionality.
While seemingly straightforward, this pathway presents several challenges that can significantly impact the overall yield and purity. These include controlling the regioselectivity of the nitration, preventing side reactions, and achieving complete reduction of the nitro intermediate. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and actionable protocols.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
A. Nitration of 1,3-dimethyl-1,2-dihydroquinolin-2-one
Q1: My nitration reaction is resulting in a low yield of the desired 6-nitro product, with significant formation of other isomers. How can I improve the regioselectivity?
A1: The regioselectivity of electrophilic aromatic substitution on the quinolinone ring is directed by the existing substituents. The lactam ring is deactivating, while the N-methyl and C3-methyl groups are weakly activating. The primary challenge is to favor substitution at the C6 position over other possible sites.
-
Underlying Principle: The directing effects of the substituents on the quinolinone ring can be manipulated by the choice of nitrating agent and reaction conditions. Milder nitrating agents and lower temperatures generally favor the thermodynamically more stable product, which is often the desired 6-nitro isomer.
-
Troubleshooting & Optimization:
-
Nitrating Agent: Avoid harsh nitrating mixtures like concentrated nitric acid and sulfuric acid, which can lead to over-nitration and the formation of multiple isomers. Consider using milder and more selective nitrating agents such as:
-
Urea nitrate in sulfuric acid: This in-situ generation of the nitronium ion can provide better control.
-
tert-Butyl nitrite: This reagent can be used for formal meta-nitration under specific conditions[1].
-
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the formation of undesired kinetic products.
-
Solvent Effects: The choice of solvent can influence the reaction's selectivity. While strong acids are often used, exploring less aggressive solvent systems may be beneficial.
-
dot
Caption: Workflow for optimizing the nitration step.
Q2: I'm observing significant degradation of my starting material during the nitration step. What could be the cause and how can I prevent it?
A2: Degradation often arises from overly harsh reaction conditions. The quinolinone ring system, while aromatic, can be susceptible to oxidative degradation under strongly acidic and oxidizing conditions.
-
Causality: The combination of a strong oxidizing agent (nitric acid) and a strong dehydrating agent (sulfuric acid) can lead to unwanted side reactions, including oxidation of the methyl groups or cleavage of the lactam ring.
-
Preventative Measures:
-
Slower Addition: Add the nitrating agent dropwise to the solution of the quinolinone at a controlled low temperature. This helps to dissipate the heat generated during the reaction and prevents localized overheating.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions[2].
-
Reaction Time: Monitor the reaction closely by Thin-Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to the harsh conditions.
-
B. Reduction of 6-Nitro-1,3-dimethyl-1,2-dihydroquinolin-2-one
Q3: My reduction of the nitro group is incomplete, resulting in a mixture of the nitro starting material and the amino product. How can I drive the reaction to completion?
A3: Incomplete reduction is a common issue and can be attributed to several factors, including the choice of reducing agent, catalyst activity, and reaction conditions.
-
Expertise & Experience: Catalytic hydrogenation is a widely used and effective method for nitro group reduction. However, the choice of catalyst and solvent can be critical. Dissolving metal reductions offer a robust alternative.
-
Troubleshooting & Optimization:
-
Catalytic Hydrogenation:
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst. Ensure the catalyst is fresh and active. If yields are still low, consider using other catalysts like platinum on carbon (Pt/C) or Raney nickel.
-
Hydrogen Pressure: Increasing the hydrogen pressure can often improve the reaction rate and drive it to completion[3].
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are generally effective. Dichloromethane has also been reported to provide good selectivity in similar reductions[4].
-
-
Dissolving Metal Reduction:
-
Reagents: A combination of a metal (e.g., iron, tin, or zinc) in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classic and reliable method for nitro group reduction. Stannous chloride (SnCl₂) is also highly effective[5]. The use of iron in acetic acid is a mild and efficient option for in-situ reduction[6].
-
-
| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, H₂ | Room temp to 50°C, 1-10 atm H₂ | Clean reaction, high yield | Requires specialized equipment, catalyst can be pyrophoric |
| Dissolving Metal | Fe/AcOH or SnCl₂/HCl | Room temp to reflux | Inexpensive, robust | Can require tedious work-up to remove metal salts |
Q4: I am observing the formation of side products other than the desired amine during the reduction. What are these and how can I avoid them?
A4: Side product formation during nitro group reduction can occur if the reaction is not carefully controlled. Potential side products include hydroxylamines and azo compounds, which arise from incomplete reduction.
-
Mechanistic Insight: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamino species. If the reaction stalls at these intermediate stages, side reactions such as dimerization can occur.
-
Authoritative Grounding: The enzymatic conversion of nitroaryl compounds to their corresponding amines highlights the formation of hydroxylamino intermediates[7]. This provides a basis for understanding the potential for similar intermediates in chemical reductions.
-
Avoidance Strategies:
-
Sufficient Reducing Agent: Ensure an adequate stoichiometric excess of the reducing agent is used to drive the reaction past the intermediate stages.
-
Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time to ensure complete conversion. In some cases, gentle heating may be necessary.
-
pH Control: In dissolving metal reductions, maintaining an acidic pH is crucial for the complete reduction to the amine.
-
dot
Caption: Reduction pathway of the nitro group.
C. Purification and Characterization
Q5: What is the most effective method for purifying the final this compound product?
A5: The choice of purification method will depend on the nature and quantity of the impurities present.
-
Recrystallization: For solid products with moderate purity, recrystallization is often the most efficient and scalable method.
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of amino compounds include ethanol, methanol, or mixtures with water.
-
-
Column Chromatography: If the product is contaminated with impurities of similar polarity, column chromatography on silica gel is the preferred method for achieving high purity.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used to separate the desired product from impurities.
-
Experimental Protocol: General Procedure for Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution is heated for a short period.
-
Filter the hot solution to remove any insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further, cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum[2].
Q6: What are the key analytical techniques for confirming the structure and purity of the final product?
A6: A combination of spectroscopic and spectrometric techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule. The chemical shifts and coupling patterns of the aromatic protons will confirm the position of the amino group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the N-H stretches of the amino group (around 3300-3500 cm⁻¹) and the carbonyl stretch of the lactam (around 1650-1680 cm⁻¹) will support the structure.
-
Melting Point: A sharp melting point is a good indicator of the purity of a solid compound.
III. References
-
Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed. [Link]
-
Chun, S., et al. (2023). Iron‐Catalyzed Transfer Hydrogenation: Divergent Synthesis of Quinolines and Quinolones from ortho‐Nitrobenzyl Alcohols. ResearchGate. [Link]
-
An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. RSC Publishing. [Link]
-
Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions (RSC Publishing). [Link]
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. NIH. [Link]
-
Reversible Hydrogenation–Oxidative Dehydrogenation of Quinolines over a Highly Active Pt Nanowire Catalyst under Mild Conditions. Semantic Scholar. [Link]
-
Yuan, X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
-
Methods for the preparation of 6-aminoisoquinoline. Google Patents.
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC - NIH. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. [Link]
-
Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. [Link]
-
Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. MDPI. [Link]
-
isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one stability and degradation pathways
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one (CAS 1425927-75-8).[1] Due to the specific nature of this molecule, which combines an aniline-like amino group with a dihydroquinolinone core, it presents unique stability challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your experiments and the reliability of your data. The insights herein are synthesized from foundational principles of organic chemistry and analogous quinoline/quinolinone systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The core structure of this compound features two key moieties prone to degradation: the 6-amino group (an aromatic amine) and the 1,2-dihydroquinolin-2-one (a cyclic amide or lactam). The primary concerns are:
-
Oxidative Degradation: The electron-rich aromatic amine is highly susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxide contaminants in solvents. Oxidation often leads to the formation of highly colored quinone-imine species and subsequent polymerization, resulting in sample discoloration (yellow to dark brown). The electrochemical oxidation of the related compound 6-aminoquinoline proceeds via single-electron or two-electron transfers, forming radical cations or nitrenium cations, which can then dimerize.[2]
-
Photodegradation: Aromatic amines are often photosensitive. Exposure to light, particularly in the UV spectrum, can generate reactive radical species, accelerating degradation.[3] Proper handling requires protecting the compound and its solutions from light.
-
Hydrolytic Instability (pH-dependent): The lactam ring in the quinolinone core can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening. While generally stable at neutral pH, prolonged exposure to extreme pH at elevated temperatures should be avoided.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure long-term stability and prevent degradation, the following conditions are strongly recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C or -20°C for long-term storage. | Reduces the rate of potential oxidative and hydrolytic degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen, a key initiator of oxidative degradation. |
| Light | Store in an amber vial or a container protected from light. | Prevents photodegradation of the photosensitive aromatic amine moiety. |
| Form | Store as a dry powder. | The solid state is significantly more stable than solutions. Prepare solutions fresh for each experiment. |
Q3: My solution of this compound turns yellow/brown over a short period. What is causing this and how can I prevent it?
This is a classic sign of oxidative degradation. The amino group is being oxidized, likely forming colored oligomeric or polymeric byproducts.
Causality:
-
Oxygen: Dissolved oxygen in your solvent is the most common culprit.
-
Solvent Quality: Older solvents, especially ethers and chlorinated solvents, can contain peroxide impurities that are potent oxidants.
-
pH: In alkaline solutions, the free amino group is more susceptible to oxidation than its protonated form in acidic solutions.[2]
Prevention:
-
Use High-Purity Solvents: Employ freshly opened, HPLC-grade or anhydrous solvents.
-
De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Work Quickly: Prepare solutions immediately before use and minimize their exposure to air.
-
Consider an Antioxidant: For some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be possible, but this must be validated to ensure it does not interfere with your downstream assay.
Troubleshooting Guide: Experimental Integrity
This section addresses common issues encountered during experimentation that may be linked to compound instability.
Issue 1: Inconsistent results in biological or analytical assays.
-
Possible Cause: The compound is degrading in your assay medium (e.g., cell culture media, buffer) over the time course of the experiment.
-
Troubleshooting Protocol:
-
Prepare a stock solution of your compound in the final assay buffer.
-
Incubate the solution under the exact experimental conditions (temperature, CO₂, light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a stability-indicating method like HPLC-UV.
-
Interpretation: A decrease in the main peak area and/or the appearance of new peaks over time confirms instability. If degradation is significant, you may need to shorten your assay duration or add the compound at the last possible moment.
-
Issue 2: Multiple unexpected peaks appear during HPLC analysis, even with a freshly prepared sample.
-
Possible Cause 1: On-Column Degradation. The stationary phase of the HPLC column (especially metal-free systems) or trace metal contaminants in the mobile phase or system hardware can catalyze degradation. The acidity or basicity of the mobile phase itself might also be a factor.
-
Troubleshooting Steps:
-
Try a different column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl).
-
Use a mobile phase with a chelating agent like EDTA (e.g., 50 µM) to sequester metal ions.
-
Vary the pH of the mobile phase to see if peak profiles stabilize.
-
-
Possible Cause 2: Solvent Reactivity. The compound may be reacting with your dissolution solvent (e.g., acetone, methanol) or impurities within it.
-
Troubleshooting Steps:
-
Test dissolution in alternative solvents like DMSO or acetonitrile.
-
Always use fresh, high-purity solvents.
-
Key Degradation Pathways and Mechanisms
Understanding the potential degradation pathways is critical for developing stable formulations and interpreting analytical data.
Oxidative Degradation Pathway
This is the most probable degradation route under ambient conditions. The process is initiated by the oxidation of the electron-rich 6-amino group, leading to highly reactive intermediates that can dimerize or polymerize.
Caption: Proposed oxidative degradation pathway via a radical cation intermediate.
Hydrolytic Degradation Pathway
Under forcing conditions (strong acid or base and heat), the lactam bond is the most likely site of hydrolysis.
Caption: Proposed hydrolytic degradation pathway under harsh pH and thermal stress.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify the likely degradation products and the intrinsic stability of the molecule. This protocol provides a framework for such a study.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or TFA) for mobile phase
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV/MS system
-
Photostability chamber, calibrated oven
Workflow Diagram
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Sample Preparation: For each condition, add 100 µL of the stock solution to a 2 mL HPLC vial. Add 900 µL of the respective stressor solution (or solvent for the control). This yields a final concentration of 100 µg/mL.
-
Stress Conditions:
| Condition | Procedure | Time Points | Neutralization (before injection) |
| Control | Add 900 µL of 50:50 ACN:Water. Keep at RT, protected from light. | 0, 24h | N/A |
| Acid Hydrolysis | Add 900 µL of 0.1M HCl. Keep at 60°C. | 2h, 8h, 24h | Add equal molar amount of NaOH. |
| Base Hydrolysis | Add 900 µL of 0.1M NaOH. Keep at RT. | 30min, 1h, 4h | Add equal molar amount of HCl. |
| Oxidation | Add 900 µL of 3% H₂O₂. Keep at RT. | 30min, 1h, 4h | N/A |
| Thermal | Prepare as control. Place in a 60°C oven. | 24h, 48h, 72h | N/A |
| Photostability | Prepare as control. Expose to light in a photostability chamber (ICH Q1B guidelines). Run a dark control in parallel. | N/A | N/A |
-
Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary, and inject onto the HPLC-UV/MS system.
-
Suggested HPLC Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes.
-
Detection: UV (scan 210-400 nm) and MS (positive ion ESI to identify masses of degradants).
-
-
-
Data Interpretation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the time-zero control.
-
Use the MS data to propose structures for the major degradation products based on their mass-to-charge ratio.
-
By following this guide, researchers can mitigate stability-related issues, ensuring the generation of accurate and reproducible data when working with this compound.
References
-
Petrović, J., et al. (n.d.). The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study. Available at: [Link]
-
MolPort. (n.d.). This compound. Available at: [Link]
-
Kuroda, N., et al. (2020). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Pharmaceuticals, 13(7), 135. Available at: [Link]
Sources
troubleshooting guide for 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one experiments
Prepared by the Office of Senior Application Scientist
Welcome to the technical support resource for experiments involving 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals. Please note that while this specific molecule is a subject of niche research, the troubleshooting strategies provided herein are grounded in the well-established chemistry of quinoline, quinolinone, and aromatic amine derivatives. The principles discussed are broadly applicable to the synthesis, purification, and handling of this compound class.
Compound Overview
This compound is a heterocyclic compound featuring a quinolinone core. The presence of an amino group at the 6-position makes it susceptible to oxidation, while the lactam (dihydroquinolin-2-one) structure confers specific chemical properties. Understanding the interplay of these functional groups is critical for successful experimentation.
| Property | Value / Description | Source |
| Molecular Formula | C₁₁H₁₄N₂O | Calculated |
| Molecular Weight | 190.24 g/mol | Calculated |
| Appearance | Likely an off-white to pale brown solid. Color may darken upon exposure to air and light. | [1][2] |
| Solubility | Expected to be poorly soluble in water; soluble in organic solvents like methanol, ethanol, chloroform, and DMSO. | [3][4] |
| Stability | The 6-amino group is prone to oxidation, suggesting sensitivity to air and light. Should be stored under inert atmosphere and protected from light. | [1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to a 6-aminoquinolinone scaffold?
A1: A prevalent strategy involves a multi-step synthesis that introduces the amino group in the final stages. Typically, this begins with the construction of the core quinolinone ring system, followed by nitration at the 6-position. The final step is the reduction of the 6-nitro group to the desired 6-amino functionality. This approach is often preferred because the nitro group is a strong deactivating group, which can help control reactivity during other synthetic transformations, and its reduction is a well-established and reliable reaction.[6]
Q2: My final product is a dark brown or black solid, not the expected off-white color. What is the cause?
A2: Dark coloration in aromatic amines is almost always indicative of oxidation. The electron-rich 6-amino group on the quinoline ring is highly susceptible to air oxidation, which forms highly colored polymeric impurities. This can happen during the reaction, work-up (especially under basic conditions), or storage. To mitigate this, perform reactions under an inert atmosphere (N₂ or Ar), use degassed solvents, and store the final compound in the dark at low temperatures.
Q3: What are the key safety considerations when working with this class of compounds?
Troubleshooting Guide: Synthesis & Purification
This section addresses common problems encountered during the synthesis and purification of this compound and related compounds.
Part 1: Synthesis & Reaction Issues
Problem 1: Low yield and significant tar formation during the quinolinone ring-forming reaction.
-
Causality: Many classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, employ strong acids and high temperatures.[8] These harsh conditions can lead to the polymerization of reactants and intermediates, resulting in the formation of intractable tar and consequently lowering the yield of the desired product.[9][10]
-
Solution Strategy:
-
Temperature Control: Carefully control the reaction temperature. Add reagents slowly, especially strong acids like sulfuric acid, using an ice bath to manage any exotherms.
-
Use of Moderators: In Skraup-type syntheses, the addition of a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[9][11]
-
Alternative Methods: Explore newer, milder synthetic methods for quinoline synthesis that may use metal catalysts or proceed at lower temperatures to avoid degradation.[12]
-
Problem 2: The reduction of the 6-nitro precursor to the 6-amino product is incomplete or yields side products.
-
Causality: The reduction of an aromatic nitro group is a powerful reaction, but it can be challenging to control. Incomplete reduction leaves starting material, while over-reduction or side reactions can occur depending on the reagent used. A common reducing agent, SnCl₂ in HCl, is effective but requires careful stoichiometric control and pH management during work-up.[6]
-
Solution Strategy:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the nitro-compound starting material.
-
Control Stoichiometry: Ensure the correct molar equivalents of the reducing agent are used. An excess may be required, but a large excess can complicate purification.
-
Alternative Reducing Agents: Consider catalytic hydrogenation (e.g., H₂, Pd/C). This is often a cleaner method, though it may not be compatible with other reducible functional groups in the molecule.
-
Part 2: Work-up & Purification Challenges
Problem 3: The compound is difficult to extract from the aqueous layer during work-up.
-
Causality: The basicity of the 6-amino group (pKa ≈ 5.6 for 6-aminoquinoline) means that in acidic solution, it will be protonated to form an ammonium salt, which is water-soluble.[3] If the aqueous phase is not sufficiently basic during extraction, the product will not partition effectively into the organic layer.
-
Solution Strategy:
-
pH Adjustment: After the reaction, carefully neutralize the acidic solution and then basify it to a pH of 9-10 with a base like sodium carbonate or dilute sodium hydroxide before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Salting Out: Add brine (saturated NaCl solution) to the aqueous layer to decrease the polarity of the aqueous phase and drive the organic compound into the organic layer.[13]
-
Problem 4: Difficulty in finding a suitable solvent system for column chromatography or recrystallization.
-
Causality: The combination of the polar amino group and the relatively non-polar fused ring system can lead to challenging solubility characteristics. The compound may streak on silica gel columns or require highly polar eluents, which can make separation from polar impurities difficult.
-
Solution Strategy:
-
Column Chromatography:
-
Start with a moderately polar system like Dichloromethane/Methanol (e.g., 98:2) and gradually increase the polarity.
-
Adding a small amount of triethylamine (~0.5%) to the eluent can deactivate the acidic silica gel, preventing streaking of the basic amino compound.
-
-
Recrystallization:
-
Systematically test solvents. Good candidates for quinolinones include alcohols (ethanol, isopropanol) or ethyl acetate.[14] If solubility is low, consider a hot filtration step to remove insoluble impurities.
-
-
Experimental Protocols & Workflows
Workflow: Troubleshooting Low Product Yield
Caption: A decision tree for troubleshooting low yields.
Protocol: General Purification by Silica Gel Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like methanol), add silica gel (2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure until a fine, dry powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or dichloromethane) as a slurry.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., Methanol) in a stepwise gradient (e.g., 0.5%, 1%, 2%, 5% Methanol in Dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Hypothetical Synthesis and Side-Reaction Pathway
Caption: Potential synthesis pathway and common side reactions.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 19, 2026, from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 19, 2026, from [Link]
-
Yuan, X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. Retrieved January 19, 2026, from [Link]
- Google Patents. (2022). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
-
Carvajal, T. M., & Myrdal, P. B. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(7), 2336-2342. Available at: [Link]
-
Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 483-492. Available at: [Link]
-
Klapkötke, T. M., & Stierstorfer, J. (2009). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 14(9), 3449-3489. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved January 19, 2026, from [Link]
-
Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1134-1153. Available at: [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 6-Amino-1,3-dimethyluracil. Retrieved January 19, 2026, from [Link]
-
Journal of Pharmaceutical Sciences. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 6-amino-1,3-dimethyluracil. Retrieved January 19, 2026, from [Link]
-
Al-Hiari, Y. M. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(1), 105-114. Available at: [Link]
-
ResearchGate. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved January 19, 2026, from [Link]
-
Taylor & Francis Online. (2023). A review on synthetic investigation for quinoline- recent green approaches. Retrieved January 19, 2026, from [Link]
-
Solubility of Things. (n.d.). 2-Quinolinone. Retrieved January 19, 2026, from [Link]
-
bepls. (n.d.). Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Retrieved January 19, 2026, from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup–Doebner–Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available at: [Link]
- Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
-
ResearchGate. (2014). Studies on the alkylation of quinolin-2(1H)-one derivatives. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2012). Characterization of the “Methylenedioxy-2-Aminoindans. Retrieved January 19, 2026, from [Link]
-
Hebei Guangxing Chemical Co., Ltd. (2025). 6 Amino 1 3 Dimethyluracil Pharmaceutical Applications. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2026). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 6-Amino-1,2-dihydroisoquinolin-1-one. Retrieved January 19, 2026, from [Link]
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- 5. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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- 12. Quinoline synthesis [organic-chemistry.org]
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- 14. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
reducing background fluorescence with 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
Welcome to our technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in their experiments. High background can obscure true signals, leading to reduced sensitivity and inaccurate data. While the query mentioned the potential use of a specific small molecule, 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one, for this purpose, a comprehensive review of scientific literature and technical resources did not yield evidence of its application in reducing background fluorescence.
Therefore, this guide will focus on established and validated methods for mitigating background fluorescence, ensuring robust and reliable assay results. We will delve into the root causes of background signals and provide practical, step-by-step protocols to address them.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background fluorescence in my assay?
A1: Background fluorescence can originate from multiple sources, broadly categorized as either intrinsic to the sample (autofluorescence) or extrinsic (from assay components and environment).
-
Autofluorescence from Biological Samples: Endogenous molecules such as NADH, riboflavins, collagen, and elastin are common sources of autofluorescence, particularly in cell-based assays.[1] Dead cells also tend to be more autofluorescent than healthy cells.[2][3]
-
Assay Reagents and Media: Many standard cell culture media, especially those containing phenol red and fetal bovine serum (FBS), exhibit significant fluorescence.[2][4][5] Buffers and other reagents can also contain fluorescent impurities.
-
Labware: Non-specialized microplates, particularly those made of clear or white plastic, can contribute to background signal and well-to-well crosstalk.
-
Test Compounds: In high-throughput screening (HTS), the compounds themselves can be fluorescent, interfering with the assay readout.
Q2: How can I determine the primary source of high background in my experiment?
A2: A systematic approach with proper controls is crucial for pinpointing the source of high background.
-
Unstained/No-Probe Control: Prepare a sample that goes through all the experimental steps (e.g., cell fixation, media changes) but without the addition of your specific fluorescent probe or antibody. Any signal from this sample is attributable to autofluorescence or other background sources.[2]
-
"Reagent Only" Controls: In a cell-free setup, run the assay with just the buffer and your fluorescent probe to check for contamination or inherent fluorescence of the reagents.
-
Plate Reader Settings: Ensure that your excitation and emission wavelength settings are optimal for your fluorophore and that the gain settings are not excessively high, which can amplify noise.
Q3: Can changing my experimental wavelength help reduce background?
A3: Yes, this is a highly effective strategy. Most autofluorescence from biological components occurs in the UV to green spectral range (350-550 nm).[3] By using fluorophores that are excited by and emit light in the red or far-red regions of the spectrum (>600 nm), you can often avoid the spectral window where autofluorescence is most problematic.[4][5]
Troubleshooting High Background Fluorescence: A Step-by-Step Guide
High background fluorescence is a common challenge that can often be resolved through methodical troubleshooting. The following guide provides a structured approach to identifying and mitigating the source of unwanted signal.
Caption: A workflow for troubleshooting high background fluorescence.
Issue 1: High Signal in Unstained Cell/Tissue Samples
This indicates that the primary source of background is autofluorescence from the biological material itself.
-
Cause: Endogenous fluorophores like NADH, FAD, collagen, and elastin are excited by wavelengths in the UV and blue-green range. Fixation with aldehydes (e.g., formaldehyde, glutaraldehyde) can also induce fluorescence.
-
Troubleshooting Steps:
-
Switch to Red-Shifted Fluorophores: If possible, use dyes that excite and emit at longer wavelengths (e.g., Cy5, Alexa Fluor 647) to avoid the main autofluorescence spectrum.
-
Optimize Fixation: If using aldehyde fixatives, try reducing the concentration or the incubation time. Consider alternative fixatives like methanol, though be aware they can affect protein conformation.
-
Chemical Quenching: For fixed and permeabilized cells, you can treat them with a quenching agent. Prepare a fresh solution of 0.1% Sudan Black B in 70% ethanol and incubate the sample for 10-20 minutes at room temperature, followed by thorough washing. Note that this is not suitable for live-cell imaging.
-
Cell Viability: For live-cell assays, ensure your cell population is healthy. Dead cells are known to have higher autofluorescence and can be excluded from analysis using a viability dye in flow cytometry or by gentle washing steps in plate-based assays.[2][3]
-
Issue 2: High Signal in "Reagent Only" Controls
This points to a problem with the assay media, buffers, or the test compounds themselves.
-
Cause: Common cell culture media components like phenol red and fetal bovine serum (FBS) are fluorescent. Buffers may be contaminated or inherently fluorescent.
-
Troubleshooting Steps:
-
Use Specialized Media: Switch to a phenol red-free formulation of your medium. For short-term live-cell imaging, consider using a specialized low-fluorescence medium or buffer like phosphate-buffered saline (PBS).
-
Reduce Serum: If possible for your assay duration, reduce the concentration of FBS or replace it with a less fluorescent protein source like bovine serum albumin (BSA).[2]
-
Check Compound Fluorescence: If screening a compound library, run a control plate with just the compounds and assay buffer to identify and flag any compounds that are intrinsically fluorescent at your assay wavelengths.
-
Issue 3: High Background Across All Wells, Including Blanks
If even your buffer-only wells show a high signal, the issue may lie with your labware or instrument settings.
-
Cause: Using the wrong type of microplate or suboptimal reader settings can elevate background.
-
Troubleshooting Steps:
-
Use Black Microplates: For fluorescence intensity assays, always use black-walled, clear-bottom microplates. The black walls minimize light scatter and prevent crosstalk between wells.[5]
-
Optimize Instrument Gain: While high gain can amplify weak signals, it also amplifies background noise. Titrate the gain setting to find a level that provides a good signal-to-background ratio for your positive controls without saturating the detector.
-
Verify Optical Filters: Double-check that the excitation and emission filters in your plate reader are the correct ones for your specific fluorophore to avoid spectral overlap and bleed-through.
-
Advanced Strategies: Time-Resolved Fluorescence (TRF)
For assays where background fluorescence is particularly problematic and cannot be resolved by the methods above, consider using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This technology uses lanthanide donor fluorophores (e.g., Europium, Terbium) which have a long fluorescence lifetime. By introducing a delay between the excitation pulse and the signal measurement, the short-lived background fluorescence is allowed to decay, while the long-lived signal from the lanthanide is captured. This dramatically improves the signal-to-noise ratio.
Caption: Principle of Time-Resolved Fluorescence (TRF) for background reduction.
Summary of Best Practices
| Strategy | Key Actions | When to Use |
| Spectral Optimization | Use red-shifted fluorophores (>600 nm). | High cellular autofluorescence. |
| Reagent Selection | Use phenol red-free media, reduce serum, use high-purity buffers. | High background in reagent controls. |
| Proper Labware | Use black-walled, clear-bottom microplates. | All fluorescence intensity assays. |
| Instrument Settings | Optimize gain, verify correct filters. | Initial assay setup and troubleshooting. |
| Advanced Detection | Employ Time-Resolved Fluorescence (TRF/HTRF). | When other methods fail to provide sufficient signal-to-noise. |
By systematically evaluating the potential sources of background fluorescence and implementing these targeted troubleshooting strategies, you can significantly improve the quality and reliability of your fluorescence-based assay data.
References
- How to reduce autofluorescence in cell-based assays. BMG LABTECH.
- Tips to Minimize Autofluorescence. FluoroFinder.
- Technical Support Center: Minimizing Autofluorescence in Fluorescence-Based Assays. Benchchem.
- 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Bio.
- How to optimize your cell-based assays: Overcoming common challenges. Select Science.
Sources
- 1. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quenching of chlorophyll fluorescence by quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Quinolinone Derivatives
Welcome to the technical support center for the synthesis of quinolinone derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of these important heterocyclic compounds. Our focus is on providing not just solutions, but the underlying chemical principles to empower your synthetic strategy.
Section 1: General Troubleshooting & Yield Optimization
This section addresses broad issues applicable to various quinolinone synthetic routes.
FAQ 1: My reaction is giving a very low yield. What are the first things I should check?
Low yields are a frequent challenge and can often be traced back to fundamental reaction parameters. Before delving into method-specific issues, consider these primary factors:
-
Reaction Temperature: Many classical quinolinone syntheses, like the Conrad-Limpach or Gould-Jacobs, require very high temperatures (often >250 °C) for the thermal cyclization step.[1][2][3] Insufficient temperature will lead to an incomplete reaction. Conversely, excessive heat can cause decomposition of starting materials or products.[1][2] Careful and precise temperature control is paramount.
-
Solvent Choice: For high-temperature cyclizations, the choice of an inert, high-boiling solvent is critical. Running the reaction neat (without solvent) can result in very low yields (<30%).[1][4] Using solvents like mineral oil, diphenyl ether, or Dowtherm A can dramatically increase yields, in some cases up to 95%, by ensuring efficient heat transfer and preventing localized charring.[1][4]
-
Purity of Reagents: Ensure all starting materials and catalysts are pure and, where necessary, anhydrous. Contaminants can interfere with catalytic cycles or introduce side reactions.
-
Reaction Atmosphere: Some synthetic intermediates or catalysts may be sensitive to oxygen or moisture. If you suspect degradation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can protect sensitive species and improve the overall yield.[2]
-
Reaction Time: Monitor your reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has run to completion.[2]
Table 1: Effect of Solvent Choice on Conrad-Limpach Reaction Yield
The following table summarizes a study on alternative solvents for a Conrad-Limpach thermal cyclization, highlighting the correlation between boiling point and yield.
| Solvent | Boiling Point (°C) | Yield (%) | Product Color |
| Methyl Benzoate | 200 | 25 | Light Brown |
| Ethyl Benzoate | 213 | 34 | Dark Brown |
| 1,2,4-Trichlorobenzene | 213 | 54 | Dark Brown |
| 2-Nitrotoluene | 222 | 51 | Light Brown |
| Propyl Benzoate | 230 | 65 | Black |
| Dowtherm A | 257 | 65 | Light Brown |
| 2,6-di-tert-butylphenol | 253 | 65 | Light Brown |
| (Data adapted from a survey of solvents for the Conrad-Limpach synthesis.[5]) |
Section 2: Method-Specific Pitfalls & FAQs
Different synthetic routes present unique challenges. This section addresses common pitfalls associated with specific named reactions.
Conrad-Limpach & Knorr Syntheses
These related methods involve the condensation of anilines with β-ketoesters and are highly sensitive to reaction conditions, particularly temperature.
FAQ 2.1: I'm getting the wrong isomer! How do I control for 4-hydroxyquinoline (Conrad-Limpach) vs. 2-hydroxyquinoline (Knorr) products?
This is a classic regioselectivity problem governed by kinetic versus thermodynamic control. The initial reaction between the aniline and the β-ketoester can occur at two sites: the ketone or the ester carbonyl.
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature to ~100 °C), the reaction is faster at the more electrophilic keto group. This kinetically favored pathway leads to an enamine intermediate that, upon thermal cyclization, yields the 4-hydroxyquinoline product (Conrad-Limpach product).[2][4][6]
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., >140 °C), the reaction favors attack at the ester carbonyl.[4] This path forms a more stable β-ketoanilide intermediate, which then cyclizes to yield the thermodynamically favored 2-hydroxyquinoline product (Knorr product).[4][6][7]
To control the outcome, precise temperature management is essential.
Friedländer Annulation
This synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9]
FAQ 2.2: My Friedländer reaction is a complex mixture with significant byproducts. What's going wrong?
The most common side reaction in the Friedländer synthesis, especially under basic conditions, is the aldol self-condensation of the ketone reactant.[6][10] This leads to a complex mixture and can be difficult to purify.
Troubleshooting Aldol Condensation:
-
Modify the Substrate: If possible, use a ketone that cannot enolize or where self-condensation is disfavored.[10]
-
Use an Imine Analog: Instead of the 2-aminoaryl ketone, use its corresponding imine analog. This can prevent the side reaction under alkaline conditions.[6][9]
-
Catalyst Choice: While classic methods use strong acids or bases, modern protocols often employ milder catalysts like iodine, Yb(OTf)₃, or various Lewis acids which can improve yields and reduce side reactions.[8][11]
Camps Cyclization
The Camps cyclization is the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide, which can lead to either quinolin-4-ones or quinolin-2-ones.[1]
FAQ 2.3: My Camps cyclization is producing a mixture of 2-quinolone and 4-quinolone isomers. How can I control the selectivity?
The regioselectivity in a Camps cyclization is dictated by which enolate is formed and attacks intramolecularly. This can be controlled by the choice of base. The mechanism involves an intramolecular aldol-type condensation.[1][12]
-
Strong Base (e.g., NaOH, LDA): A strong base will preferentially deprotonate the α-position of the ketone. The resulting enolate then attacks the amide carbonyl, leading to the quinolin-4-one product after dehydration.[12]
-
Weaker Base (e.g., Cs₂CO₃): A weaker base may favor deprotonation at the γ-position of the amide (relative to the amide nitrogen). Subsequent cyclization leads to the quinolin-2-one product.[12]
Therefore, by carefully selecting the base, you can direct the cyclization towards the desired quinolone isomer.
Section 3: Advanced Topics
FAQ 3.1: I'm performing an alkylation on a hydroxy-quinolinone and getting a mixture of N- and O-alkylated products. How do I control this?
The N- vs. O-alkylation of ambident anions like those derived from 2- or 4-hydroxyquinolinones is a classic challenge in medicinal chemistry.[13][14][15] The outcome is highly dependent on the reaction conditions, including the solvent, counter-ion, and the nature of the alkylating agent, often explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory.
-
For N-Alkylation (Softer Conditions): The nitrogen atom is a "softer" nucleophile than the oxygen. To favor N-alkylation, use:
-
For O-Alkylation (Harder Conditions): The exocyclic oxygen is a "harder" nucleophile. To favor O-alkylation, use:
Distinguishing between the N- and O-alkylated isomers can be non-trivial. A combination of 2D NMR techniques (HSQC, HMBC, ROESY) is often required for unambiguous structure determination.[14][15]
Section 4: Purification Strategies
The basicity of the quinoline/quinolinone nitrogen often complicates purification by standard silica gel chromatography.
FAQ 4.1: My compound is streaking badly or sticking irreversibly to my silica gel column. How can I fix this?
This is a very common problem caused by strong acid-base interactions between the basic nitrogen of your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[17][18] This leads to poor peak shape (tailing/streaking) and can result in complete loss of the product on the column.
Protocol: Purifying Basic Quinolinone Derivatives
-
Neutralize the Stationary Phase: The most effective method is to add a basic modifier to your mobile phase (eluent).
-
Step 1.1: To your chosen solvent system (e.g., 90:10 Hexane:Ethyl Acetate), add a small amount of a volatile tertiary amine. Triethylamine (NEt₃) is the most common choice.
-
Step 1.2: Start with ~0.5-1% NEt₃ by volume (e.g., For 100 mL of eluent, add 0.5-1 mL of NEt₃).
-
Step 1.3: The amine will neutralize the acidic sites on the silica, allowing your basic compound to elute properly. An alternative is to use a 1-2% solution of 7N ammonia in methanol mixed with your eluent.[18]
-
-
Change the Stationary Phase: If a basic modifier is insufficient or incompatible with your molecule:
-
Option 2.1 (Alumina): Switch to alumina (Al₂O₃) as your stationary phase. Alumina is available in neutral or basic grades and is an excellent alternative for purifying basic compounds.[18]
-
Option 2.2 (Reverse-Phase): For highly polar quinolinones, consider reverse-phase chromatography using a C18 stationary phase with a suitable mobile phase like Acetonitrile/Water or Methanol/Water, often with a modifier like formic acid or TFA.
-
-
Recrystallization: Do not underestimate the power of recrystallization for obtaining highly pure material, which avoids the issues of chromatography altogether. Solvents like ethanol, ethyl acetate, or DMF/water mixtures are often effective.[19]
References
- BenchChem. (2025).
- University of East Anglia. (1999). N- vs. O-alkylation in 2(1H)
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
PubMed Central (PMC). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
- BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
- BenchChem. (2025).
-
ResearchGate. (2025). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
SciSpace. (n.d.). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). [Link]
-
Wikipedia. (n.d.). Knorr quinoline synthesis. [Link]
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
-
ResearchGate. (2025). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. [Link]
-
National Institutes of Health (NIH). (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
-
Indian Academy of Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. [Link]
-
PubMed Central (PMC). (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
-
ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]
- BenchChem. (2025).
-
Semantic Scholar. (n.d.). A review on transition-metal mediated synthesis of quinolines. [Link]
-
PubMed Central (PMC). (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. [Link]
-
ResearchGate. (2025). An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. [Link]
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
-
PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
PubMed Central (PMC). (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
PubMed Central (PMC). (n.d.). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]
-
Wiley Online Library. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]
-
PubMed Central (PMC). (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. [Link]
-
PubMed Central (PMC). (n.d.). Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]
- BenchChem. (2025).
-
CoLab. (2010). Knorr Quinoline Synthesis. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
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photobleaching of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and prevention
Welcome to the technical support guide for researchers utilizing 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and related aminoquinolone fluorophores. This document provides in-depth troubleshooting advice and preventative strategies to mitigate photobleaching, ensuring the integrity and reproducibility of your fluorescence imaging data.
Section 1: Understanding the Core Problem: The "How" and "Why" of Photobleaching
Before troubleshooting, it's critical to understand the underlying photophysics. Photobleaching is the irreversible photochemical destruction of a fluorophore. This process is not merely a nuisance; it is a fundamental limitation that can compromise quantitative analysis and long-term imaging experiments.
The primary culprit in photobleaching is molecular oxygen.[1][2] The process typically unfolds as follows:
-
Excitation: A photon from the light source excites the fluorophore from its ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence: The fluorophore relaxes back to the ground state, emitting a photon. This is the signal you measure.
-
Intersystem Crossing: A fraction of excited fluorophores do not return directly to the ground state. Instead, they transition to a long-lived, highly reactive triplet state (T₁).[3]
-
Reactive Oxygen Species (ROS) Generation: In this triplet state, the fluorophore can transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) or other ROS like superoxide radicals.[2][4]
-
Irreversible Damage: These ROS then attack and destroy other nearby fluorophore molecules (and potentially cellular structures), rendering them permanently non-fluorescent.[1][4]
While data on this compound is limited, studies on the broader class of 6-aminoquinolones show they can be susceptible to rapid photodegradation upon UVA irradiation, a process linked to phototoxicity and the generation of damaging photoproducts.[5][6]
Caption: Simplified Jablonski diagram of photobleaching.
Section 2: Proactive Prevention: Setting Up Your Experiment for Success
The most effective way to combat photobleaching is to prevent it from the outset. This involves a multi-pronged approach combining chemical intervention and optimized imaging parameters.
Frequently Asked Questions: Pre-Experiment Setup
Q: What is an antifade mounting medium and how do I choose one?
A: An antifade mounting medium is a solution used to mount your coverslip that contains chemical reagents designed to suppress photobleaching.[7] These reagents work primarily by scavenging ROS or by quenching the destructive triplet state of the fluorophore.[8][9] The choice depends on your sample type (fixed vs. live) and the specific fluorophores used.
Data Summary: Common Antifade Reagents
| Reagent Name | Primary Mechanism | Typical Base | Pros | Cons & Considerations |
| n-Propyl gallate (NPG) | ROS Scavenger | Glycerol, PBS | Effective for many common dyes. | Can reduce the initial fluorescence intensity.[10] May not be ideal for DNA-binding dyes.[10] |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Triplet State Quencher | Glycerol, PVA | Widely used, effective quencher. | Can reduce initial fluorescence intensity.[10] Primarily for fixed cells. |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | ROS Scavenger | Aqueous Media | Water-soluble analog of Vitamin E. Low cytotoxicity, suitable for live-cell imaging.[11] | Optimal concentration can be cell-type dependent.[11] |
| p-Phenylenediamine (PPD) | ROS Scavenger | Glycerol | Historically considered very effective.[12] | Can be unstable, turns brown and acidic. Not compatible with cyanine dyes (Cy2, Cy3, Cy5).[12] |
| Cyclooctatetraene (COT) | Triplet State Quencher | Additive | Highly effective quencher, can be linked to fluorophores for "self-healing".[13][14] | Greasy, low solubility, and can be difficult to control when added exogenously.[14] |
Q: How do I optimize my microscope settings to minimize photobleaching?
A: The total number of photons a fluorophore can emit is finite. The goal is to collect meaningful data using the fewest excitation photons necessary.
-
Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio (SNR).[15] Using neutral density (ND) filters is an excellent way to precisely control intensity.[7][16]
-
Minimize Exposure Time: Use the shortest camera exposure time possible. This reduces the time the sample is illuminated for each frame.[15]
-
Avoid Unnecessary Illumination: Use transmitted light or a dimmer fluorescent channel to find your region of interest. Only expose the sample to high-intensity light during actual image acquisition.[11] Modern systems with fast shutters or LED light sources can precisely synchronize illumination with camera exposure, minimizing "illumination overhead".[17][18]
-
Increase Camera Gain/Binning: Increasing camera gain or using pixel binning can improve SNR, allowing you to use a lower excitation intensity. Be aware that binning reduces spatial resolution.[19]
Section 3: Real-Time Troubleshooting Guide
Even with careful planning, you may encounter rapid signal loss during an experiment. Use this guide to diagnose and solve the problem on the fly.
Caption: A logical workflow for troubleshooting photobleaching.
Troubleshooting Q&A
Q: My signal is fading within seconds of starting my time-lapse. What is the first thing I should check?
A: Your illumination intensity is likely too high. This is the most common cause of rapid photobleaching.[7] Immediately pause the experiment and reduce the laser power or lamp intensity by 50-75%. If the signal is now too dim, incrementally increase the camera gain or exposure time, but prioritize keeping the illumination intensity as low as possible.[19]
Q: I am imaging fixed cells with an antifade mountant, but the signal is still unstable. What could be wrong?
A: There are two likely possibilities:
-
Reagent Incompatibility or Degradation: The antifade reagent may be incompatible with your aminoquinolone dye or it may have degraded. PPD, for instance, can oxidize and become ineffective.[12] Ensure your antifade solution is fresh and has been stored correctly (typically protected from light at 4°C).
-
Incorrect pH: The pH of the mounting medium can influence both fluorophore stability and antifade efficacy. Most antifade recipes call for a final pH of around 8.5.[20] Verify the pH of your medium.
Q: Can I use an antifade reagent for live-cell imaging?
A: Yes, but you must use a reagent with low cytotoxicity. Trolox is a common choice for live-cell imaging as it is a water-soluble antioxidant that can be added directly to the imaging medium.[11] Commercial formulations like VectaCell Trolox are available. Always perform a control experiment to ensure the reagent does not alter the biological process you are observing.
Q: I'm performing super-resolution microscopy and require high laser power. How can I possibly avoid photobleaching?
A: This is a significant challenge. The solution often involves a combination of specialized chemical and technical approaches:
-
Imaging Buffers: For techniques like STORM/PALM, specialized imaging buffers containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet state quencher are essential.
-
Self-Healing Dyes: Consider using fluorophores covalently linked to a triplet state quencher like COT.[4][21][22] This intramolecular quenching is far more efficient than adding the agent to the buffer.
-
Advanced Techniques: If available, techniques like light-sheet fluorescence microscopy (LSFM) can significantly reduce phototoxicity and photobleaching by illuminating only the focal plane.[23]
Section 4: Experimental Protocol
Protocol: Preparation of a Standard DABCO-Glycerol Antifade Mounting Medium
This protocol describes the preparation of a widely used, effective antifade medium for fixed samples.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol (high purity)
-
Tris buffer (1 M, pH 8.5)
-
Deionized water
-
50 mL conical tube
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare Tris Buffer: In a beaker, combine 90 mL of deionized water with 10 mL of 1 M Tris buffer (pH 8.5).
-
Dissolve DABCO: Weigh 2.5 g of DABCO and add it to the Tris-water solution.
-
Stir to Dissolve: Place the beaker on a magnetic stirrer and stir gently until the DABCO is completely dissolved. This may take 10-15 minutes.
-
Add Glycerol: Slowly add 90 mL of glycerol to the solution while it continues to stir.
-
Mix Thoroughly: Continue stirring for at least 1-2 hours at room temperature to ensure the solution is completely homogenous.
-
Aliquot and Store: Aliquot the final solution into smaller, light-blocking tubes (e.g., 1.5 mL microcentrifuge tubes wrapped in foil).
-
Storage: Store the aliquots at -20°C for long-term use. A working aliquot can be kept at 4°C for several weeks. Discard any solution that appears yellow or precipitated.
Usage: After your final washing step in the staining protocol, aspirate the excess buffer from your slide, add one drop (~30-50 µL) of the antifade medium onto the sample, and carefully lower a coverslip, avoiding air bubbles. Seal the edges with nail polish for long-term storage.
References
-
(No author given). (2024, June 14). Novel insights into fluorescent 'dark states' illuminate ways forward for improved imaging. Phys.org. [Link]
-
Augustine, S., et al. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Photochemistry and Photobiology, 90(2), 448-454. [Link]
-
(No author given). (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Lightpoint Scientific. [Link]
-
Augustine, S., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology. [Link]
-
Carlton, P. M., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4). [Link]
-
(No author given). (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]
-
Augustine, S., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Semantic Scholar. [Link]
-
Augustine, S., et al. (2013, December 2). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. CoLab. [Link]
-
Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8). [Link]
-
(No author given). (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor. [Link]
-
St-Gelais, A., et al. (2025). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science. [Link]
-
St-Gelais, A., et al. (2025, May 21). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird. DiVA. [Link]
-
Augustine, S., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate. [Link]
-
Kumar, A., et al. (2020). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Chemical Communications, 56(2), 212-229. [Link]
-
Carlton, P. M., et al. (2020, January). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. ResearchGate. [Link]
-
(No author given). (2018, April 26). Photobleaching in Live Cell Imaging. Biocompare. [Link]
-
(No author given). (n.d.). Mountants and Antifades. ResearchGate. [Link]
-
Belenguer, G., et al. (2024, February 1). Harnessing artificial intelligence to reduce phototoxicity in live imaging. Trends in Cell Biology, 34(2), 117-130. [Link]
-
(No author given). (2024, June 14). Novel insights into fluorescent 'dark states' illuminate ways forward for improved imaging. St. Jude Children's Research Hospital. [Link]
-
Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 483-492. [Link]
-
(No author given). (n.d.). Enhanced Antifade Mounting Medium (A319608). Antibodies.com. [Link]
-
Wennmalm, S., et al. (2010). Quenching of triplet state fluorophores for studying diffusion-mediated reactions in lipid membranes. Biophysical Journal, 99(11), 3721-3730. [Link]
-
Abbo, A. M., & Saeed, B. I. (2014). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. ResearchGate. [Link]
-
Viola, G., et al. (2025, November 11). 6-Aminoquinolones: Photostability, cellular distribution and phototoxicity. ResearchGate. [Link]
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. The Journal of Physical Chemistry A, 102(40), 7929-7940. [Link]
-
Bernas, T., et al. (2006). Photobleaching. ResearchGate. [Link]
-
Abbo, A. M., & Saeed, B. I. (2014, February 1). Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. University of Baghdad Digital Repository. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 13. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 15. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
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- 22. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores | CoLab [colab.ws]
- 23. publications.mpi-cbg.de [publications.mpi-cbg.de]
Technical Support Center: Purification of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
Welcome to the dedicated technical support guide for the purification of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one . This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this specific quinolinone derivative. Here, we synthesize foundational chemical principles with practical, field-tested solutions to ensure you achieve the desired purity for your downstream applications.
Understanding the Molecule: Key Purification Challenges
This compound possesses a primary aromatic amine and a lactam moiety within a heterocyclic scaffold. This unique combination of functional groups presents specific purification hurdles:
-
Basicity of the Aromatic Amine: The primary amine group is basic and can interact strongly with acidic stationary phases like silica gel, leading to poor separation, peak tailing, and potential decomposition.[1][2][3]
-
Polarity: The presence of the amino and lactam groups imparts polarity, influencing solvent selection for both chromatography and recrystallization.
-
Potential for Oxidation: Aromatic amines can be susceptible to oxidation, especially when exposed to air, light, or acidic conditions for prolonged periods, leading to colored impurities.[4]
-
Synthetic Impurities: Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., N-alkylation), or residual catalysts from the synthesis process.[5][6]
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when approaching the purification of this compound.
Q1: What is the first purification method I should try for my crude this compound?
For most crude reaction mixtures, flash column chromatography is the recommended initial purification step. It is highly effective at separating the target compound from non-polar impurities and reagents. However, due to the basic nature of the amine, special considerations for the stationary and mobile phases are crucial.[1][2]
Q2: My compound is streaking badly on a standard silica gel TLC plate. What does this mean and how can I fix it?
Streaking is a classic sign of strong interaction between your basic amine and the acidic silanol groups on the silica surface.[7] This leads to irreversible adsorption and poor separation.
-
Solution: To resolve this, add a basic modifier to your mobile phase. A common starting point is to add 0.5-2% triethylamine (TEA) or a 7N ammonia solution in methanol to your eluent.[7][8] This neutralizes the acidic sites on the silica, allowing your compound to travel smoothly.
Q3: Can I use recrystallization to purify my compound?
Yes, recrystallization is an excellent secondary purification step to achieve high purity, especially after an initial cleanup by column chromatography. The key is finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Given the compound's structure, consider polar protic or aprotic solvents.
Q4: My purified compound is a vibrant color, but I expect it to be off-white. What happened?
This often indicates the presence of oxidized impurities. Aromatic amines can form highly colored conjugated systems upon oxidation.[4] To prevent this, it is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible and to store it protected from light.
Purification Strategy Decision Workflow
To select the optimal purification strategy, consider the nature of your crude material and the desired final purity. The following workflow provides a structured decision-making process.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments.
Issue 1: My compound won't elute from the silica gel column, even with a very polar mobile phase.
-
Question: I'm using a dichloromethane/methanol gradient, but my product remains at the baseline of the column. What's wrong?
-
Answer & Solution: This is a classic case of strong acid-base interaction between your basic amine and the acidic silica gel.[1][2][3] The methanol in your mobile phase is not basic enough to disrupt this interaction effectively.
-
Immediate Action: Add 1-2% triethylamine (TEA) or a similar volatile base to your mobile phase. This will compete with your compound for the acidic sites on the silica, allowing it to elute.[2][8]
-
Best Practice: For consistent results with basic amines, it is highly recommended to use an amine-functionalized silica column (often labeled as NH2 or NH).[1][2] These columns provide a basic environment that prevents strong adsorption and often allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate.[2]
-
Issue 2: After column chromatography, my "pure" fractions contain multiple spots on TLC.
-
Question: I ran a column and collected fractions that looked like a single spot by TLC. After combining and evaporating, the resulting material shows the product spot and a new, lower Rf spot. What happened?
-
Answer & Solution: This could be due to product degradation on the column. Prolonged exposure to silica gel can sometimes catalyze the decomposition of sensitive compounds.[9]
-
Mitigation Strategy 1: Speed: Do not let the column run overnight. Elute your compound as quickly as is reasonably possible while maintaining good separation.
-
Mitigation Strategy 2: Deactivation: Pre-treat your silica gel. You can slurry the silica in your starting eluent containing 2% TEA for 15-30 minutes before packing the column. This "deactivates" the most aggressive acidic sites.[8]
-
Mitigation Strategy 3: Alternative Stationary Phase: If degradation persists, switch to a less acidic stationary phase like neutral alumina.
-
Issue 3: I can't find a good single solvent for recrystallization.
-
Question: My compound is either too soluble or not soluble enough in common solvents for a successful recrystallization. What should I do?
-
Answer & Solution: A two-solvent system is often the solution. Find a "soluble" solvent in which your compound dissolves readily and a "poor" solvent in which it is sparingly soluble.
-
Procedure:
-
Dissolve your compound in the minimum amount of the hot "soluble" solvent.
-
While still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Alternative Method (for amines): Convert the amine to a salt.[10][11] Dissolve the crude amine in a solvent like isopropanol or ethanol and add a solution of HCl in diethyl ether or isopropanol. The hydrochloride salt will often precipitate out with high purity. You can then neutralize the salt in a subsequent step to recover the free amine.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography (with Basic Modifier)
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for this compound would be a gradient of ethyl acetate in hexane or dichloromethane in methanol. Add 1% TEA to the solvent system to prevent streaking. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Dry pack or slurry pack a silica gel column with your initial, less polar mobile phase (containing 1% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start with the initial mobile phase and gradually increase the polarity (e.g., from 20% to 80% ethyl acetate in hexane). Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure.
Solvent System Comparison Table
| Purification Method | Stationary Phase | Recommended Solvent System (Starting Point) | Modifier | Target Compound Behavior |
| Normal-Phase Chromatography | Standard Silica Gel | Dichloromethane / Methanol (98:2 to 90:10) | 1-2% Triethylamine | Elutes with minimal tailing.[2][8] |
| Normal-Phase Chromatography | Amine-Functionalized Silica | Hexane / Ethyl Acetate (80:20 to 50:50) | None needed | Provides excellent separation without basic additives.[1][2] |
| Reversed-Phase Chromatography | C18 Silica | Water / Acetonitrile | 0.1% Triethylamine or Formic Acid | Retention is pH-dependent; a basic modifier maintains the free base for better retention.[1] |
| Recrystallization | N/A | Ethanol, Isopropanol, or Ethyl Acetate/Hexane | N/A | Solubility is high when hot, low when cold. |
References
- Google Patents. (n.d.). Process for the purification of aromatic amines.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved January 19, 2026, from [Link]
-
Quick Company. (n.d.). Process For Preparation And Purification Of An Aromatic Amine. Retrieved January 19, 2026, from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative.
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Retrieved January 19, 2026, from [Link]
-
University of Bristol. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved January 19, 2026, from [Link]
-
Study Mind. (n.d.). Amine Synthesis (A-Level Chemistry). Retrieved January 19, 2026, from [Link]
-
ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.12: Synthesis of Amines. Retrieved January 19, 2026, from [Link]
-
UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved January 19, 2026, from [Link]
-
Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved January 19, 2026, from [Link]
-
Chemguide. (n.d.). Making Amines. Retrieved January 19, 2026, from [Link]
-
Open Library Publishing Platform. (n.d.). 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 19, 2026, from [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14). Retrieved January 19, 2026, from [Link]
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Technical Support Center: Challenges in Scaling Up 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the production of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one (CAS 1425927-75-8). This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this quinolinone derivative from laboratory scale to pilot plant or industrial production. We will address common challenges, provide robust troubleshooting strategies, and offer scalable protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that frequently arise during the scale-up process for quinolinone derivatives.
Q1: What is a common and scalable synthesis route for this compound?
A common and industrially viable approach involves a two-step synthesis starting from the corresponding 6-nitro derivative. The synthesis of the quinoline core itself can be achieved through various named reactions like the Skraup or Doebner-Miller reactions, though these often involve harsh conditions and are being superseded by modern catalytic methods.[1][2] For the final conversion, the reduction of a 6-nitroquinoline intermediate is typically the most direct path. While tin(II) chloride (SnCl₂) is effective in the lab, catalytic hydrogenation is often preferred for scale-up due to easier product work-up and reduced metal waste.[3]
Q2: My reaction yield dropped from 90% at the 10g scale to 55% at the 1kg scale. What are the most likely causes?
A significant drop in yield upon scale-up is a classic challenge and rarely stems from a single issue.[4] The primary culprits are mass and heat transfer limitations. As batch size increases, the surface-area-to-volume ratio of the reactor decreases, making both heating and cooling less efficient. This can lead to hotspots or uneven temperature distribution, promoting side reactions or thermal degradation of the product.[5] Inefficient mixing in larger vessels can also create localized areas of high reagent concentration, further encouraging the formation of by-products.[4]
Q3: How can I effectively manage reaction temperature and prevent hotspots in a large reactor?
Managing thermal behavior is critical. Transitioning from a simple heating mantle to a jacketed reactor with a circulating thermal fluid is essential. The key is to control the temperature of the reaction mass itself, not just the jacket fluid. This requires using an internal temperature probe. For highly exothermic steps, such as nitration or quenching, the rate of reagent addition must be carefully controlled to ensure the cooling system can keep pace with the heat being generated.
Q4: I'm seeing new impurities on my HPLC analysis after scaling up. Why is this happening?
New impurities often arise from the issues described in Q2. Prolonged reaction times or hotspots can lead to the degradation of starting materials, intermediates, or the final product.[5] Furthermore, impurities present in raw materials, which may have been insignificant at a small scale, can become major contaminants in a larger batch.[4] It is crucial to implement in-process controls (IPCs) using techniques like HPLC or TLC to monitor the formation of these impurities and understand at which stage they appear.[4]
Q5: Is column chromatography a viable purification method for multi-kilogram production? What are the alternatives?
While possible, flash column chromatography is generally not economically viable or scalable for multi-kilogram production in pharmaceuticals due to high solvent consumption and labor costs. The preferred method for purifying solid final products at scale is recrystallization.[4] Developing a robust recrystallization protocol is a critical step in process development. This involves screening various solvents and solvent/anti-solvent systems to find conditions that provide high purity and good recovery.
Section 2: Troubleshooting Guide
This guide provides specific solutions to common problems encountered during the scale-up process.
Problem 1: Low Yield or Stalled Reaction
A reaction that fails to reach completion is a common scale-up hurdle. Before investigating complex chemical pathways, it is crucial to validate the physical and mechanical parameters of the process.
Potential Cause A: Inefficient Mixing
-
The Science: Magnetic stir bars are ineffective in vessels larger than a few liters. They create a vortex but do not ensure turnover of the entire reaction volume, leading to stratified layers and unreacted material.
-
Recommended Solution: Utilize an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., pitched-blade turbine, anchor). The goal is to create top-to-bottom flow and ensure homogeneity. In-process monitoring of reaction progress is essential to confirm that the reaction has indeed stalled and is not just proceeding slowly.[4]
Potential Cause B: Poor Temperature Control
-
The Science: Many quinolinone syntheses, particularly cyclization steps, require high temperatures, sometimes exceeding 250°C.[5][6] A large volume of reactants takes significantly longer to heat, and maintaining a consistent internal temperature is challenging.
-
Recommended Solution: Ensure the reactor's heating system is capable of reaching and maintaining the target temperature. Use a calibrated internal probe. If the reaction is exothermic, ensure the cooling capacity is sufficient. Consider a slower reagent addition rate to avoid temperature spikes that could lead to decomposition.
Problem 2: Formation of Significant By-products
The appearance of new or increased levels of impurities can compromise the quality of the final product and complicate purification.
Potential Cause A: Oxidation of the Amino Group
-
The Science: The 6-amino group on the quinolinone ring is susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored impurities and degradation products.
-
Recommended Solution: Always conduct the reaction under an inert atmosphere, such as nitrogen or argon.[7] Using solvents that have been degassed prior to use can also minimize the presence of dissolved oxygen. This is particularly critical during the final product isolation and drying stages.
Potential Cause B: Competing Side Reactions
-
The Science: The starting materials for quinolinone synthesis can often participate in undesired side reactions. For example, in Friedländer-type syntheses, strong electron-withdrawing groups on the aromatic ring can sometimes lead to lower yields.[7]
-
Recommended Solution: A thorough analysis of the by-products by LC-MS or GC-MS can provide crucial insights into the competing reaction pathways.[7] This information allows for the optimization of reaction conditions (e.g., temperature, reagent stoichiometry, reaction time) to favor the desired product formation.
Diagram: Troubleshooting Workflow for Low Yield on Scale-Up
Caption: Troubleshooting workflow for addressing low yields upon scale-up.
Section 3: Scalable Protocols & Methodologies
The following protocols are generalized and should be optimized for your specific equipment and safety procedures.
Protocol 1: Proposed Scalable Synthesis Route
This two-step route focuses on scalability, avoiding problematic reagents and purification methods.
Caption: Proposed two-step synthesis pathway for the target compound.
Step 1: Nitration
-
Charge the jacketed reactor with concentrated sulfuric acid and cool to 0-5 °C.
-
Slowly add 1,3-dimethyl-1,2-dihydroquinolin-2-one while maintaining the internal temperature below 10 °C.
-
Prepare a mixture of nitric acid and sulfuric acid (nitrating mixture) and add it subsurface to the reactor at a rate that maintains the internal temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at temperature for 1-2 hours, monitoring for completion by HPLC.
-
Carefully quench the reaction by slowly adding it to a separate vessel containing ice water.
-
Filter the resulting precipitate (the 6-nitro intermediate), wash with water until the filtrate is neutral, and dry under vacuum.
Step 2: Catalytic Hydrogenation
-
Charge a pressure-rated hydrogenator with the 6-nitro intermediate, a suitable solvent (e.g., ethanol, ethyl acetate), and a palladium on carbon catalyst (e.g., 5-10 wt% Pd/C, 1-5 mol%).
-
Purge the vessel with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 40-60 °C and stir vigorously.
-
Monitor the reaction progress by hydrogen uptake and HPLC analysis.
-
Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-amino product.
Protocol 2: Developing a Scalable Recrystallization Procedure
-
Solvent Screening (Small Scale): In test tubes, test the solubility of the crude product in a range of solvents at room temperature and at reflux. An ideal single solvent will show poor solubility at room temperature but high solubility when hot.
-
Anti-Solvent Screening (If Needed): If no single solvent is ideal, identify a solvent in which the product is highly soluble (solvent) and one in which it is insoluble (anti-solvent), ensuring they are miscible.
-
Procedure Development:
-
Dissolve the crude product in a minimal amount of the hot solvent (or the good solvent at room temp for an anti-solvent pair).
-
Slowly cool the solution to allow for crystal formation. For anti-solvent crystallization, slowly add the anti-solvent to the solution until turbidity persists.
-
Allow the mixture to crystallize, gradually lowering the temperature (e.g., to 0-5 °C) to maximize recovery.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of cold, fresh solvent.
-
Dry the purified product in a vacuum oven at an appropriate temperature.
-
Data Summary: Lab vs. Scale-Up Process Parameters
| Parameter | Laboratory Scale (1-10 g) | Pilot / Production Scale (1-100 kg) | Rationale for Change |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity in large volumes.[4] |
| Heating | Heating Mantle | Jacketed Vessel with Thermal Fluid | Provides uniform heating and cooling, preventing hotspots. |
| Temp. Monitoring | External Thermometer | Internal Temperature Probe | Measures the actual reaction temperature, critical for control. |
| Reagent Addition | Pipette / Funnel (Quick) | Addition Funnel / Pump (Slow, Controlled) | Manages exotherms and prevents localized high concentrations. |
| Purification | Flash Column Chromatography | Recrystallization | More economical and scalable for large quantities.[4] |
| Atmosphere | Often open to air | Inert (Nitrogen / Argon) | Prevents oxidation of sensitive functional groups like amines.[7] |
References
- BenchChem. (n.d.). Optimizing reaction conditions for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis.
- BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
- BenchChem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
- BenchChem. (n.d.). Scale-up challenges in the production of 2-nitroquinoline.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of.
- Yang, M., et al. (2021).
- BenchChem. (n.d.). Optimization of reaction conditions for quinolone synthesis.
- Yuan, X., et al. (2011). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 22, 253-255.
- Google Patents. (n.d.).
- Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances.
- Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
- ResearchGate. (n.d.). Synthesis of amino-1,2-dihydro-1-pyrrolizinones.
- MDPI. (n.d.).
- Panico, A., et al. (2016). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development.
- Tsegaw, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Assays for 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and its Analogs
For researchers, scientists, and drug development professionals, the integrity of assay results is paramount. This guide provides an in-depth technical comparison of methodologies for validating assays involving 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one, a fluorescent quinolinone derivative. We will explore the nuances of experimental design and data interpretation to ensure robust and reproducible findings.
Introduction to this compound and the Imperative of Assay Validation
The validation of cell-based fluorescence assays, for instance, is a complex process that requires careful consideration of various factors, including the lack of standardized cellular reference materials[5]. Therefore, a well-defined validation strategy is crucial for both qualitative and quantitative assays[5][6][7].
Comparative Analysis of Assay Methodologies
The choice of assay methodology is a critical first step. For a fluorescent molecule like this compound, several techniques can be employed. The selection of a specific method will depend on the biological question being addressed, the nature of the molecular interactions, and the available instrumentation.
| Assay Method | Principle | Advantages | Disadvantages | Typical Application |
| Fluorescence Intensity (FI) | Measures changes in the total fluorescence signal upon interaction with a target. | Simple, widely available instrumentation. | Prone to artifacts from compound autofluorescence, light scattering, and quenching. | Initial screening for binding or enzyme activity. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of emitted light. A small fluorescent molecule tumbling rapidly has low polarization. When bound to a larger molecule, its tumbling slows, and polarization increases. | Homogeneous (no-wash) format, highly sensitive to binding events. | Lower signal-to-noise ratio compared to FI, can be affected by non-specific binding. | Studying protein-ligand interactions. |
| Förster Resonance Energy Transfer (FRET) | Measures the energy transfer between a donor fluorophore and an acceptor fluorophore when in close proximity. | Ratiometric measurement, reducing artifacts from compound concentration and environmental effects. | Requires labeling of interacting partners, complex assay development. | Investigating protein-protein interactions or conformational changes. |
| Fluorescence Quenching | Measures the decrease in fluorescence intensity due to a variety of molecular interactions, such as collisional quenching or the formation of a non-fluorescent complex[3][8][9]. | Can provide information on the accessibility of the fluorophore to a quencher. | The mechanism of quenching (static vs. dynamic) needs to be determined. | Studying ligand binding and conformational changes. |
A Step-by-Step Protocol for Validating a Fluorescence-Based Assay
This section provides a detailed workflow for validating a fluorescence intensity-based assay for this compound. This protocol is designed to be a self-validating system, incorporating controls at each stage to ensure data integrity.
Pre-analytical Considerations
-
Compound Characterization : Confirm the purity and identity of the this compound stock using techniques like NMR and mass spectrometry.
-
Instrumentation Setup :
-
Determine the optimal excitation and emission wavelengths for the compound in the assay buffer. Quinoline derivatives often excite in the UV-to-blue range (310-405 nm) and emit in the blue-to-green range (400-530 nm)[8].
-
Optimize instrument settings such as gain and slit widths to achieve a robust signal-to-noise ratio[8].
-
-
Buffer and pH Optimization : The fluorescence of quinoline-amine compounds can be highly pH-dependent due to the potential for protonation of the amine group[4][8]. Perform a pH titration to determine the optimal buffer system that ensures signal stability throughout the experiment[8].
Analytical Validation
The following diagram illustrates the key steps in the analytical validation workflow:
-
Linearity and Range :
-
Prepare a dilution series of this compound.
-
Measure the fluorescence intensity at each concentration.
-
Plot fluorescence intensity versus concentration and determine the linear range of the assay. The coefficient of determination (R²) should be ≥ 0.99.
-
-
Precision :
-
Intra-assay precision (repeatability) : Analyze multiple replicates of at least three different concentrations of the compound within the same assay run. The coefficient of variation (CV%) should be ≤ 15%.
-
Inter-assay precision (reproducibility) : Analyze the same set of samples on different days and, if possible, by different operators. The CV% should be ≤ 20%.
-
-
Accuracy :
-
Perform a spike and recovery experiment by adding known amounts of this compound to the sample matrix.
-
Calculate the percentage recovery. The acceptable range is typically 80-120%.
-
-
Specificity and Selectivity :
-
Test for interference from other components in the sample matrix.
-
Evaluate structurally similar but inactive compounds to ensure they do not produce a signal.
-
Post-analytical Considerations and Data Interpretation
The validation of cell-based fluorescence assays also requires careful post-analytic considerations to ensure the reliability of the results[6][7][10].
-
Data Analysis : Utilize appropriate statistical methods to analyze the data. For quenching assays, a Stern-Volmer plot can be used to determine the quenching mechanism[3][8].
-
Quality Control : Include positive and negative controls in every assay to monitor performance over time.
-
Documentation : Maintain a detailed record of all validation experiments and results in a validation report.
Potential Pitfalls and Troubleshooting
Even with a robust validation plan, issues can arise. The following diagram outlines a logical approach to troubleshooting common problems in fluorescence-based assays.
Common issues include:
-
Photobleaching : A rapid decrease in signal over time. This can be mitigated by reducing light exposure or using photostabilizing agents[8].
-
Fluorescence Quenching : A decrease in signal intensity due to interactions with other molecules in the sample. This can be a source of interference or the basis of the assay itself[8][9].
-
Temperature Fluctuations : Fluorescence is temperature-sensitive. Maintaining a constant temperature is crucial for reproducible results[8].
Conclusion
The validation of assays for novel compounds like this compound is a meticulous but essential process. By following a structured approach that includes a thorough comparison of methodologies, a detailed validation protocol, and a logical troubleshooting framework, researchers can ensure the generation of high-quality, reliable data. This commitment to scientific integrity is the foundation of successful drug discovery and development.
References
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Stelzer, G. T., et al. (2013). Validation of Cell-Based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS Part V. Cytometry Part B: Clinical Cytometry, 84B(5), 291-297. [Link]
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Wood, B. L., et al. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. Cytometry Part B: Clinical Cytometry, 84(5), 309-14. [Link]
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Mayo Clinic. (n.d.). Validation of cell-based fluorescence assays: Practice guidelines from the ICSH and ICCS - Part IV - Postanalytic considerations. [Link]
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Scite.ai. (n.d.). Validation of cell‐based fluorescence assays: Practice guidelines from the International Council for Standardization of Haematology and International Clinical Cytometry Society. [Link]
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ResearchGate. (n.d.). Validation of Cell-based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS - Part IV - Postanalytic Considerations. [Link]
-
ResearchGate. (n.d.). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. [Link]
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MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(14), 5489. [Link]
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Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. [Link]
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Semantic Scholar. (n.d.). Fluorescence enhancement of quinolines by protonation. [Link]
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National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 551. [Link]
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 4756-4768.
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MDPI. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 11(11), 1369. [Link]
- Multicomponent Synthesis Of Quinoline Compounds And Its Applic
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National Institutes of Health. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 5(40), 25881-25893. [Link]
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National Institutes of Health. (2018). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 8(52), 29591-29614. [Link]
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National Institutes of Health. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Scientific Reports, 12, 14936. [Link]
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PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. [Link]
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PubMed. (2016). Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. Journal of Medicinal Chemistry, 59(5), 1711-26. [Link]
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National Institutes of Health. (2018). Targeting Species Specific Amino Acid Residues: Design, Synthesis and Biological Evaluation of 6-Substituted Pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors and Potential Anti-Opportunistic Infection Agents. Journal of Medicinal Chemistry, 61(10), 4446-4457. [Link]
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MDPI. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(19), 3462. [Link]
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National Institutes of Health. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(34), 21975-21984. [Link]
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PubMed. (1991). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 34(1), 337-42. [Link]
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MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. International Journal of Molecular Sciences, 24(7), 6701. [Link]
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PubChem. (n.d.). 6-Amino-1,3-dimethyluracil. [Link]
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A Senior Application Scientist's Comparative Guide to Fluorescent Dyes: Profiling 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and Its Contemporaries
For the discerning researcher, the selection of a fluorescent dye is a critical decision that dictates the sensitivity, specificity, and success of an experiment. This guide provides an in-depth comparison of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one against a panel of widely-used fluorescent dyes. We will delve into the photophysical properties, structural underpinnings, and practical considerations for DAPI, Hoechst 33342, and Coumarin 1, while positioning the quinolinone derivative within this context.
While specific experimental data for this compound is not extensively available in the public domain, we will leverage data from structurally analogous amino-quinoline derivatives to provide a scientifically grounded perspective on its potential performance. This guide is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of fluorophore selection.
The Foundation: Key Photophysical Parameters in Fluorescence
The utility of a fluorescent dye is defined by a set of key performance indicators. A comprehensive understanding of these parameters is essential for optimizing imaging experiments and ensuring data integrity.
-
Excitation and Emission Spectra: The excitation spectrum delineates the range of wavelengths a fluorophore absorbs to enter an excited state, while the emission spectrum illustrates the wavelengths of light emitted as it returns to its ground state. The maxima of these spectra (λex and λem) are fundamental for selecting appropriate filters and laser lines.
-
Molar Extinction Coefficient (ε): This value quantifies how strongly a dye absorbs light at a specific wavelength. A higher molar extinction coefficient contributes to a brighter fluorescent signal.
-
Quantum Yield (Φ): The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A quantum yield closer to 1 indicates a more efficient and brighter fluorophore.
-
Photostability: This refers to a fluorophore's resistance to chemical degradation upon exposure to excitation light. Higher photostability is crucial for long-term imaging experiments.
-
Stokes Shift: The difference in wavelength between the excitation and emission maxima is known as the Stokes shift. A larger Stokes shift is advantageous as it minimizes the overlap between the excitation and emission signals, improving the signal-to-noise ratio.
In the Spotlight: this compound
This compound is a heterocyclic compound belonging to the quinolinone family. Its chemical structure, featuring an amino group (an electron-donating group) and a lactam moiety within a conjugated system, suggests the potential for fluorescent properties. The 1,3-dimethyl substitution on the quinolinone core can influence its solubility and photophysical characteristics.
The Benchmarks: A Comparative Analysis
To provide a practical framework for evaluation, we will compare the anticipated, qualitative features of this compound with the well-documented properties of three widely used fluorescent dyes: DAPI, Hoechst 33342, and Coumarin 1.
Data Presentation: Photophysical Properties of Comparator Dyes
| Property | DAPI | Hoechst 33342 | Coumarin 1 |
| Excitation Max (λex) | ~358 nm (bound to DNA) | ~350 nm (bound to DNA) | ~373 nm (in ethanol) |
| Emission Max (λem) | ~461 nm (bound to DNA) | ~461 nm (bound to DNA) | ~450 nm (in ethanol) |
| Molar Extinction Coefficient (ε) | ~27,000 M⁻¹cm⁻¹ | Not readily available | ~23,500 M⁻¹cm⁻¹ (at 373.2 nm in ethanol)[1] |
| Quantum Yield (Φ) | ~0.92 (bound to DNA) | ~0.4 (bound to DNA) | ~0.73 (in ethanol)[1] |
| Photostability | Generally considered more photostable than Hoechst dyes.[3][4] | Less photostable than DAPI, prone to photoconversion.[3] | Moderate to good, but can be susceptible to photodimerization.[5] |
| Key Features | Binds to A-T rich regions of DNA; cell impermeant at low concentrations.[6] | Cell-permeant, suitable for live-cell imaging; binds to A-T rich regions of DNA. | Environment-sensitive fluorescence; often used as a laser dye. |
Experimental Protocols for Fluorophore Characterization
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for two fundamental experiments: the determination of fluorescence quantum yield and the assessment of photostability.
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield of an unknown sample relative to a well-characterized standard.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Protocol 2: Photostability Assessment
This protocol outlines a method to evaluate the photostability of a fluorescent dye by monitoring its fluorescence decay under continuous illumination.
Caption: Workflow for Assessing Fluorophore Photostability.
Concluding Remarks and Future Directions
The selection of a fluorescent dye is a multifaceted process that requires a deep understanding of the photophysical properties of the available probes and the specific demands of the experimental system. While DAPI and Hoechst 33342 remain the gold standards for nuclear counterstaining, and coumarin dyes offer unique environmental sensitivity, the quest for novel fluorophores with improved characteristics is perpetual.
This compound, based on its chemical structure, holds promise as a fluorescent scaffold. The presence of an amino group suggests the potential for "push-pull" electronic effects, which could lead to interesting solvatochromic properties and a high sensitivity to the local environment. However, without empirical data, its performance relative to established dyes remains speculative.
We strongly encourage researchers with access to this compound to perform the characterization experiments outlined in this guide. Such data would be invaluable to the scientific community and would firmly establish the position of this compound in the ever-expanding palette of fluorescent tools.
References
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Sci Rep. 2019;9(1):17723. [Link]
-
Coumarin 1. OMLC. [Link]
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Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PubMed. [Link]
-
UVA absorption and photostability of coumarins. Photochem Photobiol Sci. 2010;9(8):1120-1126. [Link]
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A Comparative Guide to Quinolinone-Based Fluorophores: Carbostyril 124 vs. the Uncharacterized 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes and pharmacologically active scaffolds, quinolinone derivatives have carved out a significant niche. Their inherent photochemical stability and tunable optical properties make them valuable tools in a range of applications, from laser dyes to sensitive biological imaging agents. This guide provides a detailed comparison between the well-characterized and commercially available Carbostyril 124 (7-amino-4-methyl-2(1H)-quinolinone) and the structurally related but scientifically uncharted 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one .
While Carbostyril 124 serves as a benchmark with a wealth of performance data, this compound remains a molecule of theoretical interest with no publicly available experimental characterization. This guide will therefore present a comprehensive overview of Carbostyril 124's performance, and through the lens of established structure-activity relationships (SAR) for quinolinone derivatives, project the anticipated properties of this compound. Furthermore, we will outline a detailed experimental workflow to enable researchers to synthesize and characterize this novel compound, thereby facilitating a direct, data-driven comparison.
Introduction to the Contenders: A Tale of the Known and the Unknown
Carbostyril 124 , with its 7-amino and 4-methyl substitutions, is a highly fluorescent compound widely utilized as a laser dye and a sensitizing chromophore for lanthanide emission.[1][2] Its robust fluorescence quantum yield and stability have made it a reference standard in photophysical studies.[3]
In contrast, This compound represents an intriguing structural isomer with key differences: the amino group is shifted to the 6-position, and the quinolinone core is N-methylated and possesses a methyl group at the 3-position instead of the 4-position. These seemingly subtle changes can have profound effects on the molecule's electronic structure and, consequently, its performance characteristics. To date, the scientific literature lacks any experimental data on the synthesis or properties of this specific compound.
Performance Comparison: Experimental Data and Theoretical Projections
A direct comparison of performance is currently limited by the absence of data for this compound. However, by understanding the influence of substituent placement and N-alkylation on the quinolinone scaffold, we can formulate educated hypotheses about its potential properties relative to Carbostyril 124.
| Property | Carbostyril 124 (7-amino-4-methyl-2(1H)-quinolinone) | This compound (Hypothetical) |
| Chemical Structure | A quinolinone with an amino group at position 7 and a methyl group at position 4. | A quinolinone with an amino group at position 6, and methyl groups at the N-1 and C-3 positions. |
| Fluorescence Quantum Yield (ΦF) | High (reported as 0.68 and 0.97 in different studies).[3] | Potentially lower than Carbostyril 124. The 6-amino substitution may be less effective at enhancing fluorescence compared to the 7-amino position. N-methylation could also influence the excited state dynamics. |
| Absorption Maximum (λabs) | ~350 nm in various solvents.[4] | Likely to be in a similar UV-A range, but the exact wavelength will depend on the solvent and the electronic effects of the altered substitution pattern. |
| Emission Maximum (λem) | Blue-green emission, typically in the 420-450 nm range. | The emission wavelength is difficult to predict but may be shifted compared to Carbostyril 124. |
| Biological Activity | Primarily used as a building block in pharmaceutical synthesis.[5] | The 6-amino-quinolinone scaffold is present in some biologically active molecules.[6] The N-methylation could enhance cell permeability, potentially leading to more pronounced biological effects. |
Causality Behind the Hypotheses:
-
Fluorescence: The position of the electron-donating amino group is critical for the intramolecular charge transfer (ICT) character of the excited state, which heavily influences fluorescence. The 7-position in Carbostyril 124 is known to be optimal for high quantum yields in this class of compounds.[3] Shifting the amino group to the 6-position may alter the transition dipole moment and increase non-radiative decay pathways, thus lowering the quantum yield.
-
N-Methylation: The presence of a methyl group on the quinolinone nitrogen in this compound will prevent hydrogen bonding at this position, which can affect its photophysical properties and solubility in protic solvents. Furthermore, N-alkylation can impact the planarity of the molecule, which in turn influences electronic conjugation and fluorescence.
-
Biological Activity: The quinolone core is a well-established pharmacophore with a broad range of biological activities, including antibacterial and anticancer properties.[7] The specific substitution pattern and the introduction of an N-methyl group in this compound could modulate its interaction with biological targets. For instance, N-methylation can increase lipophilicity, which may enhance cell membrane permeability and bioavailability.
Experimental Workflow for the Synthesis and Characterization of this compound
To bridge the knowledge gap and enable a direct performance comparison, we propose the following experimental workflow. This protocol is designed as a self-validating system, with clear steps for synthesis, purification, and comprehensive characterization.
Step-by-Step Methodologies
1. Synthesis of this compound:
-
Rationale: A plausible synthetic route involves a base-catalyzed condensation of a substituted aniline with a malonic ester derivative, followed by cyclization and reduction of a nitro group to the desired amine.
-
Protocol:
-
Condensation and Cyclization: React 4-Nitro-N,2-dimethylaniline with diethyl malonate in the presence of a strong base such as sodium ethoxide in refluxing ethanol. This should yield the corresponding 6-nitro-1,3-dimethyl-4-hydroxy-quinolin-2-one.
-
Reduction: The nitro group can be reduced to an amino group using standard conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) in a suitable solvent like ethanol or methanol, or by using a chemical reducing agent like tin(II) chloride (SnCl2) in acidic media.
-
Purification: The crude product should be purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
-
2. Structural Verification:
-
Rationale: Confirmation of the chemical structure is paramount before proceeding to performance characterization.
-
Protocols:
-
NMR Spectroscopy: Record 1H and 13C NMR spectra to confirm the proton and carbon environments, ensuring they are consistent with the target structure.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact molecular weight and elemental composition of the synthesized compound.
-
3. Photophysical Characterization:
-
Rationale: To enable a direct comparison with Carbostyril 124, a comprehensive analysis of the photophysical properties is necessary.
-
Protocols:
-
UV-Vis Spectroscopy: Dissolve the compound in a range of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) and record the absorption spectra to determine the absorption maxima (λabs) and molar absorptivity (ε).
-
Fluorescence Spectroscopy: Using the same solutions, record the fluorescence emission spectra upon excitation at the respective absorption maxima to determine the emission maxima (λem).
-
Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) relative to a well-characterized standard, such as quinine sulfate or even Carbostyril 124 itself.[7]
-
Fluorescence Lifetime: Measure the fluorescence lifetime (τ) using time-correlated single-photon counting (TCSPC) to understand the excited-state dynamics.
-
4. Biological Activity Screening:
-
Rationale: Given the prevalence of the quinolinone scaffold in bioactive molecules, a preliminary screening for biological activity is warranted.
-
Protocols:
-
Cytotoxicity Assays: Screen the compound against a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) using an MTT or similar cell viability assay to determine its half-maximal inhibitory concentration (IC50).
-
Antimicrobial Assays: Test the compound against a panel of Gram-positive and Gram-negative bacteria to determine its minimum inhibitory concentration (MIC).
-
Concluding Remarks
While Carbostyril 124 stands as a robust and well-understood fluorescent tool, the uncharted territory of this compound presents an opportunity for new discoveries. The structural modifications in the latter are predicted to significantly alter its performance characteristics, potentially leading to a fluorophore with novel properties or unexpected biological activities. The experimental workflow detailed in this guide provides a clear path for researchers to synthesize and characterize this intriguing molecule, thereby transforming it from a hypothetical compound into a well-defined chemical entity. The subsequent direct comparison with Carbostyril 124 will undoubtedly enrich our understanding of the structure-property relationships within the versatile class of quinolinone derivatives and may unveil a new tool for the scientific community.
References
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A Researcher's Guide to Quantum Yield: Characterizing 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one Against Coumarin Standards
For researchers and professionals in drug development, the precise characterization of fluorescent molecules is paramount. The fluorescence quantum yield (Φf) stands as a critical parameter, defining the efficiency of a molecule in converting absorbed light into emitted fluorescence. A higher quantum yield signifies a brighter fluorophore, which is crucial for enhancing the sensitivity and accuracy of a wide array of applications, from cellular imaging to high-throughput screening.
The Significance of Quantum Yield in Fluorophore Selection
The quantum yield is the ratio of photons emitted to photons absorbed by a fluorescent molecule. In practical terms, it dictates the brightness of a fluorescent probe. For instance, a probe with a high quantum yield will provide a stronger signal in a fluorescence-based assay, enabling the detection of lower concentrations of the target analyte and improving the signal-to-noise ratio. The choice of a fluorophore with an optimal quantum yield can be the deciding factor in the success of an experiment.
Quinoline derivatives are a class of heterocyclic compounds recognized for their fluorescent properties and their utility as scaffolds in the design of fluorescent probes for metal ions and biological molecules.[1][2][3] The introduction of an amino group, as in 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one, is anticipated to influence its photophysical properties, including its quantum yield.
Comparative Benchmarking with Coumarin Derivatives
Given the absence of a reported quantum yield for this compound, a comparative study using established fluorescent standards is the most reliable method for its characterization.[4][5] Coumarin derivatives are an excellent choice for this purpose due to their structural similarities to quinolinones and their well-documented photophysical properties in various solvents.[6][7]
The following table presents the quantum yields of several commercially available coumarin derivatives, which can serve as suitable standards for the relative quantum yield determination of this compound.
| Fluorophore | Solvent | Quantum Yield (Φf) | Excitation Max (λex, nm) | Emission Max (λem, nm) |
| Coumarin 1 | Ethanol | 0.73[4] | 373 | 450 |
| Coumarin 102 | Ethanol | 0.76[4] | 402 | 475 |
| Coumarin 153 | Ethanol | 0.53[4] | 423 | 530 |
| Coumarin 30 | Acetonitrile | 0.67[4] | 408 | 480 |
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.58[8] | 350 | 450 |
Note: The quantum yield of a fluorophore is highly dependent on its solvent environment. It is imperative to perform the comparative measurement with the standard and the sample in the same solvent.
Experimental Protocol: Relative Quantum Yield Determination
The comparative method, as described by Williams et al., is a widely accepted and reliable technique for determining the fluorescence quantum yield.[8] This method involves comparing the integrated fluorescence intensity of the test sample to that of a standard with a known quantum yield.
I. Materials and Instrumentation
-
Test Compound: this compound
-
Standard Compound: A suitable coumarin derivative from the table above (e.g., Coumarin 102 in ethanol)
-
Solvent: Spectroscopic grade ethanol (or another appropriate solvent in which both the sample and standard are soluble and stable)
-
UV-Vis Spectrophotometer: To measure absorbance
-
Spectrofluorometer: To measure fluorescence emission spectra
-
Quartz Cuvettes: 1 cm path length
II. Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare stock solutions of both the test compound and the standard compound in the chosen solvent at a concentration of approximately 10⁻³ M.
-
-
Preparation of Dilutions for Absorbance Measurement:
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
Determine the absorbance at the selected excitation wavelength (λex). The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance.
-
-
Fluorescence Emission Measurements:
-
Using the same solutions prepared for the absorbance measurements, record the fluorescence emission spectra for both the test and standard compounds.
-
Crucially, the excitation wavelength and all instrument settings (e.g., excitation and emission slit widths) must be identical for both the sample and the standard measurements. [11]
-
-
Data Analysis and Quantum Yield Calculation:
-
Integrate the area under the fluorescence emission curve for both the test sample (Ix) and the standard (Ist).
-
The quantum yield of the test sample (Φx) is calculated using the following equation:[4]
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the known quantum yield of the standard.
-
Iₓ and Iₛₜ are the integrated fluorescence intensities of the sample and the standard, respectively.
-
Aₓ and Aₛₜ are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvent for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).
-
-
III. Graphical Method for Improved Accuracy
For higher accuracy, a graphical method is recommended.[9]
-
Plot the integrated fluorescence intensity versus the absorbance for the series of dilutions for both the test and standard compounds.
-
Determine the slope (gradient) of the resulting linear plots for both the sample (Gradₓ) and the standard (Gradₛₜ).
-
The quantum yield of the test sample (Φx) is then calculated using the following equation:[4]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the comparative quantum yield determination.
Caption: Workflow for Relative Quantum Yield Determination.
Conclusion
While the definitive quantum yield of this compound remains to be published, this guide provides the necessary framework for its empirical determination. By employing the robust comparative method with well-established coumarin standards, researchers can confidently characterize this molecule's photophysical properties. This data-driven approach is essential for the informed selection and application of fluorescent probes in drug discovery and other advanced scientific research, ensuring both the reliability and reproducibility of experimental outcomes.
References
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RSC Publishing. (n.d.). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. [Link]
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MDPI. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. [Link]
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NIH. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]
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PubMed. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. [Link]
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MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]
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NIH. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. [Link]
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University of Pennsylvania. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. [Link]
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Illinois Wesleyan University. (1992). A Possible New Amino Acid Detection Agent: 6H-2,4-Dihydroxyindeno[2,1-g]pteridin-6-one. [Link]
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A Comparative Guide to the Cytotoxicity of Novel Quinolinone Derivatives: A Framework for 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel quinolinone derivatives, with a specific focus on characterizing compounds such as 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one. While specific experimental data for this particular molecule is not yet prevalent in peer-reviewed literature, this document establishes a robust comparative methodology. By leveraging data from structurally related quinolinone and quinoline analogs, we will outline the essential experimental protocols, data interpretation techniques, and mechanistic insights required for a thorough cytotoxicological assessment.
The quinolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1] These derivatives can exert cytotoxic effects through various mechanisms, such as inducing programmed cell death (apoptosis), causing cell cycle arrest, inhibiting angiogenesis, and interfering with critical signaling pathways essential for cancer cell survival.[2][3] Therefore, a systematic evaluation of any new derivative is a critical step in the drug discovery pipeline.
Comparative Cytotoxic Landscape of Quinolinone and Quinoline Derivatives
To establish a benchmark for evaluating our target compound, it is instructive to review the cytotoxic activity of other quinoline-based molecules. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for potency.
The table below summarizes the IC50 values for several quinoline derivatives against a panel of human cancer cell lines. This comparative data is crucial for contextualizing the potency of a novel compound like this compound once experimental results are obtained.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Indolo[2,3-b]quinoline Derivative (BAPPN) | HepG2 (Liver) | 3.3 µg/mL | [4] |
| MCF-7 (Breast) | 3.1 µg/mL | [4] | |
| HCT-116 (Colon) | 23 µg/mL | [4] | |
| A549 (Lung) | 9.96 µg/mL | [4] | |
| 8-Aminoquinoline Glycoconjugate (Compound 17) | HCT 116 (Colon) | 116.4 ± 5.9 | [5] |
| MCF-7 (Breast) | 78.1 ± 9.3 | [5] | |
| 2-Amino-4,6-diphenylnicotinonitrile (Compound 3) | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [6] |
| MCF-7 (Breast) | 2.85 ± 0.1 | [6] | |
| 4-Quinolone Derivative (Compound 3a) | MCF-7 (Breast) | Moderate to Excellent | [7] |
| Doxorubicin (Control) | MDA-MB-231 (Breast) | 3.18 ± 0.1 | [6] |
| MCF-7 (Breast) | 4.17 ± 0.2 | [6] |
Note: Direct comparison requires standardization of experimental conditions (e.g., incubation time, assay method). Data is presented as reported in the source.
Key Mechanisms of Quinoline-Induced Cytotoxicity
Understanding the potential mechanisms of action is fundamental to interpreting cytotoxicity data. Quinoline derivatives are known to target multiple cellular processes to inhibit cancer cell proliferation.[3][8]
-
Induction of Apoptosis: Many quinoline compounds trigger programmed cell death. This can be confirmed by observing morphological changes (e.g., membrane blebbing, chromatin condensation), activation of key proteins like caspases and p53, and cleavage of substrates like PARP.[2][4]
-
Cell Cycle Arrest: A common anticancer strategy is to halt the cell cycle, preventing cancer cells from dividing.[2] Quinolinones have been shown to cause arrest at specific phases, most notably the G2/M phase, which can be analyzed via flow cytometry.[9][10]
-
Inhibition of Signaling Pathways: Cancer cell growth is often driven by hyperactive signaling pathways. Quinoline derivatives can inhibit key regulators like the PI3K/Akt/mTOR pathway, which is central to cell proliferation and survival.[2]
-
DNA Intercalation & Topoisomerase Inhibition: Some quinoline analogs can insert themselves into DNA strands, interfering with replication and transcription, or inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cell division.[3][8]
Below is a conceptual diagram illustrating the primary mechanisms through which quinoline derivatives exert their anticancer effects.
Caption: Potential mechanisms of quinolinone-induced cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
A multi-assay approach is recommended to build a comprehensive cytotoxic profile and avoid artifacts from a single method. Here, we detail three standard, robust assays.
MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well. Incubate overnight (~24 hours) at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., medium with DMSO) and a positive control (e.g., Doxorubicin).[11][14]
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.[11]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[11][14]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11][14]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay (Total Protein Content)
The SRB assay is a cell staining method that relies on the ability of SRB to bind to protein components of cells. It provides a measure of cell mass and is therefore an effective method for assessing cytotoxicity.
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 as described for the MTT assay.
-
Cell Fixation: After the treatment incubation, gently discard the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA and dead cells. Allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)
The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][15]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 as described for the MTT assay. Include additional controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer).[11][16]
-
Supernatant Collection: After incubation, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[11]
-
LDH Reaction: Add the LDH assay reaction mixture (containing substrate and cofactor) to each well with the supernatant, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution provided with the assay kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Caption: Generalized workflow for in vitro cytotoxicity testing.
Data Analysis and Interpretation
The primary output of these assays is the calculation of the IC50 value. This is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
A crucial next step is to determine the Selectivity Index (SI) . This is calculated by comparing the cytotoxicity of the compound in cancer cells versus normal, non-cancerous cells (e.g., human embryonic kidney cells, HEK293).[13][17]
SI = IC50 in Normal Cells / IC50 in Cancer Cells
A higher SI value indicates greater selectivity for cancer cells, which is a highly desirable characteristic for a potential therapeutic agent.[17]
Conclusion
While direct cytotoxicity data for this compound remains to be published, this guide provides a scientifically rigorous and validated framework for its evaluation. By employing a multi-assay approach (MTT, SRB, and LDH), researchers can obtain a comprehensive understanding of the compound's effect on cell viability, proliferation, and membrane integrity. Comparing the resulting IC50 values against the established data for other quinoline derivatives will provide crucial context for its potency. Further investigation into the underlying mechanisms, such as apoptosis induction and cell cycle arrest, will be essential to fully characterize its potential as a novel anticancer agent.
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- Navigating the Cytotoxic Landscape of Quinoline Derivatives: A Comparative Analysis. BenchChem.
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A Comparative Analysis of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one Analogs as Emerging Anticancer Agents
The quinolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class of compounds, 6-amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and its analogs have emerged as a promising frontier in the development of novel anticancer therapeutics. This guide provides a comprehensive comparative analysis of these analogs, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of this evolving chemical space and to catalyze further innovation in the field.
The this compound Scaffold: A Privileged Motif in Oncology
The 1,2-dihydroquinolin-2-one core, often referred to as a carbostyril, is a privileged structure found in numerous biologically active molecules. The introduction of an amino group at the C-6 position and methyl groups at N-1 and C-3 creates a unique chemical entity with significant potential for modification and optimization. The amino group, in particular, serves as a crucial handle for derivatization, allowing for the exploration of a wide array of analogs with diverse physicochemical and pharmacological properties. This strategic placement of functional groups has been shown to influence the molecule's interaction with various biological targets, leading to potent anticancer effects.
Synthetic Strategies for Quinolinone Analogs
The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common approach begins with the construction of the core quinolinone ring, followed by the introduction and modification of the C-6 amino group.
A representative synthetic pathway is illustrated below:
Caption: Generalized synthetic workflow for 6-amino-quinolin-2-one analogs.
Comparative Anticancer Activity of Quinolinone Analogs
The anticancer potential of quinolinone derivatives has been evaluated against a variety of human cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of several analogs structurally related to this compound, providing a basis for a comparative analysis. It is important to note that direct comparative data for a comprehensive series of this compound analogs is not yet available in the public domain; therefore, this table includes data from closely related quinolinone and quinazolinone scaffolds to infer structure-activity relationships.
| Compound ID/Class | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 | Human colorectal adenocarcinoma | Lower than 5-FU | [1] |
| 6,8-Diphenylquinoline | C6 | Rat glioblastoma | Potent activity | [1] |
| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45) | A549 | Human non-small cell lung cancer | 0.44 | [2] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | Human breast adenocarcinoma | High (82.9% growth reduction) | [3] |
| Dihydroquinazoline-2(1H)-one derivative (CA1-e) | A2780 | Human ovarian cancer | 22.76 | [4] |
| Dihydroquinazoline-2(1H)-one derivative (CA1-g) | A2780 | Human ovarian cancer | 22.94 | [4] |
| 2-Aryl-6-diethylaminoquinazolinone derivative (1l) | KB, Hep-G2, LU-1, MCF-7 | Various human carcinomas | 0.02 - 0.08 | [5] |
| 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugate (Compound 7) | A549 | Human lung carcinoma | 9.979 (72h) | [6] |
Structure-Activity Relationship (SAR) Insights
Based on the available data for related quinolinone and quinazolinone analogs, several key structure-activity relationships can be inferred:
-
Substitution at the 6-position: The nature of the substituent at the C-6 position is critical for cytotoxic activity. While the 6-amino group serves as a versatile synthetic handle, modifications to this group or its replacement with other functionalities like bromo or chloro can significantly impact potency. For instance, the high activity of 6-bromo-5-nitroquinoline suggests that electron-withdrawing groups in this region can enhance anticancer effects[1].
-
Aromatic Substituents: The presence of aryl or heteroaryl groups, often at the C-2 or C-6 position, generally correlates with increased cytotoxicity. The potent activity of 6,8-diphenylquinoline and various 2-aryl-6-diethylaminoquinazolinones highlights the importance of these lipophilic moieties, which may enhance binding to target proteins[1][5].
-
The Quinazolinone Core: Many highly active compounds in the broader class possess a quinazolinone rather than a quinolinone core. This suggests that the additional nitrogen atom in the pyrimidine ring may play a crucial role in forming key interactions with biological targets, such as hydrogen bonding.
-
Flexibility and Conformation: The overall shape and conformational flexibility of the molecule are important determinants of activity. The introduction of bulky substituents can either enhance binding through favorable steric interactions or reduce activity due to steric hindrance.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Analog
This protocol provides a representative procedure for the synthesis of a this compound derivative, adapted from established methods for quinolinone synthesis.
Materials and Reagents:
-
Substituted 4-nitroaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methyl iodide
-
Sodium hydride (NaH)
-
Appropriate aldehyde or ketone for C-3 functionalization
-
Organic solvents (Ethanol, DMF, Ethyl acetate)
-
Drying agent (Anhydrous sodium sulfate)
Procedure:
-
Synthesis of the 6-Nitro-quinolin-2-one Core:
-
In a round-bottom flask, combine the substituted 4-nitroaniline (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Heat the mixture at 140-150 °C for 2 hours.
-
Cool the reaction mixture and add polyphosphoric acid.
-
Heat the mixture to 120 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry to obtain the 6-nitro-quinolin-2-one derivative.
-
-
Reduction of the Nitro Group:
-
Suspend the 6-nitro-quinolin-2-one derivative (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Basify the mixture with a 2M sodium hydroxide solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 6-amino-quinolin-2-one derivative.
-
-
N-Methylation and C-3 Functionalization:
-
To a solution of the 6-amino-quinolin-2-one derivative in DMF, add sodium hydride (1.1 equivalents) at 0 °C and stir for 30 minutes.
-
Add methyl iodide (1.2 equivalents) and stir at room temperature for 6 hours.
-
Perform a second N-methylation under similar conditions if required.
-
For C-3 functionalization, react the N-methylated intermediate with an appropriate aldehyde or ketone in the presence of a base (e.g., piperidine) to introduce the desired substituent at the C-3 position via a Knoevenagel or similar condensation reaction.
-
Purify the final product by column chromatography.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a standard method for evaluating the cytotoxic effects of the synthesized analogs on cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Mechanistic Insights: Targeting Key Signaling Pathways
Quinolinone-based anticancer agents often exert their effects by modulating critical signaling pathways that are dysregulated in cancer cells. One such pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinolinone analogs.
By inhibiting key kinases such as PI3K, Akt, or mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion and Future Directions
The comparative analysis of this compound analogs and related quinolinone scaffolds reveals a promising class of compounds with significant potential for development as anticancer agents. The modular nature of their synthesis allows for extensive structural diversification, enabling the fine-tuning of their pharmacological properties. Future research should focus on the synthesis and systematic evaluation of a focused library of this compound analogs to establish a more definitive structure-activity relationship. Elucidating the specific molecular targets and mechanisms of action of the most potent analogs will be crucial for their advancement into preclinical and clinical development. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of novel, highly effective quinolinone-based cancer therapeutics.
References
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Cecchetti, V., Fravolini, A., Fringuelli, R., Mascellani, G., Pagella, P. G., Palmioli, G., & Segre, G. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 38(6), 973–982. [Link]
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Jamshed, A., Raza, H., Abbasi, M. A., Hassan, M., Ashraf, Z., & Langer, P. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Tumor Biology, 41(8), 1010428319868779. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega, 9(1), 1094–1105. [Link]
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Cihan-Üstündağ, G., & Çapan, G. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of biochemical and molecular toxicology, 32(12), e22260. [Link]
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Sravanthi, T., Kumar, C. G., & Reddanna, P. (2021). Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)-quinazolinone derivatives. Scientific reports, 11(1), 1-17. [Link]
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Nguyen, H. T., Le, T. H., Nguyen, T. T., & Le, M. T. (2015). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Letters in Organic Chemistry, 12(9), 643-649. [Link]
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Abbas, S. Y., El-Gamal, M. I., & Oh, C. H. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(51), 30517-30533. [Link]
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Chen, J., Li, Y., Wang, Y., & Li, Y. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2 (1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8529. [Link]
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Mitscher, L. A., & Ma, Z. (2003). Structure-activity relationships of quinolones. In Quinolone Antimicrobial Agents (pp. 25-53). Springer, Berlin, Heidelberg. [Link]
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Mondal, S., Ghosh, S., & Das, D. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3, 5-dicarbonitriles enabling anti-cancer bioactivity. RSC advances, 12(42), 27361-27369. [Link]
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Gümüş, M., Er, M., & Çavuşoğlu, B. K. (2021). Synthesis of new 7-amino-3, 4-dihydroquinolin-2 (1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), 2100122. [Link]
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Al-Warhi, T., Al-Dies, A. M., Al-Bogami, A. S., Al-Omair, M. A., & Al-Zahrani, A. S. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 902. [Link]
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Kumar, A., Singh, J., & Sharma, K. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic chemistry, 156, 108409. [Link]
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A Technical Guide to Understanding the Cross-Reactivity of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the potential cross-reactivity of the synthetic small molecule 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one. In the absence of direct comprehensive experimental data for this specific compound, this document synthesizes information from structurally related molecules, particularly within the broader quinolone class, to provide a predictive comparison. We will explore the structural basis of molecular recognition, detail robust experimental protocols for assessing cross-reactivity, and present a comparative analysis based on available literature to guide researchers in their experimental design and interpretation of results.
Introduction to this compound and the Imperative of Cross-Reactivity Assessment
This compound belongs to the quinolone family, a class of heterocyclic compounds with diverse and significant biological activities.[1] Quinolone derivatives are widely recognized for their therapeutic applications, ranging from antibacterial to anticancer and antiviral agents.[1] The biological activity and specificity of these molecules are intrinsically linked to their chemical structure, with minor modifications to the quinolone core potentially leading to significant changes in their binding profiles and, consequently, their efficacy and safety.
Cross-reactivity, the binding of an antibody or a receptor to a molecule that is structurally similar but not identical to its intended target, is a critical consideration in drug development and molecular diagnostics.[2] Unforeseen cross-reactivity can lead to off-target effects, reduced assay specificity, and, in clinical settings, adverse drug reactions.[3] Therefore, a thorough evaluation of the cross-reactivity profile of any new chemical entity is paramount. This guide will focus on providing a framework for understanding and evaluating the potential cross-reactivity of this compound.
The Structural Basis of Quinolone Cross-Reactivity
The potential for cross-reactivity is fundamentally governed by the three-dimensional shape and electronic properties of a molecule. For quinolones, several structural features are known to be critical determinants of antibody and receptor recognition. These include:
-
The Quinolone Core: The fundamental bicyclic structure is the primary scaffold for interaction.
-
Substituents at N1: The nature and size of the group at this position can significantly influence binding. For instance, the presence of a cyclopropyl group at the N1 position has been shown to be a significant factor in the recognition of certain quinolones by antibodies.[4]
-
Substituents at C6: The amino group at the C6 position in our molecule of interest is a key feature. Its electronic properties and potential for hydrogen bonding can play a crucial role in molecular interactions.
-
Substituents at C7: The substituent at this position is a major determinant of the specificity of many fluoroquinolone antibiotics and a key site for haptenization in immunoassay development.[5]
The structural similarity between this compound and other known quinolones suggests a tangible risk of cross-reactivity. The following diagram illustrates the key structural features influencing molecular recognition.
Figure 1. Key structural features of this compound that are likely to influence its cross-reactivity with other molecules.
Comparative Analysis of Cross-Reactivity with Structurally Related Molecules
While direct experimental data on the cross-reactivity of this compound is not available, we can infer its potential binding profile by examining data from structurally similar compounds, particularly fluoroquinolones, for which extensive immunoassay-based cross-reactivity studies have been conducted.
The following table summarizes the cross-reactivity of various quinolone derivatives in an immunoassay developed using antibodies raised against ciprofloxacin. This data highlights how modifications at different positions of the quinolone ring affect antibody recognition.
| Compound | Structure | Key Structural Differences from this compound | Cross-Reactivity (%) with Anti-Ciprofloxacin Antibody[4] |
| Ciprofloxacin (CIP) | Fluoro at C6, Piperazine at C7, Cyclopropyl at N1 | Different substituents at N1, C6, and C7. Contains a carboxylic acid at C3. | 100 |
| Norfloxacin (NOR) | Fluoro at C6, Piperazine at C7, Ethyl at N1 | Different substituents at N1, C6, and C7. Contains a carboxylic acid at C3. | 85 |
| Ofloxacin (OFL) | Fluoro at C6, Methylpiperazine at C7, Tricyclic structure | Different substituents at C6 and C7. Contains a carboxylic acid at C3. | 60 |
| Nalidixic Acid (NAL) | No Fluoro at C6, Methyl at C7, Ethyl at N1, Naphthyridine core | Different core, different substituents at N1, C6, and C7. Contains a carboxylic acid at C3. | 15 |
| Sarafloxacin (SAR) | Fluoro at C6, Piperazine at C7, p-Fluorophenyl at N1 | Different substituents at N1, C6, and C7. Contains a carboxylic acid at C3. | <1 |
| 6-Aminoquinoline | Amino at C6, Unsubstituted at other positions | Lacks the 1,3-dimethyl-2-oxo modifications. Aromatic quinoline core. | Data not available |
Analysis and Interpretation:
The data suggests that the substituents at the N1 and C7 positions are major determinants of antibody recognition in this specific immunoassay. The high cross-reactivity of norfloxacin and ofloxacin indicates that some variation at the N1 and C7 positions is tolerated. However, the dramatic drop in cross-reactivity for sarafloxacin, which has a bulky p-fluorophenyl group at N1, underscores the steric constraints of the antibody binding site.[4]
For this compound, the presence of a methyl group at N1 is less bulky than the cyclopropyl group of ciprofloxacin but different from the ethyl group of norfloxacin. The absence of a substituent at C7 and the presence of an amino group at C6 are significant departures from the fluoroquinolone structures presented. The amino group at C6, in particular, could introduce different electronic and hydrogen-bonding characteristics compared to the fluoro group.
Based on this comparative analysis, it is plausible that this compound would exhibit low to moderate cross-reactivity with antibodies generated against fluoroquinolones like ciprofloxacin. However, its cross-reactivity with antibodies raised against other quinolone structures, especially those with a 6-amino substitution, could be significantly higher. This highlights the critical need for empirical testing.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a suite of robust experimental techniques should be employed. The choice of method will depend on the specific research question, whether it pertains to antibody binding in an immunoassay or interaction with a biological receptor.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying the interaction between an antibody and an antigen and is particularly well-suited for determining the cross-reactivity of small molecules. A competitive ELISA format is typically employed for this purpose.
Principle: The assay measures the ability of the test compound (this compound) to compete with a labeled or coated antigen for binding to a limited amount of specific antibody. The degree of inhibition is proportional to the concentration and affinity of the test compound.
Step-by-Step Methodology (Competitive ELISA):
-
Coating: Microtiter plates are coated with a conjugate of a quinolone derivative (the immunizing hapten or a related structure) and a carrier protein (e.g., BSA, OVA).
-
Blocking: Unbound sites on the plate are blocked with an irrelevant protein (e.g., BSA or casein) to prevent non-specific binding.
-
Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the test compound (this compound) or standard. This mixture is then added to the coated plate.
-
Incubation: The plate is incubated to allow the antibody to bind to either the coated antigen or the free test compound.
-
Washing: The plate is washed to remove unbound antibodies and test compounds.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that is specific for the primary antibody is added.
-
Substrate Addition: A chromogenic or fluorogenic substrate for the enzyme is added, leading to a measurable signal.
-
Data Analysis: The signal is inversely proportional to the concentration of the test compound. The cross-reactivity is typically calculated as the ratio of the concentration of the standard to the concentration of the test compound that produces 50% inhibition of the maximum signal (IC50).[5]
Figure 2. A schematic representation of the competitive ELISA workflow for assessing the cross-reactivity of a small molecule.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It can provide quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rate constants.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip.
Step-by-Step Methodology:
-
Ligand Immobilization: The antibody or receptor of interest is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing the test compound (this compound) at various concentrations is flowed over the sensor surface.
-
Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: A buffer solution is flowed over the surface to monitor the dissociation of the analyte-ligand complex, observed as a decrease in the SPR signal.
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the analyte-ligand interaction, preparing the surface for the next injection.
-
Data Analysis: The binding data is fitted to a kinetic model to determine the affinity and rate constants. Cross-reactivity can be assessed by comparing the binding kinetics of different analytes.
Computational Approaches to Predict Cross-Reactivity
In silico methods can provide valuable insights into the potential cross-reactivity of a molecule before embarking on extensive experimental studies. These computational approaches can help prioritize compounds for testing and guide the design of more specific molecules.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Principle: Docking algorithms sample a large number of possible conformations of the ligand in the binding site of the protein and score them based on their predicted binding affinity.
Workflow:
-
Protein and Ligand Preparation: Obtain the 3D structures of the target protein (antibody or receptor) and the ligands of interest (this compound and its analogs).
-
Binding Site Definition: Identify the binding pocket on the protein.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to place the ligands into the binding site and score their interactions.
-
Analysis of Results: Analyze the predicted binding poses and docking scores. A lower docking score generally indicates a more favorable binding interaction. By comparing the docking scores of the target molecule with those of known cross-reactants, a prediction of its cross-reactivity potential can be made.
Figure 3. A generalized workflow for predicting molecular cross-reactivity using in silico molecular docking.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.
Principle: By analyzing a dataset of compounds with known cross-reactivity, a QSAR model can be developed to predict the cross-reactivity of new, untested compounds based on their structural features (descriptors).
Workflow:
-
Data Collection: Compile a dataset of quinolone analogs with experimentally determined cross-reactivity values.
-
Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., steric, electronic, topological) for each compound in the dataset.
-
Model Development: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that relates the descriptors to the observed cross-reactivity.
-
Model Validation: Validate the predictive power of the model using internal and external validation techniques.
-
Prediction: Use the validated QSAR model to predict the cross-reactivity of this compound.
Conclusion and Future Directions
The assessment of cross-reactivity is a cornerstone of modern drug discovery and development. While direct experimental data for this compound is currently lacking, a comprehensive analysis of its structural features and a comparison with related quinolone derivatives provides a strong foundation for predicting its potential binding profile.
Based on the available evidence, it is anticipated that this compound may exhibit limited cross-reactivity with antibodies raised against fluoroquinolones that possess different substitution patterns at the N1, C6, and C7 positions. However, the potential for significant cross-reactivity with other molecular targets or with antibodies raised against more structurally similar haptens cannot be discounted.
Therefore, it is imperative that researchers working with this molecule undertake rigorous experimental validation of its cross-reactivity using the methodologies outlined in this guide. A combination of immunoassays, such as ELISA, and biophysical techniques, like SPR, will provide a comprehensive understanding of its binding characteristics. Furthermore, computational approaches can be invaluable for prioritizing experimental efforts and for designing future analogs with improved specificity. By adopting a systematic and multi-faceted approach to cross-reactivity assessment, the scientific community can ensure the safe and effective development of novel quinolone-based therapeutics and diagnostic tools.
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A Prospective Analysis of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one: A Scoping Review and Comparative Guide for a Novel Scaffold
An In-Depth Technical Guide for Researchers
Introduction
The quinoline and 2-quinolinone ring systems are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" due to their recurrence in a multitude of biologically active compounds.[1][2] These nitrogen-containing heterocycles are central to drugs with activities spanning antimalarial, antibacterial, and notably, anticancer applications.[3] The anticancer efficacy of quinoline derivatives has been linked to diverse mechanisms, including the inhibition of critical cellular targets like c-Met kinase, epidermal growth factor receptor (EGFR), and tubulin polymerization.[1][2]
This guide focuses on a specific, yet largely uncharacterized, member of this family: 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one . While direct experimental literature on this compound is sparse, its structural motifs—a 2-quinolinone core, a C6-amino group, and N1/C3 dimethylation—suggest significant potential for biological activity. This document serves as a prospective comparison guide, synthesizing data from closely related analogs to build a compelling case for its investigation and to provide a strategic framework for its study.
Compound Profile: this compound
-
IUPAC Name: this compound[4]
-
CAS Number: 1425927-75-8[4]
-
Molecular Formula: C₁₁H₁₂N₂O[4]
-
Molecular Weight: 188.23 g/mol [4]
This guide will objectively compare the potential performance of this target compound with established alternatives by analyzing the synthesis, biological activity, and experimental data of its structural congeners.
Part 1: Synthesis and Characterization
While a dedicated synthesis for this compound is not prominently published, a logical and efficient pathway can be proposed based on established organometallic and heterocyclic chemistry principles. The primary challenge lies in the controlled introduction of the methyl groups and the final installation of the C6-amino functionality.
Proposed Synthetic Pathway
A plausible synthetic route would involve the construction of the quinolinone core from a pre-functionalized aniline, followed by reduction of a nitro group. This multi-step process ensures high regioselectivity and good overall yields.
Caption: Proposed multi-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Knorr Cyclization: This classic method is highly effective for forming the quinolinone ring from anilines and β-ketoesters. Using 4-nitroaniline as the starting material strategically places a precursor to the required amino group at the C6 position.
-
N-Alkylation: Methylation of the quinolinone nitrogen is a standard procedure, typically achieved with an alkyl halide (methyl iodide) and a mild base (potassium carbonate) to deprotonate the amide nitrogen.
-
C3-Alkylation: Introduction of the C3-methyl group is more challenging. It would likely require deprotonation of the C3-position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching with methyl iodide. This step would need careful optimization to avoid side reactions. An alternative would be to start with a C3-methylated β-ketoester in the initial cyclization.
-
Nitro Reduction: The final step involves the reduction of the nitro group to an amine. Stannous chloride (SnCl₂) in refluxing ethanol is a well-documented and highly efficient method for this transformation on aromatic systems, preserving the integrity of the quinolinone core.[5]
Part 2: Comparative Analysis of Potential Biological Activities
By examining structurally related quinolinone derivatives, we can forecast the likely biological applications of this compound and identify suitable alternatives for comparative studies.
A. Anticancer Activity: A Primary Target Area
Quinoline and quinolinone derivatives are extensively studied as potential antitumor agents.[6] Their mechanisms are varied, often involving the inhibition of key signaling pathways that drive cancer cell proliferation and survival.[1][2]
The table below summarizes the cytotoxic activity of several quinolinone derivatives against various human cancer cell lines, providing a benchmark against which our target compound could be evaluated.
| Compound / Analog | Target Cell Line(s) | Reported IC₅₀ / Activity | Mechanism of Action (If Known) | Reference |
| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Multiple Human Tumor Lines | IC₅₀ < 1.0 µM | Triggers p53/Bax-dependent apoptosis | [6] |
| Pyridin-2-one derivative 4c (a quinoline analog) | MDA-MB-231 (Breast) | Potent Cytotoxicity (GI₅₀ range: 0.01-100 µM across 60 lines) | Tubulin Polymerization Inhibition | [2] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | NCI-60 Panel | Mean Growth Percentage: 49.57% @ 10 µM | Not specified, potent growth inhibitor | [7] |
| SRA-HX-3 (a novel quinoline) | T47D (Breast) | Cytotoxicity at 1x10⁻⁴ M comparable to Adriamycin | Not specified | [8] |
Many quinolinone-based anticancer agents function by inhibiting protein kinases. The core structure can act as a scaffold that fits into the ATP-binding pocket of kinases like EGFR or c-Met, preventing their activation and downstream signaling.
Caption: Generalized pathway of kinase inhibition by quinolinone scaffolds.
B. Potential as a Fluorescent Probe
The 6-amino-quinolinone scaffold is inherently fluorescent. The presence of an electron-donating amino group on the aromatic ring system is a common feature in many organic fluorophores.[9] This suggests a secondary, but highly valuable, application for this compound as a fluorescent probe for biological imaging or as a building block for more complex sensors.[]
-
Coumarins/Quinolinones: 7-(diethylamino)quinolin-2(1H)-one derivatives, which are structurally analogous to our target compound, form stable complexes with host molecules and exhibit significant enhancement in fluorescence emission, making them suitable for indicator displacement assays.[9]
-
BODIPY Dyes: While structurally different, BODIPY dyes are a gold standard for cell imaging due to their high photostability and sharp emission spectra.[] Any new quinolinone probe would be benchmarked against them for performance in cellular applications.
Part 3: Experimental Protocols and Workflow
To validate the therapeutic or diagnostic potential of this compound, a structured experimental workflow is essential.
Proposed Research Workflow
Caption: A logical workflow for evaluating a novel chemical entity.
Protocol 1: Initial Cytotoxicity Screening (MTS Assay)
This protocol is a self-validating system to determine the concentration at which the compound inhibits cancer cell metabolic activity, a proxy for proliferation and viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa).
Methodology:
-
Cell Seeding:
-
Culture selected cancer cell lines to ~80% confluency in appropriate media.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the target compound in DMSO.
-
Perform a serial dilution (e.g., 1:3 or 1:10) in culture media to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the diluted compound to the respective wells. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubate for 48-72 hours.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data by setting the absorbance of the vehicle control wells to 100% viability.
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Trustworthiness: The inclusion of positive (e.g., Doxorubicin) and negative (vehicle) controls ensures the assay is performing correctly and that any observed cytotoxicity is due to the compound itself and not the DMSO solvent.
Conclusion
While this compound remains an under-investigated molecule, a comprehensive review of its structural analogs provides a strong, data-driven rationale for its exploration. The robust history of the 2-quinolinone scaffold in anticancer drug development, combined with the inherent photophysical properties conferred by the 6-amino substitution, positions this compound as a promising candidate for two distinct but valuable applications: as a novel cytotoxic agent and as a fluorescent probe. The proposed synthetic routes are feasible, and the outlined experimental workflows provide a clear path for its systematic evaluation. This guide serves as a foundational resource for researchers aiming to unlock the potential of this novel chemical entity.
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (MDPI) [Link]
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Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (PubMed) [Link]
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Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (RSC Publishing) [Link]
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Anti-tumor Activity of New Quinoline Derivatives in Human Breast Cancer T47D Cells. (DocsDrive) [Link]
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A New Mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one Dihydrochloride (TAS-103) Action Discovered by Target Screening With Drug-Immobilized Affinity Beads. (PubMed) [Link]
-
Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (ResearchGate) [Link]
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Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (MDPI) [Link]
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Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (French-Ukrainian Journal of Chemistry) [Link]
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A Researcher's Guide to Assessing the Binding Specificity of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the binding specificity of the novel small molecule, 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one, hereafter referred to as Compound Q . In the context of this guide, we will operate under a common drug discovery scenario: Compound Q has been identified in a high-throughput screen as a potent inhibitor of Kinase X , a critical enzyme in a cancer-related signaling pathway.
The central challenge in developing a new kinase inhibitor is not merely achieving high potency against the intended target, but also ensuring high selectivity. The human kinome is comprised of over 500 members, many of which share highly conserved ATP-binding pockets.[1][2] Poor selectivity can lead to off-target effects, resulting in cellular toxicity or confounding experimental results, ultimately causing clinical trial failures.[1]
This guide will detail a multi-tiered, self-validating experimental strategy to move from initial hit validation to a comprehensive specificity profile of Compound Q. We will compare its performance against a hypothetical, well-characterized but moderately selective existing compound, "Inhibitor Y" .
Part 1: Foundational Analysis - Primary Target Engagement and Affinity
Before assessing specificity, it is imperative to confirm and quantify the interaction between Compound Q and its intended target, Kinase X. This foundational data serves as the benchmark against which all other interactions are measured.
The Rationale for Quantitative Affinity Measurement
Initial screening hits are often reported as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%). However, IC50 is an indirect measure of binding and can be influenced by experimental conditions like ATP and substrate concentrations.[3] Therefore, we must determine the equilibrium dissociation constant (Kd), an intrinsic measure of binding affinity, to understand the true potency of Compound Q.
Experimental Approach: Competitive Binding Assay
A competitive binding assay is a robust method to determine the binding affinity of an unlabeled compound (Compound Q) by measuring its ability to displace a labeled ligand (a fluorescent "tracer" or "probe") from the target protein's active site.[4][5]
Workflow: Competitive Binding Assay
Caption: Principle of the competitive binding assay for determining binding affinity.
Protocol: Competitive Binding Assay for Kinase X
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase X: Dilute purified, recombinant Kinase X to a final concentration of 2 nM in assay buffer.
-
Fluorescent Tracer: Prepare a known fluorescently-labeled ATP-competitive probe for Kinase X at a concentration equal to its Kd (e.g., 5 nM).
-
Compound Q & Inhibitor Y: Prepare 10-point, 3-fold serial dilutions in DMSO, then dilute into assay buffer. The final top concentration might be 10 µM.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of serially diluted Compound Q or Inhibitor Y to the appropriate wells.
-
Add 5 µL of the Kinase X solution to all wells except negative controls.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
For controls, use buffer/DMSO in place of the respective components.
-
-
Incubation & Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a suitable plate reader (e.g., using fluorescence polarization) to measure the amount of bound tracer.
-
-
Data Analysis:
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the EC₅₀ (the concentration at which 50% of the tracer is displaced).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration of the labeled tracer used.[5]
-
Table 1: Hypothetical Primary Target Affinity Data
| Compound | Target | Assay Type | Ki (nM) |
| Compound Q | Kinase X | Competitive Binding | 15 |
| Inhibitor Y | Kinase X | Competitive Binding | 45 |
This hypothetical data suggests that Compound Q has a three-fold higher affinity for the primary target, Kinase X, than the existing Inhibitor Y.
Part 2: Broad Specificity Profiling - The Kinome Scan
Having confirmed potent binding to Kinase X, the next critical step is to assess the selectivity of Compound Q across a wide panel of other kinases. This provides a global view of its potential off-target interactions.[4][6]
The Rationale for Large-Panel Screening
Screening against a diverse panel of kinases is the most direct way to identify off-target binding.[7] Commercial services offer panels of hundreds of kinases, providing a comprehensive selectivity profile early in the development process. The data generated allows for the calculation of a selectivity score, which quantifies the promiscuity of the compound.
Experimental Approach: Commercial Kinase Panel Screen
Typically, the compound of interest is sent to a specialized vendor. The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ panel). The results are reported as "% Inhibition" at that concentration. Hits (e.g., >70% inhibition) are then followed up with full dose-response curves to determine the Kd or IC₅₀ for each off-target interaction.[7]
Table 2: Hypothetical Kinase Panel Screening Results (% Inhibition at 1 µM)
| Kinase Target | Compound Q (% Inh) | Inhibitor Y (% Inh) | Kinase Family |
| Kinase X | 98% | 95% | Target Family A |
| Kinase A | 5% | 35% | Target Family A |
| Kinase B | 8% | 12% | Target Family A |
| Kinase C | 75% | 85% | Family B |
| Kinase D | 3% | 5% | Family C |
| Kinase E | 4% | 68% | Family D |
This hypothetical data illustrates that while both compounds potently inhibit the target Kinase X, Compound Q is significantly more selective. Inhibitor Y shows considerable off-target activity against Kinase A, Kinase C, and Kinase E, whereas Compound Q only shows a significant off-target interaction with Kinase C.
Part 3: Cellular Target Engagement - Proving It Works in a Living System
In vitro assays with purified proteins are essential, but they do not fully recapitulate the complex environment inside a cell. It is crucial to verify that Compound Q can enter the cell and bind to its intended target in this native context.[6]
The Rationale for Cellular Target Engagement Assays
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[8][9][10] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand, it becomes more resistant to heat-induced denaturation.[9][11] By heating cells treated with a compound and then measuring the amount of soluble target protein remaining, we can directly observe binding.
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Kinase X
-
Cell Culture and Treatment:
-
Culture a cell line known to express Kinase X (e.g., SK-HEP-1) to ~80% confluency.[8]
-
Harvest cells and resuspend in culture medium.
-
Treat one aliquot of cells with Compound Q (e.g., at 10x Ki) and another with an equivalent volume of DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[9]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant (containing the soluble, folded proteins).
-
Analyze the amount of soluble Kinase X in each sample by Western blotting using a specific anti-Kinase X antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (DMSO and Compound Q), plot the percentage of soluble Kinase X relative to the non-heated control against the temperature.
-
The resulting "melting curve" for the Compound Q-treated sample should be shifted to the right compared to the DMSO control, indicating thermal stabilization. The difference in the melting temperature (Tm) is the thermal shift (ΔTm).
-
Table 3: Hypothetical Cellular Target Engagement Data
| Compound | Target | Assay Type | Melting Temp (Tm) with DMSO | Melting Temp (Tm) with Compound | Thermal Shift (ΔTm) |
| Compound Q | Kinase X | CETSA | 52.1 °C | 58.6 °C | +6.5 °C |
| Inhibitor Y | Kinase X | CETSA | 52.1 °C | 55.3 °C | +3.2 °C |
This hypothetical CETSA data demonstrates that Compound Q not only engages Kinase X in intact cells but also induces a significantly greater thermal stabilization than Inhibitor Y, suggesting a more stable or prolonged interaction in the cellular milieu.
Part 4: Comparative Analysis and Conclusion
The final step is to synthesize all the collected data into a coherent and objective comparison.
Visualizing Specificity: The Importance of Context
The impact of off-target binding is highly dependent on the function of the off-target protein. Inhibiting a kinase in an unrelated pathway may have minimal consequence, while inhibiting another kinase in the same pathway could drastically alter the cellular outcome.
Caption: Impact of on-target vs. off-target inhibition in a signaling context.
This diagram illustrates a critical point from our hypothetical data. Inhibitor Y hits Kinase A, an upstream activator of our target, Kinase X. This could lead to a stronger-than-expected phenotype that is not solely due to the inhibition of Kinase X, complicating data interpretation. Compound Q, while having an off-target liability in Kinase C, may have a more predictable and clean cellular phenotype if Kinase C is in a divergent branch of the pathway.
Conclusion
This guide outlines a rigorous, multi-step process for assessing the binding specificity of a novel kinase inhibitor, Compound Q.
| Metric | Compound Q | Inhibitor Y | Interpretation |
| Affinity (Ki) | 15 nM | 45 nM | Compound Q is 3x more potent. |
| Selectivity | High (1 major off-target) | Moderate (3 major off-targets) | Compound Q is demonstrably more selective. |
| Cellular Engagement (ΔTm) | +6.5 °C | +3.2 °C | Compound Q shows superior target engagement in cells. |
Based on this comprehensive, albeit hypothetical, dataset, This compound (Compound Q) represents a superior chemical probe and a more promising therapeutic lead compared to Inhibitor Y. Its high potency, clean specificity profile, and robust cellular target engagement make it a high-quality tool for elucidating the biology of Kinase X and a stronger candidate for further drug development. This systematic approach of validating affinity, profiling broadly, and confirming cellular engagement is fundamental to the principles of modern chemical biology and drug discovery.
References
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Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. Available at: [Link]
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Fabgennix International. (n.d.). Competition Assay Protocol. Fabgennix. Available at: [Link]
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Wingfield, P. T. (2017). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 1619, 435-445. Available at: [Link]
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Davis, M. I., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Current Opinion in Chemical Biology, 15(4), 489-495. Available at: [Link]
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Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(21). Available at: [Link]
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper. Available at: [Link]
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Hu, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1647-1658. Available at: [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available at: [Link]
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Vieth, M., et al. (2005). Prediction of specificity-determining residues for small-molecule kinase inhibitors. BMC Structural Biology, 5(22). Available at: [Link]
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Van der Veen, J. W., et al. (2019). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments, (150). Available at: [Link]
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Klaeger, S., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Current Opinion in Chemical Biology, 15(4), 489-495. Available at: [Link]
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Vieth, M., et al. (2008). Prediction of specificity-determining residues for small-molecule kinase inhibitors. BMC Structural Biology, 8(55). Available at: [Link]
-
Molbase. (n.d.). This compound, 1425927-75-8. Molbase. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available at: [Link]
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Vieth, M., et al. (2008). Prediction of specificity-determining residues for small-molecule kinase inhibitors. BMC structural biology, 8, 55. Available at: [Link]
-
Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2737-2744. Available at: [Link]
-
Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Available at: [Link]
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Rix, U., & Superti-Furga, G. (2009). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Journal of visualized experiments : JoVE, (32), 1656. Available at: [Link]
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ChemUniverse. (n.d.). 6-amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one. ChemUniverse. Available at: [Link]
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Pär Nordlund Lab. (n.d.). CETSA. Pär Nordlund Lab. Available at: [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]
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Broad Institute. (n.d.). Small-molecule Profiling. Broad Institute. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
This document provides a detailed, procedural guide for the safe and compliant disposal of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one (CAS No. 1425927-75-8). As a niche research chemical, a specific Safety Data Sheet (SDS) is not always readily accessible. Therefore, this guide is built upon the established principles of handling analogous compounds, specifically aromatic amines and quinoline derivatives, ensuring a risk-averse and safety-first approach.[1][2] Adherence to these protocols is essential for protecting laboratory personnel, ensuring environmental stewardship, and maintaining regulatory compliance.
Part 1: Core Hazard Assessment and Foundational Principles
The fundamental principle guiding the disposal of this compound is to treat it as a hazardous chemical waste stream. This assessment is derived from the known toxicological profiles of its parent structures, aromatic amines and quinolinones.
-
Inferred Toxicological Profile: Aromatic amines are a class of compounds known for their potential carcinogenicity, mutagenicity, and toxicity.[1][2][3] They can be readily absorbed through the skin and may cause harm if inhaled or ingested.[3][4]
-
Environmental Hazard: Quinoline derivatives often exhibit high toxicity to aquatic life with long-lasting effects.[5][6] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular trash. [5][7]
-
Reactivity: While not highly reactive under standard conditions, it should be stored away from strong oxidizing agents.[4][8]
The causality behind this stringent approach is clear: assuming a high hazard level in the absence of specific data prevents accidental exposure and environmental contamination, aligning with the precautionary principle fundamental to laboratory safety.
Part 2: Personnel Protection – Your First Line of Defense
Before handling the compound for any purpose, including disposal, the proper Personal Protective Equipment (PPE) must be worn. This is a non-negotiable standard to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specific Equipment | Standard (Example) | Rationale |
| Eye and Face | Safety glasses with side-shields or chemical safety goggles. A face shield is required if there is a risk of splashing. | OSHA 29 CFR 1910.133 | Protects against accidental splashes of solutions or contact with fine powder. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before each use. | EN 374 | Prevents dermal absorption, a common exposure route for aromatic amines.[3] |
| Body | A fully buttoned laboratory coat. | --- | Protects skin and personal clothing from contamination. |
| Respiratory | Use only within a certified chemical fume hood to control airborne particulates or vapors. | --- | Prevents inhalation of the compound, which is a potential route of toxicity. |
Part 3: Step-by-Step Disposal Protocol: From Bench to Manifest
This protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Segregation
-
Action: Designate this compound waste (including pure compound, contaminated consumables like weigh boats or pipette tips, and rinsate) as a distinct hazardous waste stream.
-
Causality: Keeping amine waste separate from other chemical wastes prevents hazardous reactions and ensures proper handling and disposal profiling by the waste vendor.[7] Never mix this waste with incompatible materials like acids or strong oxidizers.
Step 2: Container Selection and Labeling
-
Action: Select a robust, sealable, and chemically compatible container. Immediately affix a "Hazardous Waste" label.
-
Labeling Requirements: The EPA mandates that every hazardous waste container be clearly labeled with:
-
Causality: Proper labeling is a critical safety and compliance step, ensuring anyone handling the container understands its contents and associated dangers.
Step 3: Waste Accumulation at the Point of Generation (Satellite Accumulation Area - SAA)
-
Action: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[10] The container must be kept sealed unless waste is being added.
-
Regulatory Note: An SAA can accumulate up to 55 gallons of a single hazardous waste stream.[9] There are no specific time limits for accumulation in an SAA, but the container must be moved to a Central Accumulation Area (CAA) within three days of reaching the 55-gallon limit.
-
Causality: The SAA regulation provides a practical way for laboratories to manage waste safely at the source before it is moved for final disposal, minimizing the travel of hazardous materials within the facility.
Step 4: Final Disposal via a Licensed Vendor
-
Action: Once the waste container is full or the experiment is complete, arrange for its transfer to your institution's Central Accumulation Area (CAA) according to your facility's specific procedures. From the CAA, the waste must be picked up by a licensed hazardous waste disposal company.[7]
-
Causality: Federal and state regulations mandate that hazardous waste be transported, treated, and disposed of by certified professionals to ensure environmental protection and legal compliance.[8] This final step is critical and cannot be bypassed.
Workflow Diagram: Disposal of this compound
Caption: Disposal Workflow from Lab Bench to Final Disposition.
Part 4: Emergency Procedures – Spill Management
In the event of a spill, prompt and safe cleanup is paramount.
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, eliminate ignition sources.
-
Contain: Use an absorbent, inert material (e.g., vermiculite, dry sand) to dike the spill.[8] Do not use combustible materials like paper towels for large spills.
-
Collect: Carefully scoop the absorbed material into your labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Part 5: Regulatory Framework Summary
Understanding your facility's regulatory status is key to compliance. The EPA categorizes hazardous waste generators based on the quantity of waste produced per month.
| Generator Status | Monthly Hazardous Waste Quantity | Key Requirement Example |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | Must ensure waste is sent to an approved facility. |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Cannot accumulate waste for more than 180 days.[10] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Cannot accumulate waste for more than 90 days; requires a detailed contingency plan.[10] |
Many academic institutions operate under the "Academic Labs Rule" (40 CFR Part 262, Subpart K), which provides alternative, more flexible requirements for managing laboratory hazardous waste.[11][12][13] Consult your EHS office to understand your specific obligations.
By integrating these expert-validated procedures into your laboratory's standard operating protocols, you build a system of safety and compliance, ensuring that the handling and disposal of this compound meet the highest standards of scientific responsibility.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
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Amine Disposal For Businesses. Collect and Recycle. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Unknown Source. [Link]
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Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
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Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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A Senior Application Scientist's Guide to Handling 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one: Personal Protective Equipment, Operational Protocols, and Disposal
Hazard Analysis of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and its Analogs
Due to the novelty of this compound, a thorough hazard assessment must be conducted by examining related chemical structures. Structurally similar compounds, such as 6-amino-1,2-dihydroisoquinolin-1-one and other aromatic amines, are classified under the Globally Harmonized System (GHS) with the following potential hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Given these classifications for analogous compounds, it is imperative to handle this compound with the assumption that it poses similar risks. The presence of an aromatic amine group suggests potential for skin absorption and sensitization.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific PPE Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against skin contact, which can lead to irritation and potential absorption of the chemical.[4][5] |
| Body Protection | A flame-resistant lab coat. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. | Protects against accidental spills and contamination of personal clothing.[6] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of airborne exposure, such as when handling the powder outside of a chemical fume hood. | Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[4][7] |
Operational Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow is designed to minimize exposure and prevent contamination.
Caption: Procedural workflow for handling this compound.
Step-by-Step Methodology:
-
Designate a Handling Area: To prevent cross-contamination, designate a specific area for handling this compound, preferably within a chemical fume hood.[6]
-
Don Appropriate PPE: Before handling the compound, ensure all required PPE is worn correctly.
-
Weighing and Transfer: Handle the compound as a solid powder. Use a spatula for transfers to minimize dust creation and avoid pouring the powder. Close the container immediately after use.[6]
-
Solution Preparation: Slowly add the solid to the solvent to prevent splashing. If heating is necessary, use a controlled heating mantle and a condenser to contain any vapors.[6]
-
Decontamination: After handling, decontaminate the work area with a suitable solvent followed by a cleaning solution.[6]
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and then eye protection.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[6]
Spill and Emergency Procedures
In the event of a spill, contain the material using an inert absorbent such as vermiculite or sand.[5] Clean the spill area thoroughly with a suitable solvent and collect all cleaning materials as hazardous waste.[5] Ensure you are wearing appropriate PPE during the cleanup process.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[6] All materials contaminated with this compound must be treated as hazardous chemical waste.[5] The primary and recommended method for disposal is through a licensed hazardous waste disposal company.[5]
Caption: Waste disposal workflow for this compound.
Waste Segregation and Disposal:
-
Solid Waste: Collect unused solid compound and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[5][6]
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[6]
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[6] Store waste containers in a designated satellite accumulation area before collection by a licensed disposal service.[6] The primary disposal method is typically high-temperature incineration in a permitted hazardous waste incinerator to ensure complete destruction of the chemical.[5]
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
- Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals - Benchchem.
- 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem.
- Material Safety Data Sheet - Spectrum Chemical.
- SAFETY DATA SHEET - MilliporeSigma.
- SAFETY DATA SHEET - Fisher Scientific.
- Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol - Benchchem.
- 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one - PubChem.
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- 2. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | C9H10N2O | CID 27274719 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
